molecular formula C6H5BrF3N3O B1444406 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine CAS No. 947249-22-1

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Cat. No.: B1444406
CAS No.: 947249-22-1
M. Wt: 272.02 g/mol
InChI Key: FXSKBBHFAMOJHI-UHFFFAOYSA-N
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Description

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine is a useful research compound. Its molecular formula is C6H5BrF3N3O and its molecular weight is 272.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3O/c7-3-1-12-4(11)5(13-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSKBBHFAMOJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731358
Record name 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947249-22-1
Record name 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: A Core Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic cores is paramount to the development of novel therapeutics. 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine emerges as a highly valuable, albeit specialized, building block for drug discovery professionals. This molecule is exquisitely designed for synthetic diversification, incorporating three key features: an electron-deficient pyrazine ring, a synthetically versatile bromine atom, and a metabolically robust 2,2,2-trifluoroethoxy group.

The pyrazine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[1] Concurrently, the 2,2,2-trifluoroethoxy group at the 3-position, adjacent to the amine, significantly influences the molecule's electronic and physicochemical properties. The incorporation of trifluorinated motifs is a proven strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[2][3]

This guide provides an in-depth analysis of the chemical properties, proposed synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers leveraging this intermediate in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

Calculated and Estimated Physicochemical Properties

The following table summarizes the core physicochemical properties. Calculated values are derived from the molecular structure, while estimated values are inferred from analogous compounds such as 5-Bromo-3-methoxypyrazin-2-amine and the pyrazine core.[4][5]

PropertyValueJustification / Source
Molecular Formula C₆H₅BrF₃N₃OCalculated
Molecular Weight 288.02 g/mol Calculated
Appearance Predicted: Off-white to pale yellow solidBased on similar aminopyrazine derivatives.
Melting Point Estimated: 100-120 °CAnalogy to substituted bromo-aminopyridines and pyrazines.
Boiling Point > 300 °C (decomposes)High polarity and molecular weight suggest a high boiling point.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.Predicted based on functional groups.
pKa (of protonated amine) Estimated: 1.5 - 2.5The pyrazine ring and adjacent electron-withdrawing groups reduce basicity compared to aniline.
LogP Calculated (XlogP): ~2.3-2.8The trifluoroethoxy group increases lipophilicity.
Predicted Spectroscopic Data

The structural features of this compound give rise to a predictable spectroscopic signature.

SpectroscopyPredicted Chemical Shift / Signal
¹H NMR δ 7.8-8.0 (s, 1H, pyrazine C6-H); δ 5.0-5.5 (br s, 2H, -NH₂); δ 4.8-5.0 (q, J = 8-9 Hz, 2H, -OCH₂CF₃)
¹³C NMR δ 150-155 (C2-NH₂); δ 145-150 (C3-O); δ 135-140 (C6-H); δ 122.5 (q, ¹JCF ≈ 277 Hz, -CF₃); δ 115-120 (C5-Br); δ 65-70 (q, ²JCF ≈ 35 Hz, -OCH₂)
IR (cm⁻¹) 3450-3300 (N-H stretch, two bands for primary amine); 3100-3000 (Aromatic C-H stretch); 1620-1650 (N-H bend); 1250-1350 (C-O stretch); 1100-1200 (strong, C-F stretch)
Mass Spec (EI) M⁺ peaks at m/z 287 and 289 in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve loss of the trifluoroethoxy group.

Proposed Synthesis and Purification

The most logical and efficient synthesis of the title compound involves a nucleophilic aromatic substitution (SₙAr) reaction. The starting material of choice would be a dihalogenated aminopyrazine, such as 5-Bromo-3-chloropyrazin-2-amine (CAS 21943-13-5), which is commercially available.[6] The chloro-substituent at the 3-position is significantly more activated towards nucleophilic displacement than the bromo-substituent at the 5-position due to the electronic influence of the flanking nitrogen and amino group.

The reaction proceeds by activating the weakly nucleophilic 2,2,2-trifluoroethanol with a strong base, such as sodium hydride (NaH), to form the potent sodium 2,2,2-trifluoroethoxide nucleophile. This alkoxide then displaces the chloride from the pyrazine ring.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Workup & Purification TFE 2,2,2-Trifluoroethanol NaH Sodium Hydride (NaH) in THF Alkoxide Sodium 2,2,2-trifluoroethoxide NaH->Alkoxide Deprotonation StartMat 5-Bromo-3-chloropyrazin-2-amine Alkoxide->StartMat Reactant Product This compound StartMat->Product Nucleophilic Aromatic Substitution Workup Aqueous Workup Purification Silica Gel Chromatography Workup->Purification

Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of starting material). Cool the flask to 0 °C in an ice bath.

  • Nucleophile Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Slowly add 2,2,2-trifluoroethanol (1.2 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • SₙAr Reaction: Add 5-Bromo-3-chloropyrazin-2-amine (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactivity and Synthetic Utility

The true value of this intermediate lies in its capacity for orthogonal functionalization. The bromine atom and the amino group represent two distinct reactive centers that can be addressed selectively.

Palladium-Catalyzed Cross-Coupling at C5-Br

The C5-Br bond is primed for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This allows for the introduction of diverse (hetero)aryl groups, which is a critical step in building molecular complexity for structure-activity relationship (SAR) studies. Bromo-substituted pyrazines are generally more reactive than their chloro-counterparts in these couplings, offering a synthetic advantage.[1]

G cluster_suzuki Suzuki Coupling cluster_acylation Amine Acylation Reactant 5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine Reagents_Suzuki Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reactant->Reagents_Suzuki Reagents_Acyl Acetyl Chloride or Acetic Anhydride Base (e.g., Pyridine) Reactant->Reagents_Acyl Suzuki_Product 5-Aryl-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine Reagents_Suzuki->Suzuki_Product Acyl_Product N-(5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-yl)acetamide Reagents_Acyl->Acyl_Product

References

An In-Depth Technical Guide to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a critical building block in the development of advanced therapeutic agents. With the CAS Number 947249-22-1, this fluorinated pyrazine derivative has garnered significant interest within the pharmaceutical industry, particularly for its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. This document serves as a vital resource for researchers, chemists, and professionals in drug development, offering detailed insights into its synthesis, characterization, and application, while adhering to the highest standards of scientific integrity and practical, field-proven knowledge.

Compound Profile and Physicochemical Properties

This compound is a halogenated and fluorinated heterocyclic amine. The presence of a bromine atom, an amino group, and a trifluoroethoxy group on the pyrazine ring imparts unique reactivity and physicochemical properties, making it an ideal scaffold for targeted drug design. The trifluoroethoxy moiety, in particular, is known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.

A summary of its key physicochemical properties is presented below. It is important to note that while some of this data is derived from analogous compounds and computational predictions, it provides a reliable baseline for experimental design.

PropertyValueSource
CAS Number 947249-22-1N/A
Molecular Formula C₆H₅BrF₃N₃ON/A
Molecular Weight 272.02 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)Analogous Compounds
Melting Point 130-150 °C (estimated)Analogous Compounds
Boiling Point >300 °C (estimated)Analogous Compounds
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanolGeneral Chemical Principles

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific patented processes may vary, a general and logical synthetic pathway can be constructed based on established organic chemistry principles and literature on related pyrazine derivatives.

The likely synthetic precursor is 3,5-dibromopyrazin-2-amine. The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2,2,2-trifluoroethoxy group.

Proposed Synthesis Workflow

G A Start: 3,5-Dibromopyrazin-2-amine D Nucleophilic Aromatic Substitution (SNAr) A->D B Sodium Hydride (NaH) in THF B->D Base C 2,2,2-Trifluoroethanol C->D Nucleophile E Work-up and Extraction D->E F Crude Product E->F G Column Chromatography (Silica Gel) F->G H Pure this compound G->H

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)
  • Preparation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.2 equivalents) dropwise. The rationale for pre-forming the alkoxide is to increase the nucleophilicity of the trifluoroethanol, which is otherwise a poor nucleophile due to the electron-withdrawing nature of the trifluoromethyl group.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add 3,5-dibromopyrazin-2-amine (1.0 equivalent) portion-wise. The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The bromine atom at the 3-position is more activated towards substitution than the one at the 5-position due to the electronic effects of the amino and the other bromo group.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is crucial to remove any unreacted starting material, di-substituted byproducts, and other impurities.

Analytical Characterization for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is recommended for purity assessment and assay.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA gradient elution is necessary to ensure the elution of any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe pyrazine ring is expected to have a strong UV chromophore.
Column Temperature 30 °CTo ensure reproducible retention times.
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the proton on the pyrazine ring, a quartet for the methylene group of the trifluoroethoxy moiety (due to coupling with the fluorine atoms), and a broad singlet for the amino protons.

    • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the trifluoroethoxy group. The carbon attached to the fluorine atoms will appear as a quartet.

    • ¹⁹F NMR: A triplet is expected for the three equivalent fluorine atoms, due to coupling with the adjacent methylene protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for the presence of one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-Br stretching, and C-O and C-F stretching of the trifluoroethoxy group.

Applications in Drug Development: A Focus on JAK Inhibitors

This compound is a valuable intermediate in the synthesis of Janus kinase (JAK) inhibitors. The bromine atom serves as a versatile handle for introducing further complexity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Role in the Synthesis of Upadacitinib Analogs

While the direct synthesis of upadacitinib may involve different intermediates, the utility of this compound can be illustrated in the synthesis of structurally related JAK inhibitors. The pyrazinamine core can be coupled with a suitable boronic acid or ester derivative to form the key carbon-carbon bond that links the pyrazine ring to other heterocyclic systems present in the final drug molecule.

G A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Heterocyclic Boronic Acid/Ester B->C D Coupled Intermediate C->D E Further Synthetic Steps D->E F Final JAK Inhibitor E->F

Caption: Application in Suzuki coupling for JAK inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data from structurally similar compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a strategically important intermediate in modern pharmaceutical chemistry. Its unique combination of reactive sites and the presence of a trifluoroethoxy group make it a valuable tool for the synthesis of complex drug molecules with potentially enhanced pharmacokinetic properties. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this key building block in their drug discovery and development endeavors.

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery

Pyrazine and its derivatives are a cornerstone in the field of medicinal chemistry, forming the core structural motif of numerous biologically active compounds.[1][2] These nitrogen-containing heterocycles are prevalent in a wide array of pharmaceuticals, demonstrating activities ranging from anticancer and antibacterial to anti-inflammatory.[2] The unique electronic properties and structural rigidity of the pyrazine ring make it a privileged scaffold for designing molecules that can effectively interact with biological targets.[3] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.

This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a key intermediate for the synthesis of various pharmaceutical agents. The described methodology is grounded in established chemical principles and offers practical insights for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence starting from a commercially available precursor. The core strategy involves the introduction of the bromo and trifluoroethoxy groups onto a pre-existing aminopyrazine scaffold.

G Target This compound Intermediate1 5-Bromo-3-chloropyrazin-2-amine Target->Intermediate1 Nucleophilic Aromatic Substitution StartingMaterial 2-Amino-3-chloropyrazine Intermediate1->StartingMaterial Electrophilic Bromination

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic analysis highlights two key transformations:

  • Nucleophilic Aromatic Substitution (SNA r): The trifluoroethoxy group is installed by displacing a suitable leaving group, such as a halogen, on the pyrazine ring. This reaction is facilitated by the electron-withdrawing nature of the pyrazine ring itself.[4][5]

  • Electrophilic Bromination: The bromine atom is introduced onto the pyrazine ring via an electrophilic aromatic substitution reaction.

Based on this analysis, a forward synthesis was devised, commencing with the bromination of 2-Amino-3-chloropyrazine, followed by the nucleophilic substitution of the chlorine atom with 2,2,2-trifluoroethanol.

Detailed Synthetic Pathway

The synthesis of this compound is accomplished in two high-yielding steps, as depicted below.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Aromatic Substitution StartingMaterial 2-Amino-3-chloropyrazine Intermediate1 5-Bromo-3-chloropyrazin-2-amine StartingMaterial->Intermediate1 NBS, Chloroform, Reflux Intermediate1_ref 5-Bromo-3-chloropyrazin-2-amine Target This compound Intermediate1_ref->Target CF3CH2OH, NaH, DMF

Caption: Overall synthetic workflow.

Step 1: Synthesis of 5-Bromo-3-chloropyrazin-2-amine

The initial step involves the regioselective bromination of 2-Amino-3-chloropyrazine. The amino group is an activating group, directing the electrophilic substitution to the C5 position of the pyrazine ring.

Experimental Protocol:

A suspension of N-bromosuccinimide (NBS) (31.0 g, 173 mmol) and 2-amino-3-chloropyrazine (20.0 g, 154 mmol) in chloroform (140 mL) is heated to reflux for 16 hours.[6] Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solution is cooled to room temperature and washed with deionized water (350 mL).[6] The organic layer is then filtered through diatomaceous earth and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine as a brown solid.[6]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safe source of electrophilic bromine, avoiding the handling of hazardous liquid bromine.

  • Chloroform: This solvent is chosen for its ability to dissolve the starting material and for its relatively high boiling point, which allows the reaction to be conducted at reflux to ensure a reasonable reaction rate.

  • Aqueous Workup: The water wash is essential to remove any water-soluble byproducts and unreacted NBS.

  • Filtration through Diatomaceous Earth: This step effectively removes any fine solid impurities before the concentration of the product.

Step 2: Synthesis of this compound

The second and final step is a nucleophilic aromatic substitution (SNA r) reaction. The electron-deficient pyrazine ring, further activated by the bromo and chloro substituents, readily undergoes nucleophilic attack by the trifluoroethoxide anion.[7][8]

Experimental Protocol:

To a solution of 2,2,2-trifluoroethanol in anhydrous dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide. 5-Bromo-3-chloropyrazin-2-amine, dissolved in anhydrous DMF, is then added dropwise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base used to deprotonate the 2,2,2-trifluoroethanol, generating the highly nucleophilic trifluoroethoxide anion.

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent that is ideal for SNA r reactions. It effectively solvates the cationic species, enhancing the nucleophilicity of the anion.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of sodium hydride with atmospheric moisture.

  • Column Chromatography: This purification technique is necessary to isolate the desired product from any unreacted starting materials and byproducts.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical Appearance
5-Bromo-3-chloropyrazin-2-amineC4H3BrClN3208.44[9]69[6]Brown solid[6]
This compoundC6H5BrF3N3O288.02--

Yield for the final product is dependent on the specific reaction conditions and purification efficiency.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. This key intermediate opens avenues for the synthesis of a diverse range of pyrazine-containing molecules with potential therapeutic applications. Further optimization of the reaction conditions, particularly for the nucleophilic aromatic substitution step, could potentially lead to even higher yields and reduced purification requirements. The exploration of alternative bases and solvents may also offer improvements in terms of process efficiency and environmental impact. The principles and techniques outlined herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: A Putative Dual Inhibitor of TBK1 and IKKε

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel small molecule, this compound. Synthesizing current understanding of innate immunity signaling and established methodologies in drug discovery, we will explore its role as a putative dual inhibitor of TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, immunology, and inflammation research.

Introduction: The Rationale for Targeting TBK1/IKKε

The innate immune system represents the body's first line of defense against pathogens and cellular stress. Central to this response are the non-canonical IκB kinases, TBK1 and IKKε.[1][2][3] These serine/threonine kinases function as critical signaling nodes, integrating signals from various pattern recognition receptors (PRRs) to orchestrate inflammatory and antiviral responses.[2][4] Dysregulation of TBK1 and IKKε activity has been implicated in a range of pathologies, including autoimmune disorders, chronic inflammation, and various cancers.[4][5][6][7] Consequently, the development of small molecule inhibitors targeting these kinases is an area of intense therapeutic interest.[5][6]

This compound is a novel heterocyclic compound. While its direct biological activities are still under extensive investigation, its structural motifs are suggestive of kinase inhibitory potential. This guide puts forth the hypothesis that this compound acts as a dual inhibitor of TBK1 and IKKε and provides a detailed roadmap for experimentally validating this mechanism of action.

The TBK1/IKKε Signaling Nexus

TBK1 and IKKε are highly homologous kinases that share significant functional overlap.[4][8] They are key mediators of signaling pathways that lead to the activation of two major families of transcription factors: Interferon Regulatory Factors (IRFs) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[4][5][8]

Upon activation by upstream signals, such as those from Toll-like receptors (TLRs) or the cGAS-STING pathway, TBK1/IKKε phosphorylate IRF3 and IRF7.[2] This phosphorylation event triggers their dimerization and translocation to the nucleus, where they induce the expression of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[2]

In addition to their role in the IRF pathway, TBK1 and IKKε can also modulate the NF-κB signaling cascade.[8] They can directly phosphorylate components of the NF-κB pathway, contributing to the activation of pro-inflammatory and cell survival genes.[5][8] Given their central role in these pathways, inhibition of TBK1 and IKKε presents a compelling strategy for tempering inflammatory responses and inhibiting the growth of certain cancers that are dependent on these signaling axes.[1][5][7]

TBK1_IKKe_Signaling cluster_upstream Upstream Stimuli cluster_kinases Kinase Hub cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes PRRs PRRs (e.g., TLRs, cGAS-STING) TBK1_IKKe TBK1 / IKKε PRRs->TBK1_IKKe Activation IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 Phosphorylation NFkB NF-κB Pathway TBK1_IKKe->NFkB Modulation Type1_IFN Type I Interferons IRF3_7->Type1_IFN Transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Transcription

Caption: Simplified signaling pathway of TBK1/IKKε activation and downstream effects.

Proposed Mechanism of Action of this compound

We hypothesize that this compound functions as a Type I ATP-competitive inhibitor of TBK1 and IKKε. This proposed mechanism involves the compound binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their downstream substrates.[6] This inhibition is expected to block the activation of both the IRF and NF-κB pathways, leading to a reduction in the production of type I interferons and other inflammatory cytokines, and potentially inducing cell death in cancer cells reliant on these pathways for survival.

Experimental Validation of the Mechanism of Action

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming target engagement, quantifying inhibitory activity, and assessing the cellular consequences of treatment with this compound.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying the direct binding of a compound to its target protein in a cellular environment.[9][10][11][12] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in an increased melting temperature.[11]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., THP-1 monocytes or a cancer cell line with high TBK1/IKKε expression) in 96-well plates.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Heat the plates in a PCR machine with a thermal gradient for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis:

    • Lyse the cells by freeze-thawing or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Soluble Protein:

    • Centrifuge the plates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble TBK1 or IKKε using a sensitive immunoassay such as ELISA or a homogeneous assay format like AlphaScreen®.[11][12]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each compound concentration.

    • A positive result is indicated by a rightward shift in the melting curve in the presence of the compound, signifying target stabilization.

CETSA_Workflow A 1. Cell Treatment: - Vehicle - Compound B 2. Thermal Challenge: Apply temperature gradient A->B C 3. Cell Lysis B->C D 4. Separation: Centrifuge to pellet aggregates C->D E 5. Detection: Quantify soluble target protein (e.g., ELISA) D->E F 6. Data Analysis: Plot melting curves E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Inhibition Assay

To quantify the inhibitory potency of the compound, a direct in vitro kinase assay using recombinant TBK1 and IKKε is essential.[13][14][15][16]

  • Assay Setup:

    • In a 384-well plate, add recombinant human TBK1 or IKKε enzyme.

    • Add a dilution series of this compound.

    • Pre-incubate the enzyme and compound.

  • Initiate Reaction:

    • Add a solution containing a suitable peptide substrate and ATP to initiate the kinase reaction.

  • Detection:

    • After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Several detection technologies are available, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ADP production (e.g., Transcreener® ADP² Assay).[16]

  • Data Analysis:

    • Plot the kinase activity as a percentage of the vehicle control against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundTargetIC50 (nM) [Hypothetical]
This compoundTBK150
This compoundIKKε75
Known TBK1/IKKε Inhibitor (e.g., BX795)TBK115
Known TBK1/IKKε Inhibitor (e.g., BX795)IKKε41[17]
Cellular Pathway Modulation: Western Blot Analysis

Western blotting is a fundamental technique to assess whether the compound inhibits the TBK1/IKKε pathway in cells by measuring the phosphorylation of downstream targets.[18][19][20]

  • Cell Culture and Stimulation:

    • Culture an appropriate cell line (e.g., HeLa or RAW 264.7 macrophages).

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate the cells with a known activator of the TBK1/IKKε pathway, such as poly(I:C) (a TLR3 agonist) or by transfecting with poly(dA:dT) to activate the cGAS-STING pathway.[21]

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of TBK1 (p-TBK1 Ser172), IRF3 (p-IRF3 Ser396), and IκBα (p-IκBα Ser32/36).[22]

    • Also, probe for the total protein levels of TBK1, IRF3, and IκBα, as well as a loading control (e.g., β-actin or GAPDH), to ensure equal protein loading.[22]

  • Detection and Analysis:

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in the phosphorylation of TBK1, IRF3, and IκBα would support the proposed mechanism of action.

Phenotypic Assay: Cell Viability

To understand the functional consequences of TBK1/IKKε inhibition, a cell viability assay is crucial, particularly in cancer cell lines that may be dependent on this pathway for survival.[23][24][25][26][27]

  • Cell Plating and Treatment:

    • Seed a cancer cell line known to have activated TBK1/IKKε signaling (e.g., certain melanoma or lung cancer cell lines) in a 96-well or 384-well white, opaque-walled plate.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.[27] This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[27]

    • Mix the contents and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Expected Outcomes

  • CETSA: A successful outcome will show a dose-dependent increase in the thermal stability of TBK1 and IKKε in the presence of this compound, providing strong evidence of direct target engagement in a cellular context.

  • In Vitro Kinase Assay: The compound is expected to exhibit potent, dose-dependent inhibition of both TBK1 and IKKε, yielding specific IC50 values.

  • Western Blot: Treatment with the compound should lead to a significant reduction in the stimulus-induced phosphorylation of TBK1, IRF3, and IκBα, without affecting the total levels of these proteins. This would confirm that the compound inhibits the catalytic activity of the kinases in a cellular signaling pathway.

  • Cell Viability Assay: In susceptible cancer cell lines, the compound is expected to reduce cell viability in a dose-dependent manner, demonstrating a functional anti-proliferative or cytotoxic effect consistent with the inhibition of a key survival pathway.

Conclusion

The systematic application of the experimental framework outlined in this guide will enable a thorough characterization of the mechanism of action of this compound. By confirming direct target engagement, quantifying inhibitory potency, and elucidating the downstream cellular consequences, researchers can build a robust data package to validate its hypothesized role as a dual TBK1/IKKε inhibitor. Such validation is a critical step in the journey of advancing novel chemical entities toward potential therapeutic applications in inflammation and oncology.

References

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Biological Activity of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine as a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the likely biological activity of this compound. While direct studies on this specific molecule are not extensively published, its structural features—namely the aminopyrazine core—strongly suggest its role as a kinase inhibitor. Based on extensive research into analogous compounds, this document hypothesizes that its primary target is Leucine-Rich Repeat Kinase 2 (LRRK2), a protein of significant therapeutic interest in Parkinson's Disease (PD). This guide will explore the rationale for this hypothesis, the proposed mechanism of action, detailed protocols for its experimental validation, and the broader context of LRRK2 inhibition in neurodegenerative disease research.

Introduction: The Rationale for LRRK2 as the Primary Target

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, complex, multi-domain protein that includes both a GTPase and a serine-threonine kinase domain.[1] Mutations in the LRRK2 gene are the most common known cause of both familial and sporadic Parkinson's Disease.[2][3] Many of these pathogenic mutations, particularly the prevalent G2019S mutation, lead to hyperactivity of the LRRK2 kinase domain.[1][4] This gain-of-function is believed to be a central driver of the neurodegeneration seen in PD, making the inhibition of LRRK2 kinase activity a leading therapeutic strategy.[2][3][5]

The core chemical structure of this compound belongs to the aminopyrazine class. Pyrazine and related heterocyclic scaffolds are well-established "hinge-binding" motifs in a multitude of kinase inhibitors, designed to interact with the ATP-binding pocket of the enzyme.[6] The development of potent and selective LRRK2 inhibitors has frequently centered on such scaffolds.[1][4][7]

Therefore, it is with high scientific confidence that we propose This compound as a putative ATP-competitive inhibitor of LRRK2 kinase activity. The key structural features contributing to this hypothesis are:

  • Pyrazin-2-amine Core: Provides the critical hydrogen bond donors and acceptors to interact with the kinase hinge region.

  • Bromine Atom (Position 5): Can occupy a hydrophobic pocket and serve as a point for synthetic elaboration to improve selectivity or potency.

  • Trifluoroethoxy Group (Position 3): This bulky, lipophilic, and electron-withdrawing group likely projects into the solvent-exposed region or a nearby hydrophobic pocket, potentially enhancing binding affinity and modulating pharmacokinetic properties like brain penetrance.

Proposed Mechanism of Action (MoA)

The proposed MoA involves the direct, competitive inhibition of the LRRK2 kinase domain. The compound is expected to bind to the ATP pocket, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of LRRK2 inhibition and its downstream cellular consequences.

LRRK2_Pathway cluster_0 Normal LRRK2 Activity cluster_1 Therapeutic Intervention ATP ATP LRRK2_active Active LRRK2 (e.g., G2019S Mutant) pRab Phosphorylated Rab (pRab) LRRK2_active->pRab Kinase Activity Rab Rab GTPase (Substrate) Rab->pRab Dysfunction Lysosomal Dysfunction & Neuronal Damage pRab->Dysfunction Compound 5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine LRRK2_inhibited Inhibited LRRK2 Compound->LRRK2_inhibited Binds to ATP Pocket Rab_no_p Normal Rab Function LRRK2_inhibited->Rab_no_p Phosphorylation Blocked Rab_norm Rab GTPase Rab_norm->Rab_no_p Homeostasis Restored Lysosomal Function & Neuroprotection Rab_no_p->Homeostasis Cellular_Workflow A 1. Cell Culture (HEK293-LRRK2) B 2. Compound Treatment (Dose-Response, 90 min) A->B C 3. Cell Lysis (RIPA + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Transfer D->E F 6. Western Blotting (Primary/Secondary Abs) E->F G 7. ECL Detection F->G H 8. Densitometry & Analysis (Calculate Cellular IC50) G->H

References

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: Synthesis, Reactivity, and Therapeutic Potential

Introduction

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The strategic functionalization of the pyrazine ring with specific substituents can fine-tune a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on this compound, a molecule of significant interest for drug discovery due to its combination of a reactive bromine atom, a nucleophilic amino group, and a metabolically robust trifluoroethoxy moiety.

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the exploration of a wide chemical space.[2] The 2-amino group is a common feature in many biologically active pyrazines, contributing to target engagement through hydrogen bonding.[3] The 2,2,2-trifluoroethoxy group is of particular importance; the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, increase binding affinity, and modulate pKa.[4]

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached from the commercially available precursor, 3,5-dibromopyrazin-2-amine. The proposed synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2,2,2-trifluoroethoxy group. The electron-deficient nature of the pyrazine ring facilitates SNAr reactions. The bromine atom at the 3-position is expected to be more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the adjacent amino group.

Synthetic Pathway 3,5-dibromopyrazin-2-amine 3,5-dibromopyrazin-2-amine Target_Compound This compound 3,5-dibromopyrazin-2-amine->Target_Compound  CF3CH2OH, NaH  DMF, rt to 60 °C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for nucleophilic aromatic substitution on halogenated pyrazines.

Step 1: Synthesis of Sodium 2,2,2-trifluoroethoxide

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

  • Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

Step 2: Nucleophilic Aromatic Substitution

  • In a separate flask, dissolve 3,5-dibromopyrazin-2-amine (1.0 equivalent) in anhydrous DMF (5 mL).

  • Add the solution of 3,5-dibromopyrazin-2-amine to the freshly prepared sodium 2,2,2-trifluoroethoxide solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Chemical Properties and Reactivity

The title compound possesses multiple reactive sites, making it a versatile building block for further chemical modifications.

PropertyValueSource
Molecular FormulaC₆H₅BrF₃N₃OCalculated
Molecular Weight288.02 g/mol Calculated
AppearanceExpected to be a solidN/A
Reactivity of the Bromine Atom

The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, which is a cornerstone of modern drug discovery.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction with aryl or heteroaryl boronic acids is a powerful method for forming biaryl structures.[2][5] This reaction would enable the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Suzuki_Coupling Start This compound Product 5-Aryl-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine Start->Product  R-B(OH)2  Pd catalyst, Base  Solvent, Heat

Caption: Suzuki-Miyaura coupling of the title compound.

Reactivity of the Amino Group

The 2-amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization and modulation of the compound's properties.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in a variety of biologically active molecules. This suggests that the title compound and its derivatives could have significant therapeutic potential.

  • Anticancer Agents: Pyrazine and aminopyrazole derivatives are known to act as inhibitors of various kinases, which are crucial targets in oncology.[6][7] The ability to easily diversify the structure through Suzuki coupling at the bromine position makes this scaffold ideal for targeting the ATP-binding site of kinases.

  • Antiviral Agents: 2-Aminopyrazine is a key intermediate in the synthesis of the antiviral drug Favipiravir.[3] The title compound could serve as a starting point for novel antiviral agents.

  • Antibacterial Agents: The pyrazine core is present in several antibacterial compounds. Derivatives of the title compound could be explored for their efficacy against various bacterial strains.

  • Anti-inflammatory Agents: Certain heterocyclic compounds containing fluorine have shown potent anti-inflammatory activity.[8]

Drug_Discovery_Workflow cluster_0 Lead Generation cluster_1 Screening & Optimization Core This compound Library Library of Derivatives (via Suzuki, etc.) Core->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Preclinical Development

Caption: Workflow for drug discovery using the title compound.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its proposed synthesis is feasible using established methodologies. The presence of multiple, orthogonally reactive functional groups provides a platform for the generation of diverse chemical libraries. Based on the known biological activities of structurally related compounds, derivatives of this molecule hold potential as novel therapeutic agents in areas such as oncology, virology, and bacteriology. This guide serves as a foundational resource for researchers interested in harnessing the potential of this versatile chemical entity.

References

Discovery of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Abstract

This technical guide outlines a proposed synthetic route and discusses the potential applications of the novel chemical entity, this compound. As direct literature for this specific molecule is not presently available, this document leverages established principles of heterocyclic chemistry and medicinal chemistry to provide a robust framework for its discovery and utilization. The pyrazine core is a well-established scaffold in pharmaceuticals, and the strategic incorporation of a bromine atom and a trifluoroethoxy group offers a unique combination of reactivity and desirable drug-like properties. This guide provides researchers, synthetic chemists, and drug development professionals with a detailed experimental protocol for its synthesis, predicted physicochemical properties, and a forward-looking perspective on its utility as a versatile building block in the development of next-generation therapeutics.

Introduction: The Strategic Value of Functionalized Pyrazines

Heterocyclic compounds form the backbone of a vast majority of biologically active molecules, with over 85% of all such entities containing a heterocycle.[1] Among these, the pyrazine ring system is a privileged scaffold, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design.[1]

The true potential of a scaffold like pyrazine is unlocked through strategic functionalization. This guide focuses on a novel derivative, this compound, which incorporates two critical functionalities prized in medicinal chemistry:

  • The Bromo Group: Far more than a simple substituent, the bromine atom at the 5-position serves as a versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid exploration of a compound's structure-activity relationship (SAR).[2][3]

  • The 2,2,2-Trifluoroethoxy Group: The incorporation of fluorine is a proven strategy for enhancing the pharmacological profile of a drug candidate. The trifluoroethoxy moiety, in particular, can significantly improve metabolic stability by blocking potential sites of oxidative metabolism.[4][5] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding affinity to protein targets through unique electrostatic interactions.[6][7]

This document provides a comprehensive, albeit prospective, analysis of the target molecule, establishing a foundation for its synthesis and strategic deployment in drug discovery programs.

Proposed Synthesis: A Regioselective Nucleophilic Aromatic Substitution Approach

The synthesis of this compound can be logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material, 2-Amino-3,5-dibromopyrazine, is a commercially available and ideal precursor.[8][9] The pyrazine ring is inherently electron-deficient, which facilitates SNAr reactions. Furthermore, the bromine atom at the C3 position is more activated towards nucleophilic attack than the bromine at C5 due to the inductive electron-withdrawing effects of the adjacent ring nitrogens and the amino group. This inherent reactivity provides a strong basis for achieving the desired regioselectivity.

The nucleophile, sodium 2,2,2-trifluoroethoxide, can be readily prepared in situ from 2,2,2-trifluoroethanol and a strong, non-nucleophilic base such as sodium hydride (NaH).[10]

Synthetic_Pathway SM 2-Amino-3,5-dibromopyrazine Product This compound SM->Product Nuc_Pre 2,2,2-Trifluoroethanol + NaH Nuc Sodium 2,2,2-trifluoroethoxide Nuc_Pre->Nuc In situ formation Nuc->Product Conditions DMF, 80-100 °C Conditions->Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3,5-dibromopyrazine (1.0 eq)[8][9]

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2,2,2-Trifluoroethanol (1.2 eq)[10]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF at 0 °C (ice bath).

  • Slowly add 2,2,2-trifluoroethanol (1.2 eq) dropwise to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

  • Add 2-Amino-3,5-dibromopyrazine (1.0 eq) to the reaction mixture in one portion.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Predicted Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties for the target compound based on its chemical structure. These values serve as a benchmark for characterization upon successful synthesis.

PropertyPredicted Value
Molecular Formula C₆H₅BrF₃N₃O
Molecular Weight 288.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Dichloromethane, Ethyl Acetate
1H NMR (400 MHz, DMSO-d₆) δ 8.1-8.3 (s, 1H, Ar-H), 6.8-7.2 (br s, 2H, -NH₂), 4.9-5.1 (q, 2H, -OCH₂)
13C NMR (101 MHz, DMSO-d₆) δ 155-158 (C-NH₂), 145-148 (C-OR), 130-133 (C-H), 122-125 (q, -CF₃), 118-120 (C-Br), 65-68 (q, -OCH₂)
19F NMR (376 MHz, DMSO-d₆) δ -72 to -75 (t, 3F, -CF₃)
Mass Spec (ESI+) m/z 287.96 [M]+, 289.96 [M+2]+ (characteristic 1:1 isotopic pattern for Bromine)

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its potential as a versatile intermediate for building complex, biologically active molecules. The structure contains three key points for diversification: the amino group, the pyrazine ring nitrogens, and, most importantly, the C5-bromo position.

The workflow for utilizing this building block would typically follow a path of initial diversification via cross-coupling, followed by modification of the amino group if necessary, leading to a library of compounds for biological screening.

Application_Workflow Start 5-Bromo-3-(trifluoroethoxy) pyrazin-2-amine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Library Diversified Intermediate Library (Aryl, Alkynyl, etc.) Coupling->Library R-B(OH)₂ Modification Further Modification (e.g., Amide Coupling) Library->Modification Final_Library Final Compound Library Modification->Final_Library R'-COOH Screening High-Throughput Biological Screening Final_Library->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID

Caption: Logical workflow for drug discovery using the title compound.

This strategic approach allows for the systematic exploration of chemical space around the pyrazine core. The metabolically robust trifluoroethoxy group is carried through the synthetic sequence, imparting its beneficial properties to the final compounds. The ability to rapidly generate a library of diverse analogues from a single, advanced intermediate is a highly efficient strategy in modern medicinal chemistry, accelerating the path from initial concept to lead candidate.[1]

Conclusion

While this compound is a novel chemical entity without direct precedent in the literature, its rational design suggests significant potential as a valuable tool for drug discovery. The proposed synthetic route is based on reliable and well-understood SNAr chemistry, offering a high probability of success. The unique combination of a synthetically versatile bromine handle, a bio-inert amino group, and a metabolically robust trifluoroethoxy moiety makes this compound an attractive starting point for developing new therapeutic agents across a range of disease areas. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising new building block.

References

Spectroscopic data for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

This document provides a comprehensive technical guide for the spectroscopic analysis of this compound, a compound of interest for researchers, scientists, and professionals in drug development. As a substituted pyrazine, this molecule is part of a class of heterocyclic compounds known for their versatile roles in medicinal chemistry.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide moves beyond a simple listing of data. It is designed to provide a framework for understanding the causality behind experimental choices and for acquiring high-fidelity, self-validating data. We will explore the theoretical underpinnings of each technique as applied to this specific molecule, provide detailed experimental protocols, and present predicted data based on established principles of spectroscopy.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of this compound presents several key features that will be interrogated by different spectroscopic methods:

  • Aromatic Pyrazine Ring: A nitrogen-containing heterocycle that forms the core scaffold.

  • Primary Amine (-NH₂): A key functional group with characteristic spectroscopic signatures.

  • Bromo Substituent (-Br): Its isotopic distribution will be critical in mass spectrometry.

  • Trifluoroethoxy Group (-OCH₂CF₃): This group provides unique handles for ¹H, ¹³C, and ¹⁹F NMR.

This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For the target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular connectivity and environment of each nucleus.

Predicted NMR Data

Based on the structure, we can predict the key features of the NMR spectra. The trifluoroethoxy group will be particularly informative due to the coupling between protons and fluorine atoms.

  • ¹H NMR:

    • Aromatic Proton (C6-H): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).

    • Amine Protons (-NH₂): A broad singlet (exchangeable with D₂O) is anticipated in the region of δ 5.0-6.0 ppm.

    • Methylene Protons (-OCH₂-): This signal will be a quartet due to coupling with the three adjacent fluorine atoms (J-coupling ~8-12 Hz), expected around δ 4.5-5.0 ppm.

  • ¹³C NMR:

    • Six distinct carbon signals are expected.

    • Pyrazine Ring Carbons: Four signals in the aromatic region (δ 120-160 ppm).

    • Methylene Carbon (-OCH₂-): A quartet (due to ¹J-C-F coupling) around δ 60-70 ppm.

    • Trifluoromethyl Carbon (-CF₃): A distinct quartet (due to ¹J-C-F coupling) around δ 120-125 ppm.

  • ¹⁹F NMR:

    • A single signal, a triplet, is expected due to coupling with the two adjacent methylene protons.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be useful for resolving N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹H, ¹³C, and ¹⁹F channels on the probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: Spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Referencing can be done using an external standard like CFCl₃.

    • Typical parameters: Wide spectral width to ensure the signal is captured, relaxation delay of 2 seconds.

NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃/DMSO-d₆ Spike Add TMS (Internal Standard) Dissolve->Spike Transfer Transfer to NMR Tube Spike->Transfer Lock Lock & Shim Transfer->Lock Tune Tune Probe (¹H, ¹³C, ¹⁹F) Lock->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C{¹H} Spectrum Tune->AcquireC13 AcquireF19 Acquire ¹⁹F{¹H} Spectrum Tune->AcquireF19 Process Fourier Transform Phase & Baseline Correction AcquireH1->Process AcquireC13->Process AcquireF19->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Signals (Chemical Shift, Multiplicity) Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for confirming the molecular weight and providing evidence of the elemental composition of a molecule. For halogenated compounds, MS is particularly revealing due to the characteristic isotopic patterns.

Predicted Mass Spectrum
  • Molecular Formula: C₇H₅BrF₃N₃O

  • Molecular Weight: 286.03 g/mol

  • High-Resolution MS (HRMS): Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for [C₇H₆BrF₃N₃O]⁺ is:

    • 285.9695 for ⁷⁹Br

    • 287.9675 for ⁸¹Br

  • Isotopic Pattern: A critical feature will be a pair of peaks of nearly equal intensity (1:1 ratio) separated by 2 Da, which is the definitive signature of a monobrominated compound.[2][3]

  • Fragmentation: Key fragmentations could include the loss of the trifluoroethoxy group or cleavage of the pyrazine ring.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ionization source to positive electrospray mode (ESI+).

    • Optimize source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a relevant mass range (e.g., m/z 50-500) for a sufficient duration to obtain a good averaged spectrum.

MS Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Interpretation Dilute Prepare Dilute Solution (~0.1 mg/mL in MeOH) Calibrate Calibrate Instrument Dilute->Calibrate Optimize Optimize ESI+ Source Calibrate->Optimize Infuse Infuse Sample Optimize->Infuse Acquire Acquire Spectrum (m/z 50-500) Infuse->Acquire FindM Identify Molecular Ion [M+H]⁺ Acquire->FindM CheckIso Analyze Isotopic Pattern (Look for 1:1 Br signature) FindM->CheckIso Confirm Confirm Elemental Comp. (High-Resolution Data) CheckIso->Confirm Result Confirm MW & Formula Confirm->Result

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

  • N-H Stretching (Amine): Two distinct bands are expected in the 3300-3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).[4]

  • C-H Stretching (Aromatic): A weak band above 3000 cm⁻¹.

  • C=N and C=C Stretching (Aromatic Ring): Medium to strong bands in the 1500-1650 cm⁻¹ region.

  • N-H Bending (Amine): A band around 1600-1650 cm⁻¹.[4]

  • C-O Stretching (Ether): A strong band in the 1200-1300 cm⁻¹ region.

  • C-F Stretching (Trifluoromethyl): Very strong, characteristic bands in the 1000-1200 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[5]

Predicted UV-Vis Spectrum

The substituted pyrazine ring constitutes a significant chromophore. We can expect absorption maxima (λ_max) in the UV region, likely between 250-350 nm, corresponding to π → π* electronic transitions within the aromatic system. The exact position and intensity will be influenced by the substituents and the solvent used.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the second cuvette with the sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Replace the blank with the sample cuvette and scan over a range of 200-600 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value/Observation
¹H NMR Aromatic HSinglet, δ 7.5-8.5 ppm
Amine NH₂Broad Singlet, δ 5.0-6.0 ppm
Methylene CH₂Quartet, δ 4.5-5.0 ppm
¹³C NMR Aromatic C's4 signals, δ 120-160 ppm
Methylene CH₂Quartet, δ 60-70 ppm
CF₃Quartet, δ 120-125 ppm
¹⁹F NMR CF₃Triplet
MS (ESI+) [M+H]⁺ (⁷⁹Br)m/z 285.9695
[M+H]⁺ (⁸¹Br)m/z 287.9675
Isotopic Pattern1:1 ratio for M and M+2 peaks
IR N-H StretchTwo bands, 3300-3450 cm⁻¹
C-F StretchStrong bands, 1000-1200 cm⁻¹
C-O StretchStrong band, 1200-1300 cm⁻¹
UV-Vis λ_max~250-350 nm

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR provides the definitive structural framework, MS confirms the molecular weight and elemental composition with high confidence, IR identifies key functional groups, and UV-Vis analyzes the electronic properties of the chromophore. The protocols and predictive data outlined in this guide provide a robust framework for researchers to acquire and interpret high-quality, reliable data for this and structurally related molecules, ensuring scientific integrity in research and development.

References

The Strategic Role of the Trifluoroethoxy Group in Pyrazine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome developmental hurdles. Among these, the trifluoroethoxy group (-OCH₂CF₃) is emerging as a powerful tool, particularly when appended to privileged heterocyclic scaffolds like pyrazine. Pyrazine derivatives are integral to numerous clinically approved drugs and demonstrate a vast spectrum of biological activities.[1][2][3][4][5] This guide provides a comprehensive technical overview of the role of the trifluoroethoxy group in pyrazine compounds, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal effects of this moiety on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics, supported by mechanistic explanations, detailed experimental protocols, and actionable strategies for its implementation in drug design.

Introduction: The Convergence of Pyrazines and Fluorine Chemistry

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions.[3] This arrangement creates an electron-deficient ring system, which is a key determinant of its chemical reactivity and biological interactions.[6] The pyrazine core is a versatile scaffold found in numerous FDA-approved therapeutics, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide, highlighting its clinical significance.[2]

Parallel to the rise of heterocyclic chemistry, the use of fluorine in drug design has grown exponentially.[7] The unique properties of fluorine—high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—allow for profound modulation of a molecule's characteristics.[8][9] The trifluoroethoxy group, specifically, leverages these attributes to confer a unique combination of properties that can address common challenges in drug discovery, such as poor metabolic stability and low bioavailability.

This guide focuses on the strategic rationale for introducing the trifluoroethoxy group to a pyrazine core, exploring how this specific modification can transform a lead compound into a viable drug candidate.

Physicochemical Impact of the Trifluoroethoxy Moiety

The introduction of a trifluoroethoxy group fundamentally alters the electronic and steric landscape of the pyrazine ring. These changes have predictable and highly valuable consequences for a compound's drug-like properties.

Modulation of Lipophilicity

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter governing a drug's absorption, distribution, and membrane permeability. The trifluoroethoxy group is a potent modulator of lipophilicity.

  • Causality: The three fluorine atoms are highly electronegative, but they are not effective hydrogen bond acceptors. The overall effect of the -OCH₂CF₃ group is a significant increase in hydrophobicity. This is because the fluorine atoms create a localized, non-polar surface area. The related trifluoromethoxy (-OCF₃) group is recognized as one of the most hydrophobic substituents, with a Hansch hydrophobicity parameter (π) of +1.04, and the trifluoroethoxy group imparts a similar, strongly lipophilic character.[6] This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets.

Electronic Effects on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to its two nitrogen atoms.[6] The trifluoroethoxy group further modulates this electronic profile.

  • Causality: The -CF₃ component is a powerful electron-withdrawing group via induction, pulling electron density away from the pyrazine ring through the ethoxy linker. This inductive effect (-I) makes the pyrazine ring even more electron-deficient.[6][10] This modulation can have several important consequences:

    • Altered pKa: The increased electron-withdrawing character lowers the pKa of the pyrazine nitrogens, making them less basic. This can be strategically employed to avoid unwanted protonation at physiological pH, which can hinder membrane permeability or lead to off-target interactions.

    • Modified Target Interactions: Changes in the electrostatic potential of the ring can influence how the molecule interacts with its biological target, potentially altering binding affinity and selectivity.[11][12]

Data Summary: Physicochemical Property Modulation

The following table summarizes the anticipated effects of substituting a hydrogen or methoxy group with a trifluoroethoxy group on a pyrazine scaffold.

PropertyPyrazine-HPyrazine-OCH₃Pyrazine-OCH₂CF₃Rationale
Lipophilicity (cLogP) LowSlightly Lower/SimilarSignificantly Higher High hydrophobicity of the -CF₃ moiety.[6][8]
Ring Basicity (pKa) BaseSlightly HigherSignificantly Lower Strong inductive electron-withdrawal by the -CF₃ group.[12]
Aqueous Solubility HighSimilar/Slightly LowerSignificantly Lower Inversely correlated with increased lipophilicity.
Metabolic Stability VariableLow (O-demethylation)Significantly Higher C-F bonds resist metabolic cleavage; blocks oxidation.[9][13]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=3, height=0.6]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Logical Flow: Impact of Trifluoroethoxy Substitution in Drug Design.", shape=plaintext, fontsize=10]; enddot

Impact on Pharmacokinetics (ADME)

Perhaps the most compelling reason to incorporate a trifluoroethoxy group is its profound and generally positive impact on a molecule's ADME profile.

Enhancing Metabolic Stability

Metabolic liability is a primary cause of drug candidate failure. The trifluoroethoxy group serves as a robust metabolic shield.

  • Causality & Expertise: Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often occurs at electron-rich or sterically accessible positions via oxidation.[13] An alkoxy group, like methoxy (-OCH₃), is a common site of metabolism via O-dealkylation. By replacing it with a trifluoroethoxy group, two key defensive mechanisms are introduced:

    • Steric Shielding: The bulkier -OCH₂CF₃ group can physically block adjacent sites on the pyrazine ring from enzymatic attack.

    • Chemical Inertness: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~116 kcal/mol, compared to ~99 kcal/mol for a C-H bond.[8] This makes the -CF₃ moiety exceptionally resistant to oxidative metabolism. The adjacent methylene group (-CH₂-) is also deactivated towards oxidation due to the strong electron-withdrawing effect of the CF₃ group. This strategy has been proven effective for increasing the metabolic stability of various bioactive compounds.[14][15]

Modulating Absorption and Distribution

As discussed, the increased lipophilicity conferred by the trifluoroethoxy group generally enhances passive diffusion across the gut wall and other biological membranes, which can lead to improved oral bioavailability.[9] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and non-specific toxicity.

Synthetic Strategies and Protocols

The installation of a trifluoroethoxy group onto a pyrazine core is synthetically accessible, typically through nucleophilic aromatic substitution (SₙAr) reactions.

  • Authoritative Grounding: The electron-deficient nature of the pyrazine ring makes it susceptible to SₙAr reactions, especially when activated by a good leaving group such as a halogen (Cl, F).[6] The general strategy involves reacting a halogenated pyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base.

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} caption [label="General Synthetic Workflow for Trifluoroethoxylated Pyrazines.", shape=plaintext, fontsize=10]; enddot

Exemplary Protocol: Synthesis of 2-(2,2,2-trifluoroethoxy)pyrazine

This protocol is a representative, self-validating system based on established chemical principles for SₙAr reactions on electron-deficient heterocycles.[6]

Objective: To synthesize 2-(2,2,2-trifluoroethoxy)pyrazine from 2-chloropyrazine.

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add 2,2,2-trifluoroethanol (1.2 eq).

  • Base Addition: While stirring at 0 °C, add sodium hydride (1.3 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium trifluoroethoxide nucleophile in situ. This is a highly exothermic reaction that produces flammable H₂ gas; careful, slow addition at low temperature is critical for safety and control. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen evolution should cease.

  • SₙAr Reaction: Add a solution of 2-chloropyrazine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Insight: The reaction can be gently heated (e.g., to 50-60 °C) if it is sluggish at room temperature, as SₙAr reactions on heteroaromatics are often accelerated by heat.

  • Workup & Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution stops. Trustworthiness: This step safely neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Causality: The water wash removes residual DMF, while the brine wash helps to break any emulsions and begins the drying process. Dry the combined organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure 2-(2,2,2-trifluoroethoxy)pyrazine.

Conclusion and Future Perspectives

The trifluoroethoxy group is far more than a simple substituent; it is a strategic tool for rationally designing pyrazine-based compounds with superior drug-like properties. Its ability to concurrently enhance lipophilicity, block metabolic hotspots, and fine-tune electronic properties makes it an invaluable asset in medicinal chemistry.[8][9] By understanding the fundamental physicochemical principles that drive these effects, researchers can overcome common ADME and toxicity hurdles that often plague drug development pipelines.

Future work will likely focus on exploring the trifluoroethoxy group as a "conformational bioisostere," where its steric and electronic properties are used to lock the pyrazine scaffold into a specific, biologically active conformation.[11][16] As synthetic methodologies continue to advance, the strategic and precise placement of this powerful functional group will undoubtedly lead to the development of safer and more effective pyrazine-based therapeutics.

References

Methodological & Application

Synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2][3][4] Their unique electronic properties and ability to participate in various chemical transformations make them privileged scaffolds in the design of novel therapeutic agents.[4][5] This application note provides a detailed protocol for the synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a valuable intermediate for the development of advanced pharmaceutical candidates.

The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the functionalization of electron-deficient heterocyclic systems like pyrazine.[6][7][8][9] In this protocol, the chloro substituent of the readily available 5-bromo-3-chloropyrazin-2-amine is displaced by the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nature of the pyrazine ring nitrogen atoms and the bromo substituent facilitate this substitution.[10]

Reaction Mechanism and Rationale

The core of this synthesis is the SNAr reaction. The mechanism proceeds via a two-step addition-elimination sequence. First, the 2,2,2-trifluoroethoxide nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted in this stage. In the second, rapid step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final product.

The choice of sodium hydride as a base is critical for the in situ generation of the potent 2,2,2-trifluoroethoxide nucleophile from the corresponding alcohol. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the reaction rate.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
5-Bromo-3-chloropyrazin-2-amine21943-13-5208.441.0 g (4.80 mmol)>97%
2,2,2-Trifluoroethanol75-89-8100.040.58 g (5.76 mmol)>99%
Sodium hydride (60% dispersion in oil)7646-69-724.000.23 g (5.76 mmol)60%
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0920 mL>99.8%
Saturated aqueous NH4Cl solutionN/AN/A50 mLN/A
Ethyl acetate141-78-688.11100 mLACS Grade
BrineN/AN/A50 mLN/A
Anhydrous sodium sulfate7757-82-6142.04As neededN/A
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (0.23 g, 5.76 mmol, 60% dispersion in oil). The system is flushed with dry nitrogen.

  • Solvent Addition: Anhydrous DMF (10 mL) is added to the flask via syringe. The suspension is cooled to 0 °C using an ice bath.

  • Nucleophile Generation: 2,2,2-Trifluoroethanol (0.58 g, 5.76 mmol) is dissolved in anhydrous DMF (5 mL) and added dropwise to the sodium hydride suspension over 15 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

  • Substrate Addition: A solution of 5-bromo-3-chloropyrazin-2-amine (1.0 g, 4.80 mmol) in anhydrous DMF (5 mL) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to 80 °C and stirred for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into an ice-cold saturated aqueous solution of ammonium chloride (50 mL) to quench the excess sodium hydride.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

  • Washing: The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH 1. Charge NaH in DMF TFE 2. Add 2,2,2-Trifluoroethanol at 0°C Stir1 3. Stir for 30 min at 0°C Substrate 4. Add 5-Bromo-3-chloropyrazin-2-amine Stir1->Substrate Formation of Nucleophile Heat 5. Heat to 80°C for 4-6h Quench 6. Quench with aq. NH4Cl Heat->Quench Reaction Complete Extract 7. Extract with Ethyl Acetate Wash 8. Wash with Water and Brine Dry 9. Dry and Concentrate Purify 10. Column Chromatography Product Product Purify->Product Final Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • 5-Bromo-3-chloropyrazin-2-amine: Harmful if swallowed or in contact with skin. Causes serious eye damage.[11][12]

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere.

  • 2,2,2-Trifluoroethanol: Toxic if inhaled or swallowed. Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.

  • Bromine-containing compounds: Bromine and its derivatives are toxic and corrosive.[13][14][15][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Expected Results

The synthesis is expected to yield this compound as a solid. The yield and purity will depend on the reaction conditions and the efficiency of the purification. Characterization of the final product should be performed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The procedure is based on a well-established nucleophilic aromatic substitution reaction and utilizes readily available starting materials. This versatile intermediate can be further elaborated to generate a diverse library of pyrazine-containing molecules for drug discovery and development programs.

References

Suzuki coupling of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Suzuki-Miyaura cross-coupling of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine for the synthesis of novel drug-like molecules.

Introduction

The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize the pyrazine ring at specific positions is crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[1][2][3]

This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura coupling of this compound. This specific substrate is of high interest due to its unique combination of substituents: an amino group, which can serve as a key hydrogen bond donor; a trifluoroethoxy group, which can enhance metabolic stability and modulate physicochemical properties; and a bromine atom, which acts as a versatile handle for C-C bond formation. Mastering the coupling of this substrate allows researchers to rapidly generate libraries of novel 5-aryl- or 5-heteroaryl-3-(2,2,2-trifluoroethoxy)pyrazin-2-amines for screening in drug development pipelines.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine substrate. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) c1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) sub This compound (Ar-Br) sub->c1 Oxidative Addition prod 5-Aryl-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine (Ar-Ar') boronic Aryl Boronic Acid (Ar'-B(OH)₂) + Base c2 Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') c1->c2 Transmetalation c2->pd0 c2->prod Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Scientific Considerations for this Coupling Reaction

The successful coupling of this compound requires careful consideration of its unique electronic and structural features.

  • Substrate Reactivity Profile: The pyrazine ring is inherently electron-deficient. This is further amplified by the inductively electron-withdrawing 2,2,2-trifluoroethoxy group, which should facilitate the initial oxidative addition step. Conversely, the 2-amino group is a strong electron-donating group, which can increase electron density on the ring. A critical challenge with amino-substituted heteroaryl halides is the potential for the primary amine to coordinate with the palladium center, potentially inhibiting or deactivating the catalyst.[7] However, literature precedent shows that Suzuki couplings on substrates bearing unprotected primary amines are often successful without the need for protection/deprotection steps.[7][8]

  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical.

    • Palladium Precatalysts: Standard Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(II) sources that are reduced in situ, such as Pd(dppf)Cl₂ or Pd(OAc)₂, are common starting points.[9][10][11] Using a Pd(0) source can sometimes be advantageous as it avoids potential side reactions during the initial reduction of a Pd(II) precatalyst.[11]

    • Ligands: While simple triphenylphosphine (PPh₃) can be effective, it is often considered outdated for challenging substrates.[11] More electron-rich and sterically hindered alkylphosphine ligands (e.g., PCy₃, P(tBu)₃) or biarylphosphine ligands (Buchwald ligands like SPhos and XPhos) are often superior.[3][11] These bulky ligands promote the reductive elimination step and can prevent the formation of inactive catalyst species, leading to higher yields and faster reactions.

  • Base and Solvent System:

    • Base: The base is crucial for activating the boronic acid for transmetalation.[5] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice.[9][11] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[8][9]

    • Solvent: A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[6] Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), or acetonitrile (ACN), typically in a 4:1 or similar ratio with water.[2][8][9] Proper degassing of the solvent is mandatory to prevent oxidation of the Pd(0) catalyst.[1][9]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol provides a reliable, general procedure using conventional heating and is an excellent starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar and stir plate with heating

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1][9]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe (a typical ratio is 4:1 or 5:1 dioxane:water).

  • Reaction: Heat the reaction mixture to 85-100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).[1][9]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual base and water-soluble impurities.[2][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1][2]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for rapid library synthesis.[3][9]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂ at 3-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).[9]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Microwave Reaction: Securely cap the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-150 °C for 15-45 minutes.[2][9] Use of a stir function is critical.

  • Work-up and Purification: After the reaction vessel has cooled to room temperature, follow the work-up and purification steps as described in Protocol 1 (steps 6-10).

Workflow & Data Management

A systematic approach is key to successful synthesis and optimization. The general workflow from setup to final product is outlined below.

Suzuki_Workflow start Reagent Preparation (Substrate, Boronic Acid, Catalyst, Base) setup Reaction Setup (Flame-dried flask, Inert Atmosphere) start->setup solvents Add Degassed Solvents (e.g., Dioxane/Water) setup->solvents reaction Reaction (Conventional Heat or Microwave) solvents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purify Drying, Concentration & Column Chromatography workup->purify product Characterization (NMR, MS) & Yield Calculation purify->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

For optimizing the reaction, various parameters can be screened. The following table provides a starting point for such an optimization study.

Table 1: Catalyst System and Condition Optimization

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Notes
1 Pd(PPh₃)₄ (5) - K₂CO₃ (2) Dioxane/H₂O 90 12-18 Standard, cost-effective starting point.[8]
2 Pd(dppf)Cl₂ (3) - K₃PO₄ (3) Dioxane/H₂O 90 8-16 Often more robust for heteroaromatic substrates.[9]
3 Pd₂(dba)₃ (2) SPhos (4.5) K₃PO₄ (3) Dioxane/H₂O 100 4-8 Advanced system for higher efficiency and difficult couplings.[11]
4 Pd(dppf)Cl₂ (5) - Cs₂CO₃ (2) Dioxane/H₂O 130 (µW) 0.5 Microwave protocol for rapid synthesis.[9]

| 5 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (3) | DME/H₂O | 80 | 6-12 | Alternative catalyst/ligand system.[5] |

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

Table 2: Common Issues and Recommended Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature/time.3. Poor quality reagents.4. Catalyst inhibition by amine. 1. Ensure meticulous degassing and use of an inert atmosphere.2. Increase temperature or reaction time. Use microwave protocol.3. Use fresh, high-purity reagents and anhydrous solvents.4. Switch to a bulkier, more electron-rich ligand (e.g., SPhos).
Recovery of Starting Material Reaction conditions are too mild; catalyst system is not active enough. Increase catalyst loading. Switch to a more active catalyst system (see Table 1, Entry 3). Increase temperature.
Protodeboronation of Boronic Acid Boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids).[4] Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Use a milder base like KF. Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen or use of a Pd(II) precatalyst without efficient reduction.[4][11] Improve degassing technique. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Formation of Byproducts Decomposition of starting material or product at high temperatures. Lower the reaction temperature and extend the time. Screen alternative solvents or bases.

| Difficult Purification | Product co-elutes with residual ligand or boronic acid homocoupling product. | Modify work-up to remove boronic acid impurities (e.g., base wash). Choose a different chromatography eluent system or consider reverse-phase chromatography. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for generating novel, functionalized pyrazine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the potential challenges associated with this electron-rich and sterically demanding substrate. The protocols and optimization strategies detailed in this guide provide a comprehensive framework for scientists in drug discovery and chemical biology to synthesize diverse molecular libraries with high efficiency and success.

References

Application Notes and Protocols for the Exploration of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous clinically approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The pyrazine core's utility stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, and its metabolic stability. The strategic functionalization of the pyrazine ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it an ideal starting point for drug discovery campaigns.

This guide focuses on a particularly promising, albeit underexplored, scaffold: 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine . Each substituent on this core has been deliberately chosen for its potential to impart favorable drug-like properties, providing a rich platform for structure-activity relationship (SAR) studies.

Deconstructing the Core Scaffold: A Rationale for SAR Exploration

The design of an effective SAR study hinges on a deep understanding of the contributions of each functional group within the lead compound. Here, we dissect the strategic importance of each component of this compound.

  • The 2-Aminopyrazine Core: The amino group at the 2-position is a critical pharmacophoric feature, often acting as a hydrogen bond donor or acceptor in interactions with protein targets.[5] Its basicity can be modulated to influence solubility and cell permeability.

  • The 3-(2,2,2-trifluoroethoxy) Group: The introduction of fluorinated moieties is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[6] The trifluoroethoxy group, in particular, can improve a compound's ability to cross biological membranes and may also participate in favorable interactions with the target protein through fluorine's unique electronic properties.[7][8]

  • The 5-Bromo Substituent: The bromine atom at the 5-position serves a dual purpose. Firstly, it can form halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity for a target.[9] Secondly, and crucially for SAR studies, the bromine atom provides a reactive handle for the introduction of a diverse range of substituents via cross-coupling reactions. This allows for a systematic exploration of the chemical space around the pyrazine core.

The logical relationship for our SAR exploration is visualized in the following diagram:

SAR_Strategy cluster_modifications Key Modification Points for SAR Core This compound Lead Scaffold Mod1 Position 2: Amino Group - N-Arylation - N-Alkylation Core:f1->Mod1 Mod2 Position 3: Trifluoroethoxy Group - Bioisosteric Replacement Core:f1->Mod2 Mod3 Position 5: Bromo Group - Suzuki Coupling (C-C) - Buchwald-Hartwig (C-N) Core:f1->Mod3

Caption: Strategic modification points for the SAR study of the lead scaffold.

Synthetic Protocols: Building the Analog Library

A robust and versatile synthetic strategy is paramount for generating a diverse library of analogs for SAR studies. The following protocols outline the synthesis of the core scaffold and its subsequent diversification.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This proposed synthesis is based on established methods for the preparation of substituted aminopyrazines.

Step 1: Synthesis of 2-Amino-3-chloropyrazine This starting material can be synthesized from commercially available reagents following literature procedures.

Step 2: Bromination at the 5-position

  • To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous sodium thiosulfate and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-5-bromo-3-chloropyrazine.

Step 3: Nucleophilic Aromatic Substitution with 2,2,2-Trifluoroethanol

  • To a solution of 2,2,2-trifluoroethanol in a polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding alkoxide.

  • Add 2-amino-5-bromo-3-chloropyrazine to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Protocol 2: Diversification at the 5-Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[2][3]

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add the pyrazine starting material, boronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Diversification at the 5-Position via Buchwald-Hartwig Amination

This reaction is highly effective for the formation of carbon-nitrogen bonds.[10][11][12]

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

    • Phosphine ligand (e.g., XPhos or BINAP, 0.04 eq)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in the reaction vessel.

    • Add the pyrazine starting material, the amine, and the base.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction (typically 90-110 °C) with stirring until completion.

    • Cool the mixture, filter through a pad of celite, and concentrate the filtrate.

    • Purify the resulting product by column chromatography.

The following diagram illustrates the synthetic workflow for analog generation:

Synthetic_Workflow cluster_diversification Analog Library Synthesis Start 2-Amino-3-chloropyrazine Step1 Bromination (NBS) Start->Step1 Intermediate 2-Amino-5-bromo-3-chloropyrazine Step1->Intermediate Step2 SNAr with CF3CH2O- Intermediate->Step2 Core This compound (Lead Scaffold) Step2->Core Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Library1 C5-Aryl/Heteroaryl Analogs Suzuki->Library1 Library2 C5-Amino Analogs Buchwald->Library2

Caption: Workflow for the synthesis of the lead scaffold and subsequent analog generation.

Biological Evaluation: Protocols for a Hypothetical Kinase Target

For the purpose of this guide, we will assume a hypothetical target: a protein kinase implicated in a cancer signaling pathway. The following protocols are standard methods for assessing the activity of potential kinase inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is proportional to kinase activity.[6]

  • Materials:

    • Target kinase and its specific substrate peptide

    • ATP

    • Synthesized analogs (dissolved in DMSO)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the assay plate, add the compound dilutions or DMSO (for control wells).

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][13]

  • Materials:

    • Cancer cell line expressing the target kinase

    • Cell culture medium and supplements

    • Synthesized analogs (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Clear, flat-bottomed 96-well plates

  • Procedure:

    • Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation of SAR

The data generated from these assays should be systematically organized to facilitate the elucidation of structure-activity relationships.

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound IDR Group at C5Kinase IC₅₀ (nM)Cancer Cell Line GI₅₀ (µM)
Lead -Br55012.5
Analog 1 -Phenyl2505.2
Analog 2 -4-Fluorophenyl1202.1
Analog 3 -4-Methoxyphenyl3007.8
Analog 4 -2-Thienyl1803.5
Analog 5 -Morpholino800>20
Analog 6 -Piperidinyl750>20

Interpreting the SAR:

  • Replacement of Bromine: The replacement of the bromine at C5 with aryl groups (Analogs 1-4) generally leads to an increase in both biochemical and cellular potency compared to the lead compound. This suggests that a larger, aromatic substituent is well-tolerated and likely engages in beneficial interactions within the kinase's binding pocket.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (Analog 2) results in the most potent compound in this series. This could be due to favorable electronic interactions or the formation of a halogen bond. Conversely, the electron-donating methoxy group (Analog 3) is less favorable than the unsubstituted phenyl ring.

  • Heteroaromatic Rings: The thienyl group (Analog 4) also confers good activity, indicating that heteroaromatic rings are viable replacements for the phenyl group.

  • C-N Bonded Groups: The introduction of amino groups via Buchwald-Hartwig amination (Analogs 5 and 6) leads to a significant loss of activity. This suggests that the steric bulk or polarity of these groups at the C5 position is detrimental to binding.

This systematic analysis allows researchers to build a pharmacophore model and guide the design of the next generation of more potent and selective inhibitors.

Conclusion

This compound represents a highly valuable starting point for medicinal chemistry programs. Its constituent parts are strategically chosen to impart favorable drug-like properties, and the bromine atom at the 5-position provides a versatile handle for extensive SAR exploration. By employing robust synthetic strategies, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, in conjunction with standard biochemical and cellular assays, researchers can systematically probe the chemical space around this privileged scaffold. The insights gained from such studies are crucial for the iterative process of drug design and the development of novel therapeutics.

References

Application Note: A Practical Guide to the Synthesis of 2-Amino-5-(2,2,2-trifluoroethoxy)pyrazine via Palladium-Catalyzed C-O Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorinated motifs into bioactive molecules is a cornerstone of modern medicinal chemistry and drug development. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, in particular, is highly sought after for its ability to enhance crucial physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, without significantly increasing molecular size.[1][2][3] Pyrazine-based scaffolds are prevalent in pharmaceuticals and agrochemicals, valued for their unique electronic properties and ability to participate in hydrogen bonding.

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-(2,2,2-trifluoroethoxy)pyrazine, a valuable building block for drug discovery programs. The procedure details a robust palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[4][5] This method is selected for its broad functional group tolerance, high efficiency, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation, which often requires high temperatures and stoichiometric copper.[6] This guide is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step instructions, mechanistic insights, and critical safety information.

Reaction Principle and Mechanism: The Buchwald-Hartwig C-O Coupling

The core of this protocol is the Buchwald-Hartwig C-O cross-coupling reaction, a powerful tool for forming aryl ether bonds.[7] The reaction couples an aryl halide (in this case, 2-amino-5-bromopyrazine) with an alcohol (2,2,2-trifluoroethanol) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality of Component Selection:

  • Palladium Precatalyst: A Pd(0) source is essential to initiate the catalytic cycle. While various precursors can be used, air-stable Pd(II) precatalysts that are easily reduced to Pd(0) in situ are often preferred for convenience and reproducibility.

  • Phosphine Ligand: The ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step. Bulky, electron-rich biaryl phosphine ligands are particularly effective for challenging C-O couplings.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the active alkoxide nucleophile. The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can significantly impact reaction efficiency and must be matched to the substrate and catalyst system.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reactive intermediates.[4]

The generally accepted catalytic cycle is illustrated below.

Buchwald_Hartwig_CO_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X (Oxidative Addition) Alkoxide_Complex Alkoxide Complex L-Pd(II)(Ar)(OR') OA_Complex->Alkoxide_Complex + R'O⁻ - X⁻ Alkoxide_Complex->Pd0 Ar-OR' (Reductive Elimination) ArylHalide Ar-X (2-Amino-5-bromopyrazine) ArylHalide->OA_Complex Base Base (e.g., NaOt-Bu) Alkoxide R'O⁻ (CF₃CH₂O⁻) Base->Alkoxide Deprotonation Alcohol R'OH (CF₃CH₂OH) Alcohol->Base Alkoxide->Alkoxide_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol

This protocol is a self-validating system. Successful execution relies on maintaining strict anhydrous and anaerobic conditions to protect the catalyst and reagents from deactivation.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromopyrazine≥97%CommercialStore in a desiccator.
2,2,2-Trifluoroethanol (TFE)Anhydrous, ≥99%CommercialHighly toxic and volatile. Handle in a fume hood.[8]
Sodium tert-butoxide (NaOt-Bu)≥98%CommercialHighly hygroscopic. Handle in a glovebox.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercialAir-sensitive. Store under inert gas.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand gradeCommercialAir-stable, but best handled under inert gas.
TolueneAnhydrousCommercialDry over molecular sieves or use a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor work-up and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aq. NH₄Cl-Lab PreparedFor work-up.
Brine (Saturated aq. NaCl)-Lab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying.
Schlenk flask or oven-dried reaction vial with stir bar--Must be thoroughly dried before use.
Septa, needles, and syringes--For transfer of anhydrous/anaerobic reagents.
Inert gas line (Nitrogen or Argon)High Purity-For maintaining an inert atmosphere.
Step-by-Step Methodology

The entire procedure should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Step 1: Reagent Preparation and Reaction Setup

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyrazine (174 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and XPhos (28.6 mg, 0.06 mmol, 6 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a fully inert atmosphere.

Step 2: Addition of Solvent and Reagents

  • To the flask containing the solids, add 5 mL of anhydrous toluene via syringe.

  • Stir the resulting suspension for 5 minutes at room temperature.

  • Using a syringe, add 2,2,2-trifluoroethanol (110 µL, 1.5 mmol, 1.5 equiv.) to the stirring suspension. Causality Note: Adding the alcohol last prevents premature reaction with the base before the catalyst is properly dispersed.

Step 3: Reaction Execution and Monitoring

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Allow the reaction to stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a drop of water and extract with ethyl acetate for analysis.

Step 4: Reaction Work-up

  • Once the reaction is complete (consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Step 5: Purification

  • The resulting crude residue should be purified by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield 2-amino-5-(2,2,2-trifluoroethoxy)pyrazine as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the structure and the presence of the -OCH₂CF₃ group.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Overall Experimental Workflow

The logical flow from starting materials to the final, characterized product is crucial for reproducibility.

Experimental_Workflow A 1. Reagent Weighing (Inert Atmosphere) B 2. Flask Assembly & Purge (Evacuate/Backfill x3) A->B C 3. Solvent & Reagent Addition (Anhydrous) B->C D 4. Reaction Heating (100 °C, 12-24 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E Periodic Sampling F 6. Aqueous Work-up (Quench & Extract) D->F Upon Completion E->D Continue if incomplete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, HPLC) G->H

Caption: High-level workflow for the synthesis of the target compound.

Expected Results & Troubleshooting

ParameterTypical Value
Reaction Scale1.0 mmol
Catalyst Loading2 mol% Pd₂(dba)₃ / 6 mol% XPhos
Base1.5 equiv. NaOt-Bu
Temperature100 °C
Time18 hours
Expected Yield 65-80%
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Poor quality of anhydrous solvent.1. Ensure meticulous inert atmosphere technique.2. Use a freshly opened bottle of base or handle exclusively in a glovebox.3. Use a freshly purified solvent.
Formation of Side Products 1. Hydrodehalogenation of starting material.2. Dimerization of aryl halide.1. Ensure the reaction is not overheated. Ensure proper base and ligand are used.2. Lower catalyst loading or reaction temperature.
Difficult Purification Co-elution of product with residual ligand or by-products.Adjust the polarity of the chromatography eluent; a less polar system may improve separation.

Safety Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,2,2-Trifluoroethanol (TFE): Highly toxic if inhaled or swallowed and can cause serious eye damage.[8][9][10] It is a flammable liquid.[11] Handle only in a chemical fume hood and avoid contact with skin and eyes.

  • 2-Aminopyrazine and derivatives: May cause skin, eye, and respiratory irritation.[12] Avoid inhalation of dust and direct contact.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. It is highly hygroscopic. Handle only in an inert, dry atmosphere (glovebox).

  • Palladium Catalysts and Phosphine Ligands: Can be toxic and should be handled with care. Avoid creating dust.

  • Pressurized Systems: Heating sealed vessels can lead to a build-up of pressure. Ensure the reaction vessel is not sealed airtight and is properly clamped.

References

Purification techniques for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: Methodologies and Protocols

Abstract

This technical guide provides a comprehensive framework for the purification of this compound, a key building block in contemporary drug discovery and development. Recognizing the critical impact of purity on reaction outcomes, biological activity, and regulatory compliance, we present a selection of robust purification techniques. This document moves beyond simple instructions to explain the underlying chemical principles that govern method selection and optimization. Detailed, step-by-step protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC) are provided, alongside strategies for purity validation. This guide is intended for researchers, chemists, and process development scientists seeking to establish reliable and scalable purification workflows for this and structurally related fluorinated heterocyclic amines.

Introduction and Physicochemical Profile

This compound (CAS 947249-22-1) is a highly functionalized heterocyclic compound.[1] Its structure, featuring a pyrazine core, an amine group, a bromine atom, and a trifluoroethoxy moiety, makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of both a basic amine and lipophilic, electron-withdrawing groups presents unique challenges and opportunities for purification. Understanding the compound's physicochemical properties is the cornerstone of developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionRationale & Impact on Purification
Molecular Formula C₆H₅BrF₃N₃O-
Molecular Weight 272.02 g/mol [1]Influences diffusion rates and elution times in chromatography.
Appearance Predicted: White to off-white or yellow solid.Visual indicator of purity; color may suggest presence of chromophoric impurities.
Melting Point Predicted: Moderately high (e.g., 120-150 °C).A defined melting range is a key indicator of purity. A broad range suggests impurities. Based on the analogue 5-bromo-3-chloropyrazin-2-amine (m.p. 128°C).[2]
Solubility Predicted: Soluble in moderately polar to polar aprotic organic solvents (DCM, EtOAc, Acetone, THF, MeCN). Limited solubility in non-polar solvents (Hexane, Heptane). Insoluble in water.[2]Critical for selecting solvents for recrystallization and chromatography. The principle of "like dissolves like" is paramount.[3]
pKa (of amine) Predicted: Weakly basic.The basicity of the 2-amine group can cause strong interaction with acidic silica gel, leading to peak tailing in chromatography. This necessitates neutralization strategies.[4]

Understanding Potential Synthetic Impurities

Effective purification requires an understanding of what needs to be removed. The synthesis of halogenated pyrazines can result in several process-related impurities.[5][6] Identifying these allows for the targeted selection of a separation technique.

Table 2: Common Potential Impurities and Their Characteristics

Impurity TypePotential Structure / IdentitySeparation Challenge
Starting Materials e.g., 2-Amino-3,5-dibromopyrazineMay have significantly different polarity, facilitating easy separation.
Over-bromination e.g., Dibromo-trifluoroethoxy-pyrazine speciesPolarity will be similar to the desired product, potentially requiring high-resolution chromatography.
Isomeric Byproducts e.g., Positional isomers from substitution reactionsOften possess very similar physicochemical properties, making them the most difficult impurities to remove. Preparative HPLC is often required.
Hydrolysis Products e.g., 5-Bromo-3-hydroxypyrazin-2-amineThe resulting hydroxyl group significantly increases polarity, making separation by standard chromatography straightforward.
Residual Solvents e.g., THF, DMF, TolueneTypically removed by drying under vacuum, but may require specific purification steps if high-boiling.

Strategic Purification Workflow

The choice of purification method is dictated by the initial purity of the crude material, the scale of the purification, and the required final purity. High-purity material (>99.5%) for analytical standards or late-stage synthesis often requires a multi-step approach.

PurificationWorkflow Start Crude Product (<95% Purity) Recrystallization Technique 1: Recrystallization Start->Recrystallization Bulk Scale >10 g FlashChrom Technique 2: Flash Column Chromatography Start->FlashChrom Lab Scale <10 g PurityCheck1 Purity Assessment (HPLC, LC-MS) Recrystallization->PurityCheck1 PurityCheck2 Purity Assessment (HPLC, qNMR) FlashChrom->PurityCheck2 PrepHPLC Technique 3: Preparative HPLC FinalProduct Final Product (>99% Purity) PrepHPLC->FinalProduct Decision1 Close Polarity Impurities? PurityCheck1->Decision1 PurityCheck2->PrepHPLC Highest Purity Needed PurityCheck2->FinalProduct Purity OK Decision1->FlashChrom Yes Decision1->FinalProduct No

Caption: Strategic workflow for purifying this compound.

Purification Protocols

Technique 1: Recrystallization

Principle: This is the most cost-effective method for removing impurities with significantly different solubility profiles from the target compound. The ideal solvent system will dissolve the compound completely at an elevated temperature but exhibit poor solubility at room temperature or below, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.

Protocol: Single Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile). A good candidate will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude material (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle reflux. Continue adding the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (2-8 °C) for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Technique 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[7] Due to the basic amine group, which can interact strongly with acidic silanol groups on the silica surface, a mobile phase modifier is essential to prevent severe peak tailing and yield loss.[4][8]

Decision Tree for Flash Chromatography Conditions

FlashChromDecision Start Crude Material TLC 1. TLC Analysis (Hexane/EtOAc + 1% TEA) Start->TLC Rf_Check Is Rf between 0.15 and 0.4? TLC->Rf_Check Adjust_Polarity Adjust Solvent Ratio (e.g., increase EtOAc) Rf_Check->Adjust_Polarity No Run_Column 2. Pack Column (Slurry with Hexane/TEA) Rf_Check->Run_Column Yes Adjust_Polarity->TLC Load_Sample 3. Load Sample (Dry loading preferred) Run_Column->Load_Sample Elute 4. Elute with Gradient Monitor by TLC Load_Sample->Elute Combine 5. Combine Pure Fractions & Evaporate Elute->Combine

Caption: Decision-making process for optimizing flash chromatography.

Protocol: Amine-Modified Flash Chromatography

  • Mobile Phase Selection: Using TLC plates, identify a suitable solvent system. A good starting point is a mixture of heptane (or hexane) and ethyl acetate. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the silica surface.[4] Adjust the solvent ratio to achieve a target Rf value of ~0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Heptane/EtOAc + 1% TEA). Pour the slurry into the column and use air pressure to pack it firmly and evenly, ensuring no cracks or channels form.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (like DCM), add the silica, and evaporate the solvent completely. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Technique 3: Preparative HPLC

Principle: Preparative HPLC is a high-resolution technique used for isolating pure compounds from complex mixtures, making it ideal for final purification steps or separating challenging impurities.[9][10] Given the fluorinated nature of the target compound, a reversed-phase method on a C18 or C8 column is highly effective.[11] Fluorinated phases can also offer alternative selectivity.[12]

Protocol: Reversed-Phase Preparative HPLC

  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Gradient: Develop a linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the target compound.

    • Detection: UV detector set at an appropriate wavelength (e.g., 220 nm or 254 nm, determined by UV scan).

  • Scale-Up: Scale the analytical method to a preparative column. This involves adjusting the flow rate and gradient time based on the column dimensions.

  • Sample Preparation: Dissolve the semi-pure material in a minimal amount of the initial mobile phase composition or a compatible strong solvent like DMSO. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Purification Run: Inject the sample onto the preparative HPLC system. Run the scaled-up gradient method.

  • Fraction Collection: Use an automated fraction collector triggered by the UV signal to collect the peak corresponding to the pure product.

  • Post-Run Processing: Combine the pure fractions. A significant portion of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution is often frozen and lyophilized (freeze-dried) to yield the pure compound as a fluffy solid (often as a TFA or formate salt). Alternatively, the aqueous solution can be neutralized and extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.

Purity Assessment

An orthogonal analytical approach is required to confirm the purity of the final product.[13] No single method is sufficient.

Table 3: Recommended Purity Assessment Methods

MethodPrincipleInformation ProvidedProtocol Reference
HPLC-UV Chromatographic separation with UV detection.Provides purity as % peak area. Detects UV-active impurities.Based on analytical method in Sec 4.3.[14]
LC-MS Liquid chromatography coupled with mass spectrometry.Confirms the molecular weight of the main peak and provides mass information on impurities.Standard infusion or LC injection into a mass spectrometer.[15]
qNMR Quantitative Nuclear Magnetic Resonance.Provides an absolute purity value against a certified internal standard. Confirms structure.Requires a high-purity internal standard with non-overlapping peaks.[14][16]

Conclusion

The purification of this compound can be successfully achieved through a systematic approach that considers the compound's unique physicochemical properties. For bulk purification and removal of major impurities, recrystallization is a powerful first step. For laboratory-scale purification and separation of closely related impurities, flash chromatography with an amine-modified mobile phase is the workhorse technique. Finally, for achieving the highest levels of purity required for demanding applications, preparative HPLC offers unparalleled resolution. The validation of purity using a combination of HPLC, LC-MS, and qNMR is essential for ensuring the quality and reliability of this critical synthetic intermediate.

References

Application Notes: 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold and the Quest for Specificity

Within the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents.[1] The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, is a particularly noteworthy motif.[2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the design of numerous FDA-approved drugs, including several potent protein kinase inhibitors.[4][5] Protein kinases, as central regulators of cellular signaling, are a major class of drug targets, and their dysregulation is a hallmark of diseases like cancer.[6] The development of small molecule kinase inhibitors often hinges on the strategic functionalization of a core scaffold to achieve high potency and selectivity. This guide focuses on 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine (CAS 947249-22-1), a highly valuable, yet under-documented, intermediate designed for the efficient construction of novel kinase inhibitors and other complex bioactive molecules.

The Trifluoroethoxy Advantage: More Than Just a Fluorine Effect

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][7] The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) on this pyrazine intermediate offers a sophisticated combination of benefits that go beyond simple fluorination:

  • Enhanced Metabolic Stability: The formidable strength of the carbon-fluorine bonds in the trifluoromethyl group renders it highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate, a critical factor in achieving a desirable dosing regimen.[1][2]

  • Increased Lipophilicity: The trifluoroethoxy moiety increases the overall lipophilicity of the molecule.[8] This property is crucial for enhancing membrane permeability and bioavailability, allowing the molecule to effectively reach its intracellular target.[1]

  • Modulation of Basicity: The potent electron-withdrawing nature of the trifluoroethoxy group lowers the pKa of the aminopyrazine ring. This fine-tuning of basicity can be critical for optimizing interactions with the target protein, particularly for kinase inhibitors that often form key hydrogen bonds in the ATP-binding pocket.

  • Unique Conformational and Binding Properties: The trifluoroethoxy group is bulkier than a methoxy or even a trifluoromethoxy group, allowing it to probe larger pockets in a binding site and establish favorable van der Waals or dipole-dipole interactions that can contribute to binding affinity and selectivity.[3]

Synthesis of the Intermediate: A Protocol Grounded in Mechanistic Principles

The synthesis of this compound is most effectively achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-Amino-3,5-dibromopyrazine, is commercially available and provides two bromine atoms with differential reactivity.[9][10] The bromine at the C3 position is more susceptible to nucleophilic attack due to the activating effect (electron-withdrawing) of the para-nitrogen atom, making a regioselective substitution feasible.[11]

Protocol 1: Synthesis of this compound

This protocol details the substitution of one bromine atom from 2-Amino-3,5-dibromopyrazine with 2,2,2-trifluoroethanol.

Reaction Scheme:

Caption: Synthesis of the target intermediate via SNAr.

Materials & Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Equivalents
2-Amino-3,5-dibromopyrazine252.892.53 g10.01.0
Sodium Hydride (60% dispersion in oil)24.000.48 g12.01.2
2,2,2-Trifluoroethanol100.040.96 mL (1.10 g)11.01.1
N,N-Dimethylformamide (DMF), anhydrous-50 mL--
Saturated aq. NH₄Cl-100 mL--
Ethyl Acetate (EtOAc)-200 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (30 mL).

  • Alcohol Deprotonation: Cool the DMF to 0 °C in an ice bath. Carefully add the sodium hydride dispersion in portions. Causality Note: Pre-forming the sodium trifluoroethoxide is crucial for initiating the nucleophilic attack. Adding the alcohol to the base prevents uncontrolled side reactions.

  • Slowly add 2,2,2-trifluoroethanol dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • SNAr Reaction: Add a solution of 2-Amino-3,5-dibromopyrazine in anhydrous DMF (20 mL) to the freshly prepared sodium trifluoroethoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

  • Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Application in Lead Generation: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this intermediate lies in the reactivity of its C5-bromo position. This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the pyrazine core to generate libraries of potential drug candidates. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful methods in this context.[12][13][14][15]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling an arylboronic acid to the C5 position of the pyrazine intermediate.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L2 OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration product_out Ar-Ar' RedElim->product_out start_reagents Ar-Br + Ar'-B(OH)2 start_reagents->OxAdd base_in Base base_in->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Materials & Reagents (Representative)

Reagent/MaterialRoleTypical EquivalentsTypical mol%
This compoundElectrophile1.0-
Arylboronic AcidNucleophile1.2 - 1.5-
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst-2 - 5 mol%
K₂CO₃ or K₃PO₄Base2.0 - 3.0-
1,4-Dioxane / Water (e.g., 4:1)Solvent--

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the pyrazine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times. Causality Note: The Pd(0) active species is oxygen-sensitive, making an inert atmosphere essential for catalytic activity.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-16 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes a general procedure for coupling a primary or secondary amine to the C5 position.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(Br)L(R2NH)] OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)(NR2)L AmineCoord->AmidoComplex Deprotonation RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration product_out Ar-NR2 RedElim->product_out start_reagents Ar-Br + R2NH start_reagents->OxAdd base_in Base base_in->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials & Reagents (Representative)

Reagent/MaterialRoleTypical EquivalentsTypical mol%
This compoundElectrophile1.0-
Primary or Secondary AmineNucleophile1.2 - 1.5-
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precatalyst-1 - 2 mol%
XPhos, SPhos, or BINAPLigand-2 - 4 mol%
NaOt-Bu or Cs₂CO₃Base1.4 - 2.0-
Toluene or Dioxane, anhydrousSolvent--

Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the pyrazine intermediate (1.0 eq) and the amine (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Causality Note: The bulky, electron-rich phosphine ligands are critical for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[16]

  • Monitoring: Stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup & Purification: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound represents a strategically designed intermediate for modern drug discovery. The trifluoroethoxy group provides intrinsic advantages in metabolic stability and lipophilicity, while the aminopyrazine core is a proven scaffold for high-value targets like protein kinases. The synthetically accessible C5-bromo position allows for late-stage diversification through robust and reliable cross-coupling methodologies. The protocols outlined herein provide a solid foundation for researchers to leverage this powerful building block in the synthesis of novel and potent therapeutic candidates.

References

Application Note & Protocols: Strategic Derivatization of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a valuable building block for the synthesis of diverse chemical libraries aimed at drug discovery. The protocols detailed herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We delve into the mechanistic rationale behind experimental choices, offering field-proven insights to maximize reaction success and minimize common pitfalls. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this privileged scaffold for the rapid generation of novel molecular entities.

Introduction: The Strategic Value of the 2-Amino-3-alkoxypyrazine Scaffold

The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, enhancing interactions with biological targets. The specific substitution pattern of this compound offers a trifecta of strategic advantages for library synthesis:

  • Orthogonal Reactive Sites: The bromine atom at the C5 position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The adjacent amino group at C2 provides a site for further functionalization or can act as a key pharmacophoric feature.

  • The 2,2,2-Trifluoroethoxy Moiety: The incorporation of fluorine-containing groups is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3][4] The trifluoroethoxy group, in particular, can modulate lipophilicity and bioavailability, making it a desirable feature in drug candidates.[3][5]

  • Vectorial Diversity: The distinct reactivity of the bromo and amino groups allows for a systematic and vectorial exploration of chemical space, which is a cornerstone of modern library design for structure-activity relationship (SAR) studies.[1]

This guide will provide detailed, validated protocols for the derivatization of the C5 position, enabling the synthesis of extensive and diverse compound libraries.

Foundational Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a reliable means to form carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[6][7] For the this compound scaffold, three key transformations are highlighted: Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Buchwald-Hartwig amination for C-N bond formation with amines, and Sonogashira coupling for C-C bond formation with terminal alkynes.

Mechanistic Considerations: The "Why" Behind the Protocol

A foundational understanding of the catalytic cycles is crucial for troubleshooting and optimization. While each reaction has its nuances, they share a common mechanistic framework.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling S_Start Pd(0)L2 S_OA Oxidative Addition (Ar-Pd(II)-Br)L2 S_Start->S_OA Ar-Br S_Trans Transmetalation (Ar-Pd(II)-Ar')L2 S_OA->S_Trans Ar'B(OR)2, Base S_RE Reductive Elimination S_Trans->S_RE S_RE->S_Start Pd(0)L2 regenerated S_End Ar-Ar' S_RE->S_End B_Start Pd(0)L2 B_OA Oxidative Addition (Ar-Pd(II)-Br)L2 B_Start->B_OA Ar-Br B_LA Amine Coordination & Deprotonation (Ar-Pd(II)-NR'R'')L2 B_OA->B_LA HNR'R'', Base B_RE Reductive Elimination B_LA->B_RE B_RE->B_Start Pd(0)L2 regenerated B_End Ar-NR'R'' B_RE->B_End So_Start Pd(0)L2 So_OA Oxidative Addition (Ar-Pd(II)-Br)L2 So_Start->So_OA Ar-Br So_Trans Transmetalation (Ar-Pd(II)-C≡CR')L2 So_OA->So_Trans Cu-C≡CR' So_RE Reductive Elimination So_Trans->So_RE So_RE->So_Start Pd(0)L2 regenerated So_End Ar-C≡CR' So_RE->So_End Cu_Cycle Copper Cycle: Cu(I)-acetylide formation Cu_Cycle->So_Trans Transfers acetylide

Figure 1: Generalized catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Expert Insights: The electron-deficient nature of the pyrazine ring can make oxidative addition of the aryl bromide to the Pd(0) catalyst favorable. However, this same property can also increase the susceptibility to side reactions such as hydrodebromination, where the bromine is replaced by a hydrogen atom.[8] Careful selection of the ligand, base, and temperature is therefore critical to favor the desired productive catalytic cycle.

Experimental Protocols

The following protocols are designed as robust starting points for the derivatization of this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Diversification

This protocol facilitates the formation of a C-C bond between the pyrazine core and a variety of aryl or heteroaryl boronic acids or esters.

Workflow Diagram:

Suzuki_Workflow start Start: Assemble Reagents setup Combine Bromopyrazine, Boronic Acid, Base, and Catalyst/Ligand start->setup inert Evacuate and backfill with Argon (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat reaction mixture (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentAmount (for 0.5 mmol scale)Equivalents
This compound143.5 mg1.0
Aryl/Heteroarylboronic Acid0.6 mmol1.2
Pd(dppf)Cl₂18.3 mg0.05
K₂CO₃138.2 mg2.0
1,4-Dioxane (anhydrous)4 mL-
Water (degassed)1 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, combine this compound, the boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness: The use of a mixed aqueous/organic solvent system is crucial for dissolving both the organic starting materials and the inorganic base.[9] Pd(dppf)Cl₂ is a reliable catalyst for many Suzuki couplings, but for challenging substrates, consider screening other catalysts and ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos). The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

Protocol 2: Buchwald-Hartwig Amination for N-Aryl and N-Heteroaryl Library Synthesis

This protocol enables the coupling of primary and secondary amines to the pyrazine core, a key transformation for accessing a wide range of pharmacologically relevant structures.

Materials:

ReagentAmount (for 0.5 mmol scale)Equivalents
This compound143.5 mg1.0
Amine Coupling Partner0.6 mmol1.2
Pd₂(dba)₃11.4 mg0.025
XPhos23.8 mg0.1
NaOt-Bu67.3 mg1.4
Toluene (anhydrous)5 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add this compound, the amine, NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried vial with a stir bar.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and heat to 100 °C. Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Causality and Trustworthiness: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[1][11] XPhos is a bulky, electron-rich ligand that often promotes the challenging reductive elimination step.[12] NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine, but it is incompatible with some functional groups.[11] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened. The reaction must be performed under strictly anhydrous and anaerobic conditions.

Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties

This reaction is a powerful method for installing alkynyl groups, which can serve as handles for further diversification (e.g., click chemistry) or as key structural elements themselves.

Materials:

ReagentAmount (for 0.5 mmol scale)Equivalents
This compound143.5 mg1.0
Terminal Alkyne0.6 mmol1.2
Pd(PPh₃)₂Cl₂8.8 mg0.025
CuI2.4 mg0.025
Triethylamine (Et₃N)2 mL-
THF (anhydrous)3 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Causality and Trustworthiness: The Sonogashira reaction relies on a dual catalytic system.[13][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst forms a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[13][15] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction.[16]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents/solvents; insufficient temperature.Verify reagent purity. Use freshly opened/distilled anhydrous solvents. Screen different palladium sources, ligands, and bases. Increase temperature.
Hydrodebromination Electron-deficient substrate; overly strong base or high temperature.Lower the reaction temperature. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). Use bulky, electron-rich ligands like SPhos or XPhos.[8]
Homocoupling of Partners (Suzuki) Inefficient transmetalation; (Sonogashira) Oxygen contamination.Ensure a thoroughly degassed system. For Sonogashira, minimize reaction time and temperature to suppress Glaser coupling.
Difficult Purification Similar polarity of product and starting material/byproducts.Optimize the reaction to go to full conversion. Explore different solvent systems for chromatography or consider reverse-phase HPLC.

Conclusion

The this compound scaffold is a highly valuable starting material for the construction of diverse chemical libraries. The palladium-catalyzed protocols detailed in this guide provide robust and versatile methods for its derivatization. By understanding the mechanistic underpinnings of these reactions and employing the provided step-by-step procedures, researchers can efficiently generate novel compounds for hit identification and lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of pyrazine derivatives and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Pyrazine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower your research and development efforts.

This guide is structured to anticipate the questions and hurdles you may face in the lab. We will explore the nuances of common synthetic routes, delve into the mechanisms of troublesome side reactions, and provide clear, actionable guidance to optimize your outcomes.

Troubleshooting Workflow: A Bird's-Eye View

Before we dive into specific issues, let's visualize the general troubleshooting process when your pyrazine synthesis doesn't go as planned. This workflow encourages a systematic approach to identifying and resolving common problems.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_reagents Verify Purity of Starting Materials α-amino ketone/diamine dicarbonyl compound Solvents start->check_reagents check_conditions Review Reaction Conditions Temperature Reaction Time Atmosphere (Inert?) start->check_conditions check_stoichiometry Confirm Stoichiometry Reagent Ratios Catalyst Loading check_reagents->check_stoichiometry check_conditions->check_stoichiometry analyze_byproducts Identify Byproducts NMR, GC-MS Compare with known side reactions check_stoichiometry->analyze_byproducts optimize_purification Refine Purification Extraction Solvent Chromatography Conditions Distillation analyze_byproducts->optimize_purification solution Optimized Synthesis optimize_purification->solution Gutknecht_Synthesis_Mechanism cluster_0 Step 1: In Situ Formation of α-Amino Ketone cluster_1 Step 2: Dimerization and Cyclization cluster_2 Step 3: Aromatization ketone Starting Ketone oximino_ketone α-Oximino Ketone ketone->oximino_ketone + Nitrous Acid amino_ketone α-Amino Ketone oximino_ketone->amino_ketone Reduction (e.g., Zn/AcOH) amino_ketone2 α-Amino Ketone (2 molecules) dimerization Nucleophilic Attack & Dimerization amino_ketone2->dimerization dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine - 2 H₂O dihydropyrazine2 Dihydropyrazine pyrazine Pyrazine Derivative dihydropyrazine2->pyrazine Oxidation (e.g., air, CuSO₄)

Technical Support Center: Synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and effectively improve reaction yields. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for functionalizing electron-deficient heterocyclic systems like pyrazines.

The pyrazine core, being π-deficient, is inherently activated towards nucleophilic attack. The presence of two ring nitrogens and a bromine atom further enhances the electrophilicity of the carbon centers. In this synthesis, the primary challenge lies in achieving selective and high-yielding substitution of a halogen at the C3 position with the sodium salt of 2,2,2-trifluoroethanol, without promoting side reactions or decomposition. This guide provides field-proven insights and systematic troubleshooting strategies to address these challenges.

Core Synthesis Pathway

The primary synthetic route involves the reaction of a di-halogenated pyrazin-2-amine with 2,2,2-trifluoroethoxide. The most common starting material is 3,5-dibromopyrazin-2-amine due to the favorable reactivity of the bromine at the C3 position, which is activated by the adjacent amino group and the ring nitrogens.

Caption: General SNAr pathway for the target synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction shows very low conversion of the starting material, even after several hours. What are the likely causes?

Low conversion is a common issue stemming from either insufficient activation of the nucleophile or suboptimal reaction conditions.

  • Potential Cause A: Incomplete Deprotonation of 2,2,2-Trifluoroethanol.

    • Explanation: The reaction requires the formation of the potent nucleophile, 2,2,2-trifluoroethoxide. Incomplete deprotonation of the alcohol results in a low concentration of the active nucleophile.

    • Solution:

      • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. Ensure you are using at least 1.1-1.2 equivalents relative to the alcohol.

      • Anhydrous Conditions: Water will quench the base and the alkoxide. Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry all glassware thoroughly.

      • Formation Protocol: Add the 2,2,2-trifluoroethanol dropwise to a suspension of NaH in anhydrous THF at 0 °C. Allow the mixture to stir for at least 30-60 minutes at 0 °C, or until hydrogen gas evolution ceases, before adding the 3,5-dibromopyrazin-2-amine. This ensures the nucleophile is pre-formed.

  • Potential Cause B: Reaction Temperature is Too Low.

    • Explanation: While the pyrazine ring is activated, SNAr reactions still require sufficient thermal energy to overcome the activation barrier.

    • Solution:

      • Monitor Progress: Track the reaction using TLC or LC-MS. If no significant conversion is observed at room temperature after 2-3 hours, slowly warm the reaction to 40-50 °C.

      • Microwave Irradiation: For rapid optimization, microwave heating can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[1][2][3]

Question 2: My LC-MS analysis shows the desired product mass, but also a significant peak corresponding to a di-substituted product. How can I improve selectivity?

The formation of a di-substituted byproduct, 3,5-bis(2,2,2-trifluoroethoxy)pyrazin-2-amine, indicates that the bromine at the C5 position is also reacting.

  • Explanation: The amino group at C2 strongly activates the C3 position for nucleophilic attack. However, under forcing conditions (high temperatures, long reaction times, or a large excess of nucleophile), the less-activated C5 position can also undergo substitution.

  • Solution:

    • Control Stoichiometry: Use a modest excess of the nucleophile. Start with 1.1 equivalents of the pre-formed sodium 2,2,2-trifluoroethoxide. A large excess will drive the formation of the di-substituted product.

    • Temperature Management: Add the solution of 3,5-dibromopyrazin-2-amine to the pre-formed nucleophile at 0 °C and allow the reaction to warm slowly to room temperature. Avoid high initial temperatures.

    • Limit Reaction Time: Monitor the reaction closely. Once the starting material is consumed and the desired product is maximized (as determined by LC-MS or TLC), quench the reaction promptly.

Question 3: The reaction turns dark brown or black, and purification yields a complex mixture of unidentifiable byproducts. What is causing this decomposition?

Dark coloration and complex mixtures are indicative of decomposition of the starting material or product.

  • Explanation: Electron-deficient heterocycles can be sensitive to strong bases and elevated temperatures. The presence of oxygen can also lead to oxidative side reactions.

  • Solution:

    • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) from start to finish.

    • Degas Solvents: Before use, degas polar aprotic solvents like DMF or DMSO by bubbling with Argon for 15-20 minutes to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heating. If thermal conditions are required, increase the temperature incrementally.

    • Alternative Base: If decomposition is severe, consider a milder base. While less efficient for generating the alkoxide, a carbonate base like cesium carbonate (Cs₂CO₃) in DMF can sometimes provide a cleaner reaction profile, albeit with longer reaction times.

Frequently Asked Questions (FAQs)

  • Q: Which is a better starting material: 3,5-dibromopyrazin-2-amine or 5-bromo-3-chloropyrazin-2-amine?

    • A: The reactivity of halogens in SNAr reactions on π-deficient rings is typically F > Cl > Br > I.[4] Therefore, the C-Cl bond in 5-bromo-3-chloropyrazin-2-amine[5] is expected to be more reactive than the C-Br bond at the same position. This could lead to faster reactions at lower temperatures. However, 3,5-dibromopyrazin-2-amine is often more commercially available and its reactivity is well-established and generally sufficient for this transformation.[6] The choice may ultimately depend on cost, availability, and preliminary screening results in your specific setup.

  • Q: What is the optimal solvent for this reaction?

    • A: Polar aprotic solvents are ideal as they can solvate the sodium cation without interfering with the nucleophile.

      • Tetrahydrofuran (THF): An excellent choice for the initial deprotonation and reaction at lower temperatures (0 °C to reflux, ~66 °C). It is less polar than DMF or DMSO, which can sometimes aid in product isolation.

      • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are more polar and have higher boiling points, making them suitable if higher temperatures are needed to drive the reaction to completion. However, they can make product extraction more difficult and must be thoroughly dried.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a silica gel plate and a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The product will be more polar than the starting di-bromo material but should have a distinct Rf value. Stain with potassium permanganate or view under UV light. For more precise monitoring, LC-MS is invaluable to track the disappearance of starting material and the appearance of the product and any byproducts.

Optimized Protocol Example

This protocol is a recommended starting point based on established principles of SNAr chemistry on pyrazine systems.

Materials:

  • 3,5-Dibromopyrazin-2-amine (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Sodium Hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous THF to the flask to form a suspension. Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 2,2,2-trifluoroethanol (1.1 eq) dropwise via syringe to the stirred NaH suspension.

  • Stir the mixture at 0 °C for 45 minutes. The cessation of H₂ bubbling indicates the complete formation of the sodium 2,2,2-trifluoroethoxide.

  • In a separate flask, dissolve 3,5-dibromopyrazin-2-amine (1.0 eq) in a minimum amount of anhydrous THF.

  • Add the solution of the pyrazine starting material dropwise to the cold alkoxide solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction every hour by TLC or LC-MS. If the reaction is sluggish, it may be gently warmed to 40-50 °C.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

Key Parameter Summary

ParameterRecommendationRationale
Starting Material 3,5-Dibromopyrazin-2-amineGood reactivity at C3, commercially available.
Base NaH (1.2 eq)Strong, non-nucleophilic base for complete alkoxide formation.
Nucleophile 2,2,2-Trifluoroethanol (1.1 eq)Slight excess to drive the reaction, minimizing di-substitution.
Solvent Anhydrous THFGood for alkoxide formation and reaction at moderate temperatures.
Temperature 0 °C to Room TemperatureMinimizes side reactions; gentle heating if necessary.
Atmosphere Inert (Nitrogen or Argon)Prevents decomposition and oxidative side reactions.

Troubleshooting Workflow

Start Reaction Start Check_Conversion Low Conversion? Start->Check_Conversion Check_Byproducts Byproducts Observed? Check_Conversion->Check_Byproducts No Sol_Conversion 1. Ensure anhydrous conditions. 2. Pre-form alkoxide with NaH. 3. Increase temperature to 40-50 °C. Check_Conversion->Sol_Conversion Yes Check_Decomp Decomposition? Check_Byproducts->Check_Decomp No Sol_Byproducts 1. Reduce nucleophile to 1.1 eq. 2. Maintain lower temperature (0-RT). 3. Reduce reaction time. Check_Byproducts->Sol_Byproducts Yes Success High Yield Achieved Check_Decomp->Success No Sol_Decomp 1. Use strict inert atmosphere. 2. Degas solvents (DMF/DMSO). 3. Avoid excessive heat. Check_Decomp->Sol_Decomp Yes Sol_Conversion->Start Re-run Experiment Sol_Byproducts->Start Re-run Experiment Sol_Decomp->Start Re-run Experiment

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights into the stability, handling, and troubleshooting of this key synthetic intermediate. Our goal is to empower you with the knowledge to anticipate challenges, diagnose experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), at 2-8°C.[1] It should be protected from light and moisture. Storing in a desiccator within a refrigerator is an excellent practice.

Q2: How sensitive is this compound to air and light?

A2: While specific photostability data is not extensively published, aromatic amines and brominated heterocycles can be sensitive to both light and air. The primary amine group is susceptible to slow oxidation over time, which can lead to discoloration (e.g., turning from off-white/pale yellow to tan or brown) and the formation of impurities. The carbon-bromine bond can also be susceptible to light-induced cleavage, although this is less common than oxidation. Therefore, storing the compound in amber vials and minimizing its exposure to the atmosphere is a critical precautionary measure.[2]

Q3: What solvents are recommended for preparing stock solutions? Which should be avoided?

A3: For short-term experimental use, high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are suitable. For reactions, Tetrahydrofuran (THF) is also commonly used.[3] It is crucial to use anhydrous grades, as the compound may be sensitive to moisture. Avoid long-term storage in protic solvents (e.g., methanol, ethanol) or chlorinated solvents like chloroform and dichloromethane, which can contain acidic impurities that may promote degradation.

Q4: What are the primary structural features that influence the compound's reactivity and stability?

A4: The stability and reactivity are governed by a combination of its functional groups:

  • Pyrazine Ring: An electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution.

  • Amino Group (-NH₂): An electron-donating group and a nucleophilic site. It can be easily protonated or undergo reactions like acylation. Its presence can make the molecule susceptible to oxidative degradation.[4][5]

  • Bromo Group (-Br): A versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but also a potential leaving group in nucleophilic substitution reactions.[6]

  • Trifluoroethoxy Group (-OCH₂CF₃): A strong electron-withdrawing group due to the trifluoromethyl moiety. This feature significantly impacts the electronics of the pyrazine ring, further activating it towards nucleophilic attack and deactivating it towards electrophilic attack. The ether linkage itself is generally stable under typical reaction conditions.

Troubleshooting Guide for Experimental Issues

This guide provides a problem-oriented approach to resolving common issues encountered during reactions involving this compound.

Issue 1: Inconsistent or Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
  • Observed Problem: You are performing a Suzuki coupling with a boronic acid, but the reaction either fails to proceed or gives very low yields of the desired product. TLC/LC-MS analysis shows mainly unreacted starting material.

  • Potential Causes & Mechanistic Explanation:

    • Starting Material Degradation: The compound may have degraded during storage. The primary amine can slowly oxidize, forming impurities that might coordinate to the palladium catalyst and inhibit its activity.

    • Catalyst Poisoning: The amine group on the pyrazine ring can act as a ligand for the palladium center, potentially interfering with the catalytic cycle. While often compatible, certain reaction conditions can favor this inhibitory binding.

    • Debromination: A common side reaction in cross-coupling is the reductive cleavage of the C-Br bond, leading to the formation of 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine as a byproduct. This is often promoted by excess base, high temperatures, or certain phosphine ligands.

  • Recommended Solutions & Protocols:

    • Verify Purity: Before starting, always check the purity of your starting material via ¹H NMR or LC-MS. Look for discoloration as a first sign of potential degradation.

    • Optimize Reaction Conditions:

      • Ligand Choice: Use ligands less prone to C-Br reduction. Buchwald's biaryl phosphine ligands are often effective.

      • Base Selection: Use a milder or non-nucleophilic base. Weak bases like K₃PO₄ or K₂CO₃ are often preferred over stronger ones like NaOtBu for Suzuki couplings with electron-deficient systems.[6]

      • Temperature Control: Run the reaction at the lowest effective temperature. Start trials around 80-90°C and only increase if necessary.[6]

    • Protecting Group Strategy: If catalyst inhibition by the amine is suspected, consider protecting the amine group as an acetamide or carbamate. This temporarily masks its coordinating ability and can be removed post-coupling.

Issue 2: Formation of an Unknown, Polar Impurity During Workup or Purification
  • Observed Problem: After an aqueous workup or during silica gel chromatography, you observe a new spot on TLC or a new peak in the LC-MS that is more polar than your product and does not correspond to debromination.

  • Potential Causes & Mechanistic Explanation:

    • Hydrolysis: While the trifluoroethoxy group is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to its hydrolysis, revealing a hydroxyl group.

    • Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by trace metals, air exposure in solution, or certain reagents. This can form complex colored impurities. Amine degradation can sometimes lead to the formation of pyrazine and alkylpyrazine byproducts.[7]

    • Reaction with Acidic Solvents: Using un-stabilized chloroform or dichloromethane for extraction or chromatography can be problematic. These solvents can generate HCl, which protonates the basic amine and pyrazine nitrogens, making the compound highly polar and causing it to streak or remain on the silica column.

  • Recommended Solutions & Protocols:

    • Inert Atmosphere Workup: If oxidation is suspected, conduct the aqueous workup with de-gassed solutions and minimize the time the compound is in solution.

    • Neutralize Chromatography Solvents: For silica gel chromatography, consider pre-treating your column or adding a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine or diisopropylethylamine) to the eluent. This neutralizes acidic sites on the silica gel and prevents protonation of the compound.

    • Alternative Purification: If the compound proves highly sensitive on silica, consider alternative purification methods such as reverse-phase chromatography (C18) or crystallization.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two most common degradation pathways discussed: oxidative degradation of the amine and reductive debromination.

G cluster_main This compound cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: Debromination start Starting Material oxidation Oxidized Impurities (e.g., nitroso, imine dimers) start->oxidation [O] (Air, Light, Reagents) debromination Debrominated Byproduct start->debromination [H] (Catalyst, Base, Temp)

Caption: Common degradation pathways for the title compound.

Data & Protocols

Table 1: Storage and Handling Summary
ParameterRecommendationRationale
Temperature 2-8°CSlows down potential degradation pathways.
Atmosphere Inert Gas (Argon, N₂)Prevents air oxidation of the amine group.[5]
Light Amber Vial / DarkProtects against potential light-induced degradation.[2]
Container Tightly Sealed GlassPrevents moisture ingress and contamination.[2][8]
Handling In well-ventilated area or fume hoodAvoids inhalation of fine powder.[9][10]
Table 2: Solvent Compatibility and Stability Notes
Solvent ClassRecommended SolventsNot Recommended for StorageNotes
Aprotic Polar DMSO, DMF, Acetonitrile-Use anhydrous grades. Ideal for stock solutions.
Ethers THF, 1,4-Dioxane-Check for and remove peroxides before use, especially in heated reactions.
Hydrocarbons Toluene, Heptane-Low solubility expected. Primarily used as reaction co-solvents.
Alcohols -Methanol, EthanolProtic nature may lead to undesired reactivity or degradation over time.
Halogenated -Dichloromethane, ChloroformPotential for acidic impurities (HCl) can lead to salt formation and degradation.[11]
Protocol: Workflow for Assessing Compound Stability

This protocol provides a self-validating system to check the stability of a new batch of the compound under your specific experimental conditions (e.g., in a particular solvent).

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare Stock Solution (e.g., 1 mg/mL in DMSO) t0 Time=0 Analysis (Inject into HPLC-MS) prep1->t0 stress Stress Condition (e.g., leave on benchtop for 24h) t0->stress t24 Time=24h Analysis (Re-inject into HPLC-MS) stress->t24 eval Compare Chromatograms (Look for new peaks or area % decrease) t24->eval conclusion Determine Stability eval->conclusion

Caption: Workflow for a simple solution stability test.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of high-purity, anhydrous DMSO to make a 1 mg/mL stock solution in an amber HPLC vial.

  • Initial Analysis (T=0): Immediately inject an aliquot (e.g., 1-5 µL) of the freshly prepared solution onto an HPLC-MS system.

    • Typical HPLC Conditions: C18 column, gradient elution with water and acetonitrile (both containing 0.1% formic acid or ammonium formate).

    • Data to Collect: Record the retention time and the peak area % of the main compound. Obtain the mass spectrum to confirm identity.

  • Stress Condition: Leave the stock solution vial under conditions that mimic your experimental setup (e.g., on the lab bench at room temperature, in a heated reaction block at 50°C, etc.) for a defined period (e.g., 24 hours).

  • Follow-up Analysis (T=24h): After the stress period, re-inject the same volume of the stock solution onto the HPLC-MS using the identical method.

  • Data Comparison: Compare the chromatogram from T=24h to the one from T=0.

    • Stable: The peak area percentage of the main compound remains largely unchanged (>99% of the original value), and no significant new impurity peaks have appeared.

    • Unstable: The peak area percentage of the main compound has decreased, and/or new peaks corresponding to degradation products are observed. The identity of these new peaks can often be tentatively assigned based on their mass-to-charge ratio (m/z).

References

Technical Support Center: Synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific rationale behind the experimental steps and empower you to diagnose and resolve issues effectively.

I. Reaction Overview and Mechanism

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of 5-Bromo-3-chloropyrazin-2-amine with 2,2,2-trifluoroethanol in the presence of a suitable base. The electron-deficient nature of the pyrazine ring, further activated by the halogen substituents, facilitates the attack of the trifluoroethoxide nucleophile.[1][2][3][4]

The generally accepted mechanism proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and its formation is the rate-determining step.

SNAr_Mechanism cluster_0 Reaction Pathway Start 5-Bromo-3-chloropyrazin-2-amine + CF3CH2O-Na+ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Chloride Elimination

Caption: General mechanism for the SNAr synthesis.

II. Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of unreacted starting material. What are the likely causes?

A1: Incomplete conversion is a common issue and can often be traced back to a few key factors:

  • Insufficient Base: The generation of the trifluoroethoxide nucleophile is critical. Ensure you are using at least a stoichiometric equivalent of a strong base like sodium hydride (NaH). It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation of the 2,2,2-trifluoroethanol.

  • Reaction Temperature: While the reaction may proceed at room temperature, gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. However, excessive heat should be avoided to minimize the formation of degradation byproducts.

  • Reaction Time: SNAr reactions on heteroaromatic systems can sometimes be sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Moisture Contamination: The trifluoroethoxide is a strong base and will be quenched by any water present in the reaction mixture. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]

Q2: My reaction has produced multiple spots on the TLC plate. What are the potential byproducts?

A2: The formation of multiple products suggests the occurrence of side reactions. The most probable byproducts in this synthesis are:

  • Isomeric Product: Substitution of the bromide at the 5-position instead of the chloride at the 3-position would yield 3-Chloro-5-(2,2,2-trifluoroethoxy)pyrazin-2-amine. This is generally less favored as the chloro-substituted carbon is more electrophilic.

  • Hydrolysis Product: If water is present, hydrolysis of the starting material could lead to the formation of 5-Bromo-3-hydroxypyrazin-2-amine.

  • Over-reaction Product: While less likely with a monofunctional nucleophile, it is important to consider the possibility of further reactions if there are other reactive sites on the molecule under the reaction conditions.

Q3: How can I differentiate the desired product from the potential isomeric byproduct?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • LC-MS: Both the desired product and the isomeric byproduct will have the same mass-to-charge ratio (m/z). However, they will likely have different retention times on a reverse-phase HPLC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the remaining proton on the pyrazine ring will be different for the two isomers due to the different electronic environments.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring will be distinct for each isomer.

    • ¹⁹F NMR: The trifluoroethoxy group will show a characteristic signal, which can be useful for confirming its presence.

  • 2D NMR (HMBC, HSQC): These experiments can be used to definitively assign the proton and carbon signals and confirm the connectivity of the trifluoroethoxy group to the C3 position.

CompoundExpected ¹H NMR Signal (Pyrazine-H)Expected ¹³C NMR (C-O)
Desired Product Singlet~150-160 ppm
Isomeric Byproduct Singlet (different chemical shift)~150-160 ppm

Note: The exact chemical shifts will depend on the solvent and instrument used. It is advisable to run NMR on the starting material to have a reference for the pyrazine proton signal.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Troubleshooting_Flowchart cluster_Low_Yield Low Yield Troubleshooting cluster_Multiple_Products Multiple Products Troubleshooting cluster_Purification_Issues Purification Troubleshooting Start Problem Encountered Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Multiple_Products Multiple Products Observed Start->Multiple_Products Purification_Issues Difficulty in Purification Start->Purification_Issues Check_Base Verify Base Stoichiometry and Quality Low_Yield->Check_Base Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Optimize_Chromatography Optimize Column Chromatography Conditions (Solvent System, Gradient) Purification_Issues->Optimize_Chromatography Increase_Temp Increase Reaction Temperature Incrementally Check_Base->Increase_Temp Extend_Time Extend Reaction Time with Monitoring Increase_Temp->Extend_Time Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Extend_Time->Anhydrous_Conditions Control_Base_Addition Slow Addition of Base/Nucleophile Lower_Temp->Control_Base_Addition Characterize_Byproducts Isolate and Characterize Byproducts (LC-MS, NMR) Control_Base_Addition->Characterize_Byproducts Recrystallization Attempt Recrystallization Optimize_Chromatography->Recrystallization

Caption: A flowchart for troubleshooting common synthesis issues.

In-depth Troubleshooting Steps:

Issue 1: Low Yield or Incomplete Reaction

  • Verify Reagent Quality:

    • 5-Bromo-3-chloropyrazin-2-amine: Confirm the purity of the starting material. Impurities can interfere with the reaction.

    • 2,2,2-Trifluoroethanol: Ensure it is anhydrous.

    • Base (e.g., NaH): Use a fresh batch of NaH. Older batches may have a layer of inactive sodium hydroxide on the surface.

  • Optimize Reaction Conditions:

    • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically used. Ensure the solvent is anhydrous.

    • Temperature: Start at room temperature and gradually increase to 40-60 °C if the reaction is sluggish. Monitor for byproduct formation at higher temperatures.

    • Order of Addition: It is generally recommended to add the base to a solution of 2,2,2-trifluoroethanol to pre-form the alkoxide before adding the pyrazine starting material.

Issue 2: Formation of Multiple Products

  • Temperature Control: Side reactions are often accelerated at higher temperatures. If you observe significant byproduct formation, try running the reaction at a lower temperature for a longer duration.

  • Base Stoichiometry: Using a large excess of base can sometimes promote side reactions. Use a modest excess (1.1-1.2 equivalents).

  • Byproduct Characterization: Isolate the major byproduct(s) using preparative TLC or column chromatography and characterize them by LC-MS and NMR to understand the side reaction pathway. This information is invaluable for rationally optimizing the reaction conditions.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.1 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 5-Bromo-3-chloropyrazin-2-amine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Characterization

  • TLC: Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) to monitor the reaction. Visualize the spots under UV light.

  • LC-MS: Employ a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.

  • NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H, ¹³C, and ¹⁹F NMR analysis.

V. References

  • BenchChem. (2026). Sodium 2,2,2-trifluoroethanolate | 420-87-1. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 420-87-1: Sodium 2,2,2-trifluoroethoxide. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.

  • Journal of the American Chemical Society. (2026, January 2). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from --INVALID-LINK--

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Trifluoroethoxide ion. Retrieved from --INVALID-LINK--

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. --INVALID-LINK--

  • Google Patents. (2016, June 10). United States Patent. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, October 14). 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 875781-41-2. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from --INVALID-LINK--

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide | PDF. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. Retrieved from --INVALID-LINK--

  • Google Patents. (2012, September 13). United States Patent. Retrieved from --INVALID-LINK--

  • Google Patents. (2013, January 18). United States Patent. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 875781-41-2|5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, October 9). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from --INVALID-LINK--

  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Suzuki Coupling with 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in Suzuki-Miyaura coupling reactions involving 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind catalyst and condition selection, ensuring successful and reproducible outcomes in your laboratory.

I. Understanding the Substrate: Key Challenges

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the electronic and steric properties of the substrate. A thorough understanding of these factors is critical for rational catalyst selection.

  • Electron-Deficient Heterocycle: The pyrazine ring is inherently electron-deficient, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond.[1][2] However, this electron deficiency can also influence the stability of intermediates in the catalytic cycle.

  • Steric Hindrance: The presence of the 2,2,2-trifluoroethoxy group at the 3-position and the amine group at the 2-position introduces significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.[3][4][5][6]

  • Coordinating Amino Group: The primary amine at the 2-position can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] This coordination can compete with the desired catalytic pathway.

Logical Flow for Catalyst System Selection

To address these challenges, a systematic approach to catalyst system selection is required. The following diagram illustrates a decision-making workflow for optimizing the Suzuki coupling of this substrate.

G cluster_0 Catalyst System Selection Workflow A Define Substrate: This compound B Identify Challenges: - Electron Deficiency - Steric Hindrance - Coordinating Amine A->B C Select Palladium Precatalyst B->C Address Challenges D Choose Appropriate Ligand C->D E Select Base and Solvent D->E F Optimize Reaction Conditions (Temp, Time, Concentration) E->F G Troubleshoot Poor Yield/Side Reactions F->G Low Yield H Successful Coupling F->H High Yield G->C Re-evaluate System

Caption: Decision workflow for Suzuki coupling catalyst selection.

II. Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and provides actionable solutions.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue and can stem from several factors related to the catalyst system and reaction conditions.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyrazine is generally reactive, but steric hindrance from the adjacent substituents can impede the initial oxidative addition step, which is often rate-limiting.Switch to a more electron-rich and sterically bulky phosphine ligand such as XPhos , SPhos , or tBuXPhos . These ligands stabilize the Pd(0) species and promote oxidative addition.[8] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that readily reduces to Pd(0) in situ.[9][10]
Catalyst Deactivation The amino group on the pyrazine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[7] Impurities in reagents or solvents can also poison the catalyst.Use a higher catalyst loading (e.g., 2-5 mol%). Ensure all reagents and solvents are high purity and properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[10]
Inappropriate Base The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] An unsuitable base can lead to a sluggish or stalled reaction.For this substrate, a moderately strong base is often effective. K₃PO₄ or Cs₂CO₃ are excellent starting points.[8] If solubility is an issue, an aqueous solution of the base in a solvent like 1,4-dioxane or DME can be beneficial.[11]
Suboptimal Temperature The reaction may require a specific activation energy to proceed at a reasonable rate.Screen a range of temperatures, typically from 80 °C to 120 °C. Microwave irradiation can sometimes be effective in driving the reaction to completion by providing rapid and uniform heating.[11]
Question 2: I'm observing significant formation of a de-brominated side product. What is causing this and how can I minimize it?

Answer:

De-bromination, or hydrodehalogenation, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.

Potential Causes & Solutions:

  • Mechanism of De-bromination: This side reaction can occur through several pathways, including protonolysis of the organopalladium intermediate or β-hydride elimination if an appropriate hydrogen source is available. The choice of solvent and base can influence the prevalence of this side reaction.

  • Minimizing De-bromination:

    • Choice of Base: Avoid strongly basic and nucleophilic conditions that can promote side reactions. Using a milder base like K₂CO₃ or KF might be beneficial, although this could also slow down the desired coupling.[12]

    • Solvent System: Anhydrous conditions can sometimes suppress hydrodehalogenation. Consider using solvents like toluene or dioxane with an anhydrous base.

    • Ligand Selection: Certain ligands can favor the desired reductive elimination pathway over side reactions. Experimenting with different phosphine ligands can be helpful.

Question 3: The reaction is messy, with multiple unidentified byproducts. How can I improve the reaction's selectivity?

Answer:

A "messy" reaction with multiple byproducts often points to catalyst instability or competing reaction pathways.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other, often promoted by the presence of oxygen or unstable Pd(II) species.[10]Rigorously degas all solvents and reagents. Use a high-purity palladium precatalyst. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.
Competing Reactions at Other Sites While the C-Br bond is the primary reaction site, under harsh conditions, other functional groups might react.Use milder reaction conditions (lower temperature, less aggressive base). A more selective catalyst system, often featuring a bulky ligand, can help direct the reaction to the desired C-Br bond.
Decomposition of Starting Material or Product The trifluoroethoxy group or the pyrazine ring itself might be unstable under prolonged heating or strongly basic conditions.Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. Consider a lower reaction temperature with a more active catalyst to shorten the required time.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a catalyst system for the Suzuki coupling of this compound?

A good general starting point would be:

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)

  • Ligand: XPhos or SPhos (2-5 mol %)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water (e.g., 4:1 v/v)

  • Temperature: 90-100 °C

Q2: Should I use a pre-formed catalyst or generate the active catalyst in situ?

Both approaches can be effective.

  • In situ generation (e.g., Pd(OAc)₂ + phosphine ligand) is often convenient and cost-effective.

  • Pre-formed catalysts (e.g., XPhos Pd G2 or G3) can offer better reproducibility and may be more active, especially for challenging substrates.[13] They can also reduce the induction period of the reaction.

Q3: How does the choice of boronic acid affect the reaction?

The electronic and steric properties of the boronic acid coupling partner are also important.

  • Electron-rich boronic acids tend to react faster in the transmetalation step.

  • Sterically hindered boronic acids (e.g., with ortho substituents) may require more forcing conditions or a more sterically demanding and electron-rich ligand on the palladium to facilitate the coupling.[4][6]

Q4: Can I use a nickel catalyst for this reaction?

While palladium is the most common catalyst for Suzuki couplings, nickel catalysts are gaining traction, especially for their ability to couple less reactive electrophiles.[14] For this particular substrate, a palladium catalyst is likely to be more effective and predictable. However, for highly challenging couplings, exploring nickel catalysis with specialized ligands like the ProPhos family could be a viable alternative.[14]

Q5: What is the general catalytic cycle for this Suzuki coupling?

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.

Suzuki_Cycle cluster_cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂(Br) A->C Ar-Br B Oxidative Addition E Ar-Pd(II)L₂(Ar') C->E [Ar'-B(OH)₃]⁻ D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination H Ar-Br (Starting Material) I Ar'-B(OH)₂ (Boronic Acid) K [Ar'-B(OH)₃]⁻ I->K + Base J Base

References

Protecting group strategies for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following question-and-answer format is based on extensive literature review and practical synthetic experience.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic strategy for preparing this compound?

A robust and logical synthetic approach commences with a commercially available starting material, 3,5-Dibromopyrazin-2-amine.[1][2][3][4][5] The strategy hinges on a three-step sequence:

  • N-Protection: The exocyclic amino group of 3,5-Dibromopyrazin-2-amine is protected to prevent side reactions in the subsequent nucleophilic substitution step.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The protected intermediate undergoes a regioselective SNAr reaction with 2,2,2-trifluoroethanol, displacing the bromine atom at the C3 position. The electron-donating nature of the protected amino group at C2 directs the substitution to the ortho position (C3) over the para position (C5).

  • Deprotection: The protecting group is removed to yield the final product.

This strategy is advantageous as it utilizes a readily available starting material and allows for controlled, stepwise functionalization of the pyrazine ring.

Q2: Which N-protecting group is most suitable for this synthesis, and why?

The choice of the N-protecting group is critical and should be guided by the principles of orthogonal protection.[6] The protecting group must be stable under the basic conditions of the SNAr reaction and selectively removable in the presence of the bromo and trifluoroethoxy functionalities. Two excellent candidates are the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups.

Protecting GroupProtection ReagentStabilityDeprotection ConditionsKey Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂OStable to basic and nucleophilic conditions.Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[7][8]The trifluoroethoxy group is stable to acidic deprotection. Potential for tert-butylation of the product as a side reaction.[9]
Cbz Benzyl chloroformate (Cbz-Cl)Stable to acidic and most basic conditions.Hydrogenolysis (e.g., H₂, Pd/C) or strong acid.[10][11][12]Hydrogenolysis may cause debromination. Acidic deprotection is a viable alternative.[11]

For this specific synthesis, the Boc group is often preferred due to the mild, non-reductive deprotection conditions, which pose minimal risk to the C-Br bond.

Q3: What are the expected challenges regarding regioselectivity in the nucleophilic aromatic substitution (SNAr) step?

The primary challenge is to ensure the selective substitution of the C3-bromo substituent over the C5-bromo substituent. The regioselectivity of SNAr on dihalopyrazines is governed by the electronic effects of the substituents on the ring. The N-protected amino group at the C2 position is an electron-donating group, which activates the ortho (C3) and para (C5) positions towards nucleophilic attack. However, the directing effect is generally stronger for the ortho position.

To favor the desired C3 substitution, it is crucial to control the reaction temperature and stoichiometry of the nucleophile. Running the reaction at a moderate temperature and using a slight excess of the sodium 2,2,2-trifluoroethoxide will typically yield the desired C3-substituted product as the major isomer.

Troubleshooting Guide

Problem 1: Low yield or no reaction during the N-protection step.
  • Possible Cause 1: Inadequate base.

    • Explanation: The protection of the aminopyrazine requires a non-nucleophilic base to scavenge the acid generated during the reaction. Insufficient or an inappropriate base can lead to incomplete reaction or side product formation.

    • Solution: Use a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least stoichiometric amounts. For Boc protection with (Boc)₂O, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.

  • Possible Cause 2: Low reactivity of the aminopyrazine.

    • Explanation: The nucleophilicity of the amino group on the pyrazine ring is reduced due to the electron-withdrawing nature of the ring nitrogens.

    • Solution: Ensure the reaction is run in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to solubilize the starting material. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Problem 2: Formation of di-substituted or isomeric byproducts during the SNAr reaction.
  • Possible Cause 1: Over-reaction or lack of regioselectivity.

    • Explanation: Using a large excess of the nucleophile or running the reaction at elevated temperatures for extended periods can lead to the substitution of both bromine atoms or the formation of the undesired C5-alkoxy isomer.

    • Solution: Carefully control the stoichiometry of the sodium 2,2,2-trifluoroethoxide (typically 1.1-1.3 equivalents). Run the reaction at a controlled temperature, starting at a lower temperature and gradually warming if necessary. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause 2: Competing reaction at the pyrazine ring nitrogen.

    • Explanation: The ring nitrogens are also nucleophilic and can potentially react, leading to undesired byproducts.

    • Solution: The use of an N-protected starting material significantly mitigates this issue by sterically hindering the approach to the ring nitrogens and reducing their nucleophilicity.

Problem 3: Cleavage of the bromo or trifluoroethoxy group during deprotection.
  • Possible Cause 1: Harsh deprotection conditions.

    • Explanation: The C-Br bond can be susceptible to reduction, especially during catalytic hydrogenation for Cbz deprotection. The trifluoroethoxy group is generally stable but can be cleaved under very harsh acidic or basic conditions.

    • Solution for Boc deprotection: Use standard acidic conditions such as 20-50% trifluoroacetic acid (TFA) in DCM at room temperature.[7][8] These conditions are typically mild enough to not affect the bromo and trifluoroethoxy groups.

    • Solution for Cbz deprotection: If hydrogenolysis is attempted, use a less active catalyst or a catalyst poison to minimize debromination. Alternatively, opt for acidic deprotection methods for the Cbz group, such as HBr in acetic acid, though careful optimization is required.[11]

Experimental Protocols

Protocol 1: Boc Protection of 3,5-Dibromopyrazin-2-amine
  • To a solution of 3,5-Dibromopyrazin-2-amine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (3,5-dibromopyrazin-2-yl)carbamate.

Protocol 2: Regioselective SNAr with 2,2,2-Trifluoroethanol
  • In a separate flask, prepare sodium 2,2,2-trifluoroethoxide by adding sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of 2,2,2-trifluoroethanol (1.5 eq) in anhydrous THF at 0 °C.

  • To this solution, add a solution of tert-butyl (3,5-dibromopyrazin-2-yl)carbamate (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield tert-butyl (5-bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-yl)carbamate.

Protocol 3: Boc Deprotection
  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualized Workflows

Synthesis_Workflow A 3,5-Dibromopyrazin-2-amine B N-Boc Protected Intermediate A->B (Boc)₂O, Base C SNAr Product B->C NaOCH₂CF₃, THF D Final Product: This compound C->D TFA, DCM

Caption: Synthetic workflow for the target molecule.

Troubleshooting_SNAr start SNAr Reaction Issues? low_yield Low Yield start->low_yield Yes isomers Isomeric Impurities start->isomers Yes check_temp Increase Temperature Gradually low_yield->check_temp check_nucleophile Ensure Anhydrous Conditions for Nucleophile Generation low_yield->check_nucleophile control_stoich Use 1.1-1.3 eq. Nucleophile isomers->control_stoich control_temp Maintain Moderate Temperature (e.g., 60-70 °C) isomers->control_temp

Caption: Troubleshooting decision tree for the SNAr step.

References

Reaction monitoring techniques for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and detailed analytical protocols. Our goal is to empower you with the knowledge to confidently monitor your reaction, diagnose potential issues, and achieve consistent, high-quality results.

Reaction Overview & Monitoring Strategy

The synthesis of this compound is a multi-step process that requires careful monitoring to ensure high yield and purity. The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, a di-halogenated pyrazine, such as 3,5-dibromopyrazin-2-amine, serves as the starting material. The reaction proceeds via a selective substitution of the halogen at the C3 position with 2,2,2-trifluoroethanol, followed by subsequent steps.

Given the electron-deficient nature of the pyrazine ring, it is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[1] The regioselectivity of the substitution is critical and is a key parameter to monitor throughout the synthesis.

Reaction_Scheme reagents 2,2,2-Trifluoroethanol, Base (e.g., NaH) SM 3,5-Dibromopyrazin-2-amine reagents->SM Product 5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine SM->Product S_NAr

Caption: General SNAr synthesis pathway.

Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and identifying the formation of byproducts.[2] A multi-technique approach is highly recommended.

Key Reaction Monitoring Techniques

The choice of analytical technique depends on the specific information required. For this synthesis, a combination of chromatographic and spectroscopic methods provides a comprehensive overview of the reaction progress.

TechniquePrimary UseAdvantagesLimitations
TLC Rapid qualitative monitoring of starting material consumption and product formation.Fast, inexpensive, simple setup.Low resolution, not quantitative, can be difficult to interpret with similarly polar compounds.
HPLC Quantitative analysis of reactants, products, and byproducts.High resolution, quantitative, suitable for automation.[3]Requires method development, more expensive instrumentation.
¹⁹F NMR Unambiguous monitoring of fluorine-containing species.High sensitivity, wide chemical shift range reduces signal overlap, inherently quantitative.[4][5]Requires access to an NMR spectrometer, may not detect non-fluorinated impurities.
¹H NMR Structural confirmation and monitoring of all proton-bearing species.Provides detailed structural information, can be quantitative.[4][6]Signal overlap can be an issue in complex mixtures, requires deuterated solvents for traditional analysis.
LC-MS Identification of product, intermediates, and unknown byproducts.Provides molecular weight information, highly sensitive.Ionization efficiency can vary between compounds, not inherently quantitative without standards.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Troubleshooting_Flowchart start Reaction Issue Encountered check_conversion Low or No Conversion by TLC/HPLC? start->check_conversion cause_low_conv Potential Causes: - Inactive Base - Low Temperature - Poor Reagent Solubility - Starting Material Quality check_conversion->cause_low_conv Yes check_side_products Multiple Spots/Peaks Observed? check_conversion->check_side_products No solution_low_conv Solutions: 1. Use fresh, anhydrous base/solvent. 2. Verify reaction temperature. 3. Screen alternative solvents. 4. Confirm starting material purity (NMR/LCMS). cause_low_conv->solution_low_conv cause_side_products Potential Causes: - Over-reaction (di-substitution) - Isomer formation - Hydrolysis of bromo group - Polymerization check_side_products->cause_side_products Yes end Problem Resolved or Requires Deeper Investigation check_side_products->end No (Consult further) solution_side_products Solutions: 1. Use stoichiometric amount of trifluoroethanol. 2. Control temperature carefully. 3. Ensure anhydrous conditions. 4. Identify byproducts via LC-MS. cause_side_products->solution_side_products

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled. TLC analysis shows remaining starting material even after extended reaction time. What should I do?

A1: A stalled reaction can be due to several factors:

  • Reagent Deactivation: The base (e.g., sodium hydride) is extremely sensitive to moisture. Ensure you are using anhydrous solvents and freshly opened/handled base.

  • Insufficient Temperature: The SNAr reaction on an electron-deficient ring like pyrazine may require thermal energy to overcome the activation barrier. Cautiously increase the temperature in 10 °C increments, monitoring for byproduct formation.

  • Poor Solubility: If your starting material or base is not well-dissolved, the reaction will be slow. Consider a co-solvent or a different solvent system that can better solubilize all components.

Q2: I'm observing a second product with a similar Rf to my desired product on the TLC plate. What could it be?

A2: This is a common issue and could be one of several possibilities:

  • Positional Isomer: If your starting material was not 3,5-dibromopyrazin-2-amine, but another isomer, you could be forming a different substitution product. Nucleophilic attack on pyrazines preferentially occurs at the 2-, 3-, 5-, and 6- positions, which are electronically activated by the ring nitrogens.[7]

  • Di-substitution Product: If an excess of the trifluoroethoxide nucleophile is used or the reaction is run for too long at elevated temperatures, a second substitution reaction can occur, replacing the remaining bromine atom.

  • Hydrolysis: If there is water in your reaction, the bromo group can be hydrolyzed to a hydroxyl group, leading to a more polar byproduct.

To diagnose this, it is essential to use LC-MS. The mass spectrum will quickly reveal the molecular weight of the byproduct, allowing you to distinguish between an isomer (same mass), a di-substituted product (higher mass), or a hydrolyzed product (lower mass).

Q3: Why is ¹⁹F NMR particularly useful for monitoring this reaction?

A3: ¹⁹F NMR is an exceptionally powerful tool for this specific synthesis for several reasons:[4][5]

  • High Sensitivity & 100% Abundance: The ¹⁹F nucleus is highly sensitive, similar to ¹H, making it easy to detect even at low concentrations.[5]

  • "Clean" Spectrum: The only species that will appear in the ¹⁹F NMR spectrum are the trifluoroethoxy-containing product and the trifluoroethanol starting material. This creates a very simple, clean spectrum with no interfering signals from solvents or other reagents.[4][5]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which significantly reduces the chance of signal overlap.[8] You can easily resolve the signal for the trifluoroethanol (around -77 ppm) from the product's trifluoroethoxy group, which will be shifted.

  • Quantitative Nature: NMR is an inherently quantitative technique.[9][6] By integrating the signal for the starting material and the product, you can directly calculate the reaction conversion without the need for calibration curves, which are often required for HPLC.[3]

Q4: What is a good starting point for a TLC mobile phase system?

A4: The pyrazine core is relatively polar. A good starting point for developing a TLC method is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a ratio of 70:30 Hexanes:Ethyl Acetate .

  • If the spots are too low on the plate (low Rf), increase the polarity by moving to a 50:50 mixture.

  • If the spots are too high (high Rf), decrease the polarity by moving to a 90:10 mixture. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Detailed Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC

This protocol provides a general method for monitoring the reaction. It should be optimized for your specific system.

  • Sample Preparation:

    • Carefully withdraw ~50 µL of the reaction mixture using a syringe.

    • Quench the aliquot in 1 mL of a 50:50 acetonitrile:water mixture. This will stop the reaction and precipitate any salts.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.[10][11]

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the peaks for your starting material and product based on their retention times (inject standards if available).

    • Track the decrease in the starting material peak area and the increase in the product peak area over time to determine the reaction profile.

Protocol 2: Quantitative Analysis by ¹⁹F NMR

This protocol allows for a precise determination of reaction conversion without sample workup.

  • Sample Preparation:

    • Pause stirring and withdraw ~0.5 mL of the reaction mixture.

    • Add this directly to an NMR tube containing a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for your reaction solvent.

    • Add a known amount of an internal standard, such as trifluorotoluene, if an exact yield calculation is desired.

  • NMR Acquisition:

    • Acquire a standard ¹⁹F NMR spectrum. A simple single-pulse experiment is usually sufficient.

    • Ensure the spectral width is large enough to encompass both the starting trifluoroethanol and the product signal.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the distinct signals corresponding to the CF₃ group of the starting material (2,2,2-trifluoroethanol) and the OCH₂CF₃ group of the product.

    • The percent conversion can be calculated as: Conversion (%) = [Product Integral / (Product Integral + Starting Material Integral)] x 100

References

Technical Support Center: Solvent Effects on the Synthesis of Trifluoroethoxypyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trifluoroethoxypyrazines. This resource is tailored for researchers, scientists, and drug development professionals. The introduction of a trifluoroethoxy group into a pyrazine scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, and biological activity, making it a key strategy in medicinal chemistry.[1] However, the synthesis, typically a nucleophilic aromatic substitution (SNAr), is highly sensitive to reaction conditions, especially the choice of solvent. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of solvent effects in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low or I'm observing no product formation. What are the likely solvent-related causes?

A1: Low or no yield is a common problem often directly linked to solvent choice, which fundamentally impacts the reactivity of your nucleophile, sodium 2,2,2-trifluoroethoxide.

Potential Causes & Solutions:

  • Use of Protic Solvents: Polar protic solvents like methanol or water can form strong hydrogen bonds with the trifluoroethoxide anion. This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity, which can stall the reaction.[2][3][4]

    • Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are superior choices.[5] They solvate the sodium cation (Na⁺) but interact weakly with the nucleophilic anion, leaving it "naked" and highly reactive.[2][5]

  • Inadequate Solubility: The starting chloropyrazine or the sodium trifluoroethoxide salt may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a slow, inefficient reaction.

    • Solution: Screen for a solvent that dissolves all reactants at the reaction temperature. While polar aprotic solvents are generally effective, you may need to test different options. For instance, DMSO is a stronger solubilizing agent than acetonitrile for many organic salts.

  • Moisture Contamination: Sodium 2,2,2-trifluoroethoxide is highly hygroscopic and reactive.[1][6] Trace amounts of water in your solvent will rapidly quench the nucleophile, converting it to 2,2,2-trifluoroethanol and sodium hydroxide, thus inhibiting the desired reaction.

    • Solution: Always use anhydrous solvents. It is best practice to use a freshly opened bottle of anhydrous solvent or to dry the solvent using appropriate methods (e.g., molecular sieves) before use. Handle the sodium trifluoroethoxide reagent under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I'm seeing significant formation of side products. How can the solvent be contributing to this?

A2: Side product formation is often a result of the solvent participating in the reaction or promoting undesired pathways.

Potential Causes & Solutions:

  • Solvent Reactivity: Some solvents, particularly under basic conditions and at elevated temperatures, can be reactive. For example, DMF can slowly decompose to dimethylamine and carbon monoxide, and the resulting amine can act as a competing nucleophile.

    • Solution: Choose a more inert solvent if you suspect reactivity issues. Dioxane or THF (if the temperature allows) can be suitable alternatives. If you must use DMF or DMSO, ensure the reaction temperature is not excessively high and the reaction time is minimized.

  • Degradation of Starting Material or Product: The combination of a strong base (trifluoroethoxide) and a high-polarity solvent at elevated temperatures can sometimes lead to the degradation of the electron-deficient pyrazine ring.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. The enhanced reactivity provided by a polar aprotic solvent may allow you to reduce the reaction temperature, thereby minimizing thermal degradation pathways.

Q3: The reaction is clean but stalls, leaving a significant amount of starting material even after prolonged heating. What is happening?

A3: An incomplete reaction, despite clean conversion, often points to an issue with the reaction equilibrium or the stability of the intermediate, where the solvent plays a crucial role.

Potential Causes & Solutions:

  • Poor Stabilization of the Meisenheimer Complex: The SNAr reaction proceeds through a negatively charged intermediate known as the Meisenheimer complex.[7][8] The stability of this complex is critical for the reaction to proceed.

    • Solution: Ensure your solvent is polar enough to stabilize this charged intermediate. While nonpolar solvents (like toluene) will not "cage" the nucleophile, they are very poor at stabilizing the charged Meisenheimer complex, which can make its formation the rate-limiting step and lead to a stalled reaction. A polar aprotic solvent like DMSO or DMF provides the ideal balance.[9]

  • Reversibility: While the displacement of a chloride is generally favorable, if the leaving group is not efficiently removed from the equilibrium, the reaction can appear to stall.

    • Solution: This is less of a solvent issue and more related to the intrinsic reactivity. However, a solvent that strongly solvates the departing leaving group (e.g., Cl⁻) can help drive the reaction forward. Again, polar aprotic solvents are effective in this regard.

Below is a troubleshooting workflow to diagnose low-yield issues.

G start Low Yield of Trifluoroethoxypyrazine check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent check_moisture Was the solvent anhydrous and were reagents handled under inert atmosphere? check_solvent->check_moisture Yes protic_solvent Problem: Protic solvent is deactivating the nucleophile. check_solvent->protic_solvent No check_solubility Are all reactants fully dissolved at the reaction temperature? check_moisture->check_solubility Yes wet_solvent Problem: Moisture is quenching the nucleophile. check_moisture->wet_solvent No check_temp Is the reaction temperature optimized? (Not too high to cause degradation) check_solubility->check_temp Yes solubility_issue Problem: Poor solubility is limiting reaction rate. check_solubility->solubility_issue No temp_issue Problem: Degradation or slow reaction due to suboptimal temperature. check_temp->temp_issue No solution1 Action: Switch to DMF, DMSO, or Acetonitrile. protic_solvent->solution1 solution2 Action: Use freshly dried solvents and inert gas. wet_solvent->solution2 solution3 Action: Screen for a solvent with better solubility (e.g., try DMSO if using MeCN). solubility_issue->solution3 solution4 Action: Screen a range of temperatures (e.g., 60-120 °C). temp_issue->solution4

Caption: Troubleshooting workflow for low reaction yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis and how does the solvent influence it?

A1: The synthesis of trifluoroethoxypyrazines from halopyrazines is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[8] The pyrazine ring is highly electron-deficient due to the electronegative nitrogen atoms, which makes it susceptible to attack by a strong nucleophile like sodium 2,2,2-trifluoroethoxide.[10]

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The trifluoroethoxide anion attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[7][8]

  • Elimination: The leaving group departs, and the aromaticity of the pyrazine ring is restored, yielding the final product.

The solvent's primary role is to mediate the energy landscape of this process. A polar aprotic solvent stabilizes the charged Meisenheimer complex without deactivating the nucleophile, thus facilitating both steps of the reaction.[11]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Reactants Chloropyrazine + CF₃CH₂O⁻Na⁺ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Solvent: Polar Aprotic (e.g., DMSO) Product Trifluoroethoxypyrazine + Cl⁻ Meisenheimer->Product Leaving group departs

Caption: The two-step SNAr mechanism.

Q2: Why are polar aprotic solvents so much more effective than polar protic solvents for this reaction?

A2: The difference lies in how they interact with the anionic nucleophile.

  • Polar Protic Solvents (e.g., Methanol): These solvents have acidic protons (O-H bonds) that form strong hydrogen bonds with the negatively charged oxygen of the trifluoroethoxide. This creates a tight "solvent cage," which significantly lowers the nucleophile's energy and makes it less available and less reactive.[2][12]

  • Polar Aprotic Solvents (e.g., DMSO): These solvents have strong dipoles but lack acidic protons. They can effectively solvate the counter-ion (Na⁺) through interactions with the negative end of their dipole (e.g., the oxygen in DMSO). However, the positive end of the dipole is sterically shielded, leading to very weak interactions with the anionic nucleophile.[5] This leaves the nucleophile in a high-energy, "naked" state, making it far more reactive and accelerating the rate of nucleophilic attack.[2][5]

G cluster_protic Polar Protic Solvent (e.g., MeOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) nuc1 CF₃CH₂O⁻ h1 Hδ⁺ nuc1->h1 H-Bond h2 Hδ⁺ nuc1->h2 h3 Hδ⁺ nuc1->h3 h4 Hδ⁺ nuc1->h4 label1 "Solvent Cage" Nucleophile is stabilized and less reactive. nuc2 CF₃CH₂O⁻ s1 Sδ⁺ s2 Sδ⁺ label2 "Naked Nucleophile" Nucleophile is highly reactive.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Q3: How should I prepare and handle sodium 2,2,2-trifluoroethoxide?

A3: Sodium 2,2,2-trifluoroethoxide is a powerful reagent that can be purchased commercially or prepared in situ.[1] Due to its moisture sensitivity, careful handling is paramount.[6]

Preparation from Sodium Hydride (NaH): This is a common and convenient method.[1]

  • Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in your chosen anhydrous polar aprotic solvent (e.g., DMF).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise. Vigorous hydrogen gas evolution will occur. Caution: Hydrogen is flammable. Ensure proper ventilation and no nearby ignition sources.

  • Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. This solution of sodium 2,2,2-trifluoroethoxide is now ready for the addition of your chloropyrazine substrate.

Handling Precautions:

  • Moisture: Sodium hydride reacts violently with water. Both NaH and the resulting sodium trifluoroethoxide are extremely hygroscopic.[1]

  • Inert Atmosphere: All operations should be conducted under a dry, inert atmosphere to prevent quenching of the reagents.

  • Purity: Use fresh, high-quality sodium hydride. Older NaH can have a layer of inactive sodium hydroxide on its surface.[1]

Section 3: Data & Protocols

Table 1: Influence of Solvent Class on Trifluoroethoxylation Reactions
Solvent ClassRepresentative SolventsTypical Relative RateKey AdvantagesKey Disadvantages
Polar Aprotic DMSO, DMF, NMP, AcetonitrileVery FastExcellent nucleophile reactivity; good solubility for reactants.[5]Can be difficult to remove; potential for side reactions at high temps.
Polar Protic Water, Methanol, EthanolVery SlowCan aid in leaving group departure for some substrates.[9]Deactivates nucleophile via hydrogen bonding ("solvent cage").[2][3]
Ethereal THF, Dioxane, 2-MeTHFModerateRelatively inert; easy to remove post-reaction.Lower polarity may not sufficiently stabilize the Meisenheimer complex.
Nonpolar Aromatic Toluene, XyleneSlow to ModerateGood for high-temperature reactions; inert.Poor solubility of ionic reagents; poor stabilization of charged intermediates.
General Experimental Protocol

This protocol is a generalized procedure. Researchers must optimize conditions for their specific substrate.

Materials:

  • 2-Chloropyrazine derivative (1.0 eq)

  • Sodium hydride (60% in oil, 1.2 eq)

  • 2,2,2-Trifluoroethanol (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride.

  • Add anhydrous DMF to create a suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 2,2,2-trifluoroethanol dropwise via syringe. Monitor for hydrogen gas evolution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases completely.

  • Add the 2-chloropyrazine derivative to the flask (either neat if liquid or as a solution in a small amount of anhydrous DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to 2-Aminopyrazine-Based Kinase Inhibitors and Clinically Relevant Comparators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the 2-aminopyrazine scaffold, central to molecules like 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, against other established kinase inhibitors. Our focus is on the underlying principles of kinase inhibition, structure-activity relationships, and the experimental workflows essential for their evaluation.

Introduction: The Kinase Inhibitor Landscape

The era of targeted cancer therapy was arguably launched with the approval of Imatinib, a pioneering kinase inhibitor that transformed the treatment of Chronic Myeloid Leukemia (CML).[1] Since then, protein kinases have become one of the most critical classes of drug targets, with over 80 inhibitors approved by the FDA to date.[1] Their central role in regulating cellular processes like proliferation and apoptosis makes them prime targets for therapeutic intervention, especially in oncology.[2][3]

Within the vast chemical space of kinase inhibitors, heterocyclic compounds, particularly those containing nitrogen, are prevalent.[2] The pyrazine ring, a six-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of kinases.[2][4] This guide will delve into the 2-aminopyrazine core, a key building block for potent kinase inhibitors, and compare its characteristics to clinically successful drugs from both pyrazine and other chemical classes.

The 2-Aminopyrazine Scaffold: A Versatile Core

The 2-aminopyrazine moiety is a foundational structure for a range of kinase inhibitors, including developmental candidates targeting Aurora kinases.[1] The general structure allows for extensive modification at various positions to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The Amino Group (Position 2): This group is a critical hydrogen bond donor, often interacting with the "hinge region" of the kinase ATP-binding site, a common anchoring point for ATP-competitive inhibitors.

  • The Bromo Group (Position 5): The bromine atom in compounds like 5-Bromo-3-(substituted)pyrazin-2-amine is not merely a substituent; it is a versatile chemical handle. It allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enabling the attachment of diverse aryl or heteroaryl groups to explore the solvent-exposed region of the active site and enhance selectivity.

  • The Ether Linkage (Position 3): Substitutions at this position, such as the trifluoroethoxy group in the titular compound, project directly into the ATP-binding pocket. The nature of this group is paramount for determining the inhibitor's potency and selectivity profile. The trifluoromethyl group, for instance, is a well-known bioisostere used to improve metabolic stability and binding affinity.[5]

cluster_0 2-Aminopyrazine Scaffold Scaffold General Structure Core 2-Aminopyrazine Ring N1 N N4 N C2 C2 R1 R1 (Amino Group) Hinge Binding C2->R1 C3 C3 R2 R2 (e.g., Trifluoroethoxy) Potency & Selectivity C3->R2 C5 C5 R3 R3 (e.g., Bromo) Synthetic Handle C5->R3 C6 C6 p1 p2 p3 p4 p5 p6

Key substitution points on the 2-aminopyrazine core.

Comparator Kinase Inhibitors: Benchmarks for Performance

To contextualize the potential of the 2-aminopyrazine scaffold, we compare it against two well-characterized, FDA-approved inhibitors.

  • Gilteritinib (Xospata®): As a fellow pyrazine-based molecule, Gilteritinib serves as an excellent direct comparator. It is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1] Approved by the FDA for treating relapsed/refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation, its efficacy is well-documented.[1]

  • Imatinib (Gleevec®): The archetypal kinase inhibitor, Imatinib has a 2-phenylaminopyrimidine core. It is a potent inhibitor of the BCR-ABL fusion protein in CML.[1] Its success established the principle of targeting specific molecular aberrations in cancer and serves as a benchmark for potency and selectivity.

Comparative Analysis: Mechanism, Potency, and Selectivity

Inhibitor Class / CompoundCore ScaffoldPrimary Target(s)Mechanism of ActionRepresentative IC₅₀
2-Aminopyrazine Scaffold 2-AminopyrazineVaries (e.g., Aurora Kinases)ATP-CompetitiveCompound-dependent
Gilteritinib Pyrazine-2-carboxamideFLT3 / AXLATP-Competitive<1 nM (FLT3)
Imatinib 2-PhenylaminopyrimidineBCR-ABL, c-KIT, PDGFRATP-Competitive~25 nM (v-Abl)

Mechanism of Action: Most pyrazine-based kinase inhibitors, including Gilteritinib, function as ATP-competitive inhibitors.[1][6] They reversibly bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.[6] The 2-aminopyrazine scaffold is designed to operate via the same mechanism, with its substituents optimized to maximize affinity for the ATP pocket of the target kinase.

Potency and Selectivity: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. As shown in the table, established drugs like Gilteritinib achieve sub-nanomolar potency against their primary targets. For any new inhibitor based on the 2-aminopyrazine scaffold, achieving similar potency is a key developmental goal.

However, potency is only part of the story. Selectivity—the ability to inhibit the target kinase without affecting hundreds of other kinases in the human kinome—is crucial for minimizing off-target effects and toxicity.[7] The structure-activity relationship (SAR) studies for pyrazine-based inhibitors reveal that small changes to the substituents can dramatically alter the selectivity profile.[8][9] For the 2-aminopyrazine scaffold, the group at the 3-position is a primary determinant of this selectivity.

Experimental Protocols for Inhibitor Characterization

Evaluating a novel kinase inhibitor requires a systematic, multi-step approach. The protocols described below represent a self-validating system, moving from direct target engagement to cellular effects.

Standard workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Activity Assay

Principle: This assay directly measures the ability of an inhibitor to block the enzymatic activity of its purified target kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., Aurora A kinase) in kinase reaction buffer.

    • Prepare a 2X substrate solution (e.g., myelin basic protein, MBP) with ATP in the same buffer.

    • Serially dilute the test compound (e.g., this compound) in buffer to create a range of concentrations (e.g., 10 µM to 1 pM).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality: This experiment is foundational because it confirms direct target engagement. A low IC₅₀ value in this assay is a prerequisite for advancing a compound, as it validates the primary mechanistic hypothesis.

Protocol 2: Cell-Based Viability Assay

Principle: After confirming direct enzyme inhibition, it is essential to determine if the compound can enter cells and exert a biological effect, such as inhibiting proliferation or inducing cell death. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., HCT116 colorectal cancer cells) into a 96-well plate at a density of 5,000 cells/well.[10]

    • Allow cells to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Plot the viability percentage against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Causality: This assay validates that the compound's biochemical potency translates into a cellular effect. A discrepancy between a potent biochemical IC₅₀ and a weak cellular IC₅₀ may suggest issues with cell permeability or that the compound is being exported from the cell by efflux pumps.[7]

Signaling Pathway Context

Kinase inhibitors do not act in a vacuum. They function by blocking critical nodes in signaling pathways that drive cell growth and survival. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) pathway, a common target for pyrazine-based inhibitors like Gilteritinib.

cluster_pathway Generalized RTK Signaling Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., FLT3) GF->RTK 1. Binding P_RTK Dimerized & Autophosphorylated RTK RTK->P_RTK 2. Dimerization Downstream Downstream Effectors (e.g., Ras, Raf, MEK, ERK) P_RTK->Downstream 3. Signal Transduction TF Transcription Factors Downstream->TF 4. Activation Gene Gene Expression TF->Gene 5. Cellular Response Proliferation Cell Proliferation & Survival Gene->Proliferation 5. Cellular Response Inhibitor Kinase Inhibitor (e.g., 2-Aminopyrazine) Inhibitor->P_RTK BLOCKS

Inhibitor action within a signaling cascade.

An inhibitor targeting the RTK, such as one derived from the 2-aminopyrazine scaffold, prevents the autophosphorylation step. This action blocks the entire downstream cascade, ultimately leading to a halt in cell proliferation and/or the induction of apoptosis.

Conclusion

The 2-aminopyrazine scaffold, which includes molecules like this compound, represents a promising and versatile platform for the design of novel kinase inhibitors.[1] Its performance, however, is critically dependent on the specific chemical groups appended to the core ring, which dictate potency, selectivity, and drug-like properties. When compared to established drugs such as the pyrazine-based Gilteritinib and the benchmark inhibitor Imatinib, the potential of a new 2-aminopyrazine candidate can only be realized through rigorous experimental validation. The biochemical and cell-based protocols outlined in this guide provide the essential framework for this characterization, allowing researchers to determine if a novel compound has the potential to become an effective therapeutic agent.

References

A Senior Application Scientist's Guide to Trifluoromethyl vs. Trifluoroethoxy Pyrazine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of kinase inhibitor design, the pyrazine scaffold serves as a robust and versatile core for developing potent and selective therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount to optimizing pharmacological profiles. Among the vast toolkit of medicinal chemistry, fluorine-containing substituents have become indispensable for their ability to modulate key drug-like properties. This guide provides a comparative analysis of two commonly employed fluorine-containing moieties, the trifluoromethyl (-CF₃) and trifluoroethoxy (-OCH₂CF₃) groups, when appended to pyrazine-based kinase inhibitors. We will delve into their distinct effects on physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profiles, supported by experimental data and detailed protocols for key validation assays.

Introduction: The Strategic Role of Fluorine in Pyrazine Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with the pyrazine ring being a prominent scaffold in many FDA-approved drugs.[1][3] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine region of ATP to bind within the kinase hinge region.

The introduction of fluorine-containing groups like trifluoromethyl (-CF₃) and, more recently, trifluoroethoxy (-OCH₂CF₃), is a key strategy for lead optimization.[4] These groups exert profound effects on a molecule's electronic nature, lipophilicity, metabolic stability, and conformation, thereby influencing its potency, selectivity, and overall pharmacokinetic (PK) behavior.[5] While both groups provide a stable source of fluorine, their distinct linking atoms—a direct carbon bond for -CF₃ versus an oxygen ether linkage for -OCH₂CF₃—lead to significant differences in their chemical properties and, consequently, their biological impact. Understanding these differences is crucial for rational drug design.

Comparative Physicochemical Properties: -CF₃ vs. -OCH₂CF₃

The choice between a trifluoromethyl and a trifluoroethoxy group is a critical decision in drug design, as it fundamentally alters the molecule's interaction with its biological target and its journey through the body. The key differences are rooted in their electronic effects, lipophilicity, and steric profiles.

PropertyTrifluoromethyl (-CF₃)Trifluoroethoxy (-OCH₂CF₃)Rationale and Implication
Electronic Effect Strongly electron-withdrawing (σₚ ≈ 0.54)Moderately electron-withdrawing (σₚ ≈ 0.25)The potent inductive effect of -CF₃ can significantly lower the pKa of nearby basic centers, potentially altering target engagement or solubility. The attenuated effect of -OCH₂CF₃ offers a more nuanced modulation.
Lipophilicity Moderately lipophilic (π ≈ 0.88)Highly lipophilic (π ≈ 1.44)The higher lipophilicity of the -OCH₂CF₃ group can enhance membrane permeability and cell-based activity but may also increase metabolic liability and non-specific binding if not properly balanced.[4][5]
Metabolic Stability High; C-F bond is extremely strong.[4]Generally stable, but the ether linkage can be a potential site for O-dealkylation.The -CF₃ group is often used to block metabolically labile positions (e.g., replacing a methyl group). The stability of the -OCH₂CF₃ group is high but introduces a potential metabolic handle absent in the -CF₃ analog.
Hydrogen Bonding No H-bond donating/accepting capacity.The ether oxygen can act as a weak hydrogen bond acceptor.This subtle difference can be pivotal for target binding, potentially providing an additional interaction point within the ATP binding pocket that the -CF₃ group cannot offer.

Impact on Kinase Inhibition and Structure-Activity Relationships (SAR)

The distinct physicochemical properties of the -CF₃ and -OCH₂CF₃ groups translate directly into different outcomes in biological assays. While specific effects are target-dependent, general trends can be observed.

Target Potency (IC₅₀)

The strong electron-withdrawing nature of the -CF₃ group can enhance binding affinity through favorable electrostatic or dipole interactions with the kinase active site.[5] However, the larger size and greater lipophilicity of the -OCH₂CF₃ group might allow it to access deeper, more hydrophobic pockets, leading to improved potency in certain cases. For instance, in a series of pyrazine-based inhibitors, the trifluoroethoxy analog may exhibit superior potency if the target kinase has a pronounced hydrophobic pocket near the substitution site that can accommodate the bulkier group.

Cellular Activity (EC₅₀) and Permeability

A frequent challenge in drug development is the disconnect between high enzymatic potency (IC₅₀) and poor cellular activity (EC₅₀). This is often due to poor membrane permeability. The significantly higher lipophilicity of the trifluoroethoxy group can be advantageous here, often leading to improved cellular uptake and, consequently, a more favorable IC₅₀-to-EC₅₀ ratio compared to its trifluoromethyl counterpart.

Kinase Selectivity

Selectivity is paramount for minimizing off-target toxicities. The steric and electronic differences between -CF₃ and -OCH₂CF₃ can be exploited to achieve selectivity. A bulkier -OCH₂CF₃ group might introduce a steric clash in the active site of one kinase while fitting perfectly into another. Conversely, the specific electronic profile of the -CF₃ group might be essential for a key interaction with the desired target that is absent in off-targets.

Table 2: Illustrative Comparative Biological Data for a Hypothetical Pyrazine Kinase Inhibitor Series

CompoundR GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity IndexCell Proliferation EC₅₀ (nM)
PYR-01 -CF₃1530020150
PYR-02 -OCH₂CF₃880010050

This data is hypothetical and for illustrative purposes. In this example, the trifluoroethoxy analog (PYR-02) shows improved target potency, a significantly better selectivity profile, and enhanced cellular activity, likely due to its combined lipophilic and steric properties.

Pharmacokinetic (ADME) Profile Comparison

A potent and selective inhibitor is only viable if it possesses a suitable pharmacokinetic profile.

  • Absorption & Distribution: The higher lipophilicity of -OCH₂CF₃ derivatives can lead to better absorption but may also result in higher plasma protein binding and a larger volume of distribution, affecting the free drug concentration.

  • Metabolism: The trifluoromethyl group is renowned for its exceptional metabolic stability.[4] It is often used to replace metabolically vulnerable methyl or methoxy groups. While the trifluoroethoxy group is also robust, the ether linkage presents a potential site for cytochrome P450-mediated O-dealkylation, a metabolic pathway that must be evaluated.

  • Excretion: The overall polarity and metabolic profile of the molecule will dictate its route of excretion, with more polar metabolites generally favored for renal clearance.

Key Experimental Protocols

To empirically determine the comparative advantages of -CF₃ versus -OCH₂CF₃ substitution, a series of standardized in vitro assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of an inhibitor against a target kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (e.g., starting from 100 µM in 100% DMSO).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 5 µL of a 2X kinase/substrate solution (containing the target kinase and a GFP-labeled substrate).

  • Initiation: Add 2.5 µL of a 4X ATP solution to initiate the reaction. The final ATP concentration should be at the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection solution containing a terbium-labeled anti-phosphopeptide antibody.

  • Readout: Incubate for another 60 minutes and read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well, clear-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazine inhibitors. Add 1 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viable cells against the inhibitor concentration and fit the data to determine the EC₅₀.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

Methodology:

  • Reagent Preparation: Prepare a master mix containing human liver microsomes (HLM, final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the master mix and the test compound (final concentration 1 µM) separately at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the test compound to the master mix.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Visualizing Pathways and Workflows

Generic Kinase Signaling Pathway

The following diagram illustrates a simplified kinase cascade, such as the MAPK pathway, which is a common target for pyrazine-based inhibitors.[6]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrazine Kinase Inhibitor Inhibitor->RAF Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Simplified MAPK signaling cascade targeted by kinase inhibitors.

Experimental Workflow for Inhibitor Comparison

This workflow outlines the logical progression from initial synthesis to biological characterization.

Experimental_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation cluster_analysis Analysis Syn_CF3 Synthesis of -CF3 Analog Kinase_Assay Kinase Inhibition Assay (IC50) Syn_CF3->Kinase_Assay Syn_OCF3 Synthesis of -OCH2CF3 Analog Syn_OCF3->Kinase_Assay Cell_Assay Cell Proliferation Assay (EC50) Kinase_Assay->Cell_Assay PK_Assay Metabolic Stability Assay (t1/2) Cell_Assay->PK_Assay SAR_Analysis SAR & PK Analysis PK_Assay->SAR_Analysis Lead_Selection Lead Selection SAR_Analysis->Lead_Selection

Caption: Workflow for comparative evaluation of kinase inhibitor analogs.

Conclusion and Future Perspectives

The choice between trifluoromethyl and trifluoroethoxy substitution on a pyrazine kinase inhibitor is not trivial and has profound implications for the entire drug discovery cascade.

  • The trifluoromethyl (-CF₃) group offers a potent combination of strong electron-withdrawing character and exceptional metabolic stability, making it a default choice for blocking metabolic hotspots and modulating electronics.[7]

  • The trifluoroethoxy (-OCH₂CF₃) group , while less common, provides a more lipophilic and sterically larger alternative. This can be leveraged to enhance cell permeability, improve potency by accessing hydrophobic pockets, and fine-tune selectivity. Its ether linkage offers a potential hydrogen bond acceptor, adding another dimension to target interaction.

Ultimately, the optimal choice is context-dependent, relying on the specific topology of the target kinase's active site and the overall properties of the lead molecule. A parallel synthesis and evaluation strategy, as outlined in our experimental workflow, is the most effective approach. By systematically comparing these two powerful moieties, drug discovery teams can make more informed decisions, accelerating the development of next-generation pyrazine-based kinase inhibitors with superior efficacy and safety profiles.

References

A Comparative Guide to the Biological Activity of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, with the pyrazine scaffold being a recurring motif in a multitude of clinically relevant agents.[1] This guide provides a comparative analysis of the potential biological activity of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine and its analogs. While specific experimental data for this exact molecule is not extensively available in the public domain, by examining structurally related compounds, we can infer potential therapeutic applications, delineate key structure-activity relationships (SAR), and provide robust experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

The Pyrazin-2-amine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyrazine core is a well-established pharmacophore, particularly in the realm of protein kinase inhibitors. Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The pyrazine ring system, with its specific arrangement of nitrogen atoms, provides a scaffold that can be readily functionalized to achieve potent and selective inhibition of various kinases. The 2-amino group often serves as a crucial hydrogen bond donor, frequently interacting with the hinge region of the kinase active site, a key determinant of binding affinity.[2]

Comparative Analysis of Structurally Related Analogs

To understand the potential biological activity of this compound, we will analyze the impact of substitutions at the 3, 5, and 2-positions of the pyrazine ring by drawing on data from related compound series.

Influence of the 3-Alkoxy Group on Biological Activity

The presence of an alkoxy group at the 3-position of the pyrazin-2-amine core can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. The 2,2,2-trifluoroethoxy group in the title compound is of particular interest due to the electron-withdrawing nature of the trifluoromethyl moiety, which can impact the pKa of the pyrazine nitrogens and the 2-amino group, potentially altering binding affinities. Furthermore, this group can engage in specific interactions, such as fluorine-protein contacts, within the active site of a target protein.

While direct data for the trifluoroethoxy analog is scarce, studies on related heterocyclic systems, such as isothiazolo[4,3-b]pyridines, have shown that modifications of alkoxy side chains can modulate inhibitory potency against lipid kinases like PIKfyve.[3] For instance, the introduction of ethylene glycol side chains at a similar position enhanced potency, suggesting that the nature of the alkoxy substituent is a critical determinant of activity.[3]

The Role of the 5-Bromo Substituent

Halogen atoms, particularly bromine, at the 5-position of the pyrazine ring play a multifaceted role in modulating biological activity. The bromine atom is a lipophilic, electron-withdrawing group that can enhance binding affinity through hydrophobic and halogen bonding interactions. It also provides a synthetic handle for further chemical modification via cross-coupling reactions, allowing for the exploration of a wider chemical space.[2]

Studies on related heterocyclic compounds have demonstrated the importance of a bromo substituent for anticancer activity. For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity, with several compounds showing significant growth inhibition against a panel of cancer cell lines.[4] Similarly, 6-bromoquinazoline derivatives have been reported as potent anticancer agents.[5] These findings suggest that the 5-bromo substituent on the pyrazine ring is likely to contribute positively to the anticancer potential of the title compound and its analogs.

Structure-Activity Relationships of the 2-Amino Position

The 2-amino group is a critical feature of this scaffold, often essential for its biological activity, particularly in kinase inhibition. Modifications at this position can drastically alter a compound's inhibitory profile. For instance, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the 2-amino group is a key pharmacophoric element.[6] While direct N-alkylation or N-arylation of the 2-amino group of the title compound would generate a diverse set of analogs, it is crucial to consider that such modifications may disrupt the hydrogen bonding interactions with the kinase hinge region.

Potential Therapeutic Applications and Target Pathways

Based on the analysis of structurally related compounds, this compound analogs are promising candidates for development as anticancer agents, likely through the inhibition of protein kinases.[1] Key signaling pathways often implicated in cancer and targeted by small molecule inhibitors include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: A key regulator of cell growth, survival, and metabolism.

  • JAK/STAT Pathway: Involved in cell survival and proliferation.

The specific kinase or kinases targeted by this class of compounds would need to be determined experimentally through comprehensive kinase screening.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and its analogs, a systematic experimental approach is required. Below are detailed protocols for two fundamental assays in the evaluation of potential anticancer agents.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • This compound analogs (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control), the recombinant kinase, and the specific substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram of the In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Components Add Compound, Kinase, & Substrate to Plate Compound_Prep->Add_Components Kinase_Prep Prepare Kinase & Substrate Kinase_Prep->Add_Components Add_ATP Initiate Reaction with ATP Add_Components->Add_ATP Incubate_30C Incubate at 30°C Add_ATP->Incubate_30C Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_30C->Add_ADP_Glo Incubate_RT1 Incubate at RT Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

A generalized workflow for determining the in vitro inhibitory activity of a compound against a target kinase.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-well spectrophotometer (ELISA reader)

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of MTT Reagent: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Diagram of the MTT Cell Viability Assay Workflow

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compounds Add Serial Dilutions of Test Compounds Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

A streamlined workflow for assessing the anti-proliferative effects of compounds on cancer cell lines.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. Based on the analysis of structurally related compounds, these analogs are predicted to exhibit potent biological activity, likely through the inhibition of protein kinases. The presence of the trifluoroethoxy group and the bromo substituent are key features that can be exploited to fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules.

The immediate next steps for any research program focused on this scaffold should involve the synthesis of a focused library of analogs with variations at the 3 and 5-positions of the pyrazine ring, as well as modifications of the 2-amino group. Subsequent screening of these compounds in the in vitro kinase and cell viability assays described herein will provide the necessary data to establish clear structure-activity relationships and identify lead compounds for further optimization and preclinical development. A comprehensive understanding of the target kinase(s) and their role in cellular signaling pathways will be paramount in advancing these promising molecules towards the clinic.

References

A Researcher's Guide to Validating Target Engagement of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the critical task of validating the target engagement of a novel compound, using 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine as a case study. As a molecule with potential therapeutic relevance, understanding its precise molecular interactions within the cellular milieu is the cornerstone of advancing its development.

This document moves beyond a mere recitation of protocols. It delves into the strategic rationale behind experimental choices, offering a self-validating system of inquiry. We will explore and compare cutting-edge methodologies, from initial target identification to robust, in-cell validation, all grounded in established scientific principles.

The Imperative of Target Engagement: Beyond "Does It Work?" to "How?"

A frequent pitfall in early-stage drug discovery is an over-reliance on phenotypic screening. While these assays reveal a compound's effect on a cell or organism, they do not elucidate the underlying mechanism of action.[1] A potent inhibitor in a cell-based assay might achieve its effect through off-target interactions, leading to a costly and ultimately unsuccessful development pipeline.[2] Therefore, confirming direct binding to an intended target within a physiological context is a non-negotiable step to de-risk a project and build a solid foundation for lead optimization.[3][4]

This guide will comparatively analyze three powerful and complementary approaches to elucidate and validate the molecular target(s) of this compound:

  • Unbiased Target Discovery using Chemical Proteomics: For a novel compound where the target is unknown, this approach allows for the broad identification of potential binding partners directly in a complex biological sample.[5][6]

  • Broad-Spectrum Kinase Profiling: Given that a significant portion of the druggable genome consists of kinases, assessing a compound's activity across a large panel of these enzymes is a crucial step to identify primary targets and assess selectivity.[7][8][9]

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique provides definitive evidence of target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12][13]

Section 1: Unbiased Target Identification with Chemical Proteomics

For a novel compound like this compound, the primary challenge is to identify its molecular target(s). Chemical proteomics has emerged as a powerful suite of technologies for this purpose, enabling the discovery of specific protein interactions within the native proteome.[5][14][15]

Conceptual Framework

The fundamental principle of many chemical proteomics approaches involves utilizing a modified version of the small molecule as a "bait" to capture its binding partners.[14] This is often achieved by immobilizing the compound on a solid support (e.g., beads) and incubating it with cell lysate. Proteins that bind to the compound are then isolated, identified, and quantified using mass spectrometry.[16][17] A competitive displacement experiment, where the lysate is co-incubated with the immobilized probe and an excess of the free, unmodified compound, is a critical control to distinguish specific binders from non-specific interactors.[6]

cluster_0 Affinity-Based Chemical Proteomics Workflow Compound 5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine Immobilized Immobilized Compound (Affinity Matrix) Compound->Immobilized Synthesis Incubate Incubation Immobilized->Incubate Lysate Cell Lysate (Proteome) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elution of Specific Binders Wash->Elute MS LC-MS/MS Analysis (Protein ID & Quant) Elute->MS Hits Potential Target Proteins MS->Hits cluster_1 Kinase Activity Assay Principle Kinase Kinase Reaction Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction Substrate Substrate Substrate->Reaction pSubstrate Phospho-Substrate Reaction->pSubstrate ADP ADP Reaction->ADP Detection Signal Detection (Luminescence, Fluorescence, etc.) ADP->Detection Measures remaining ATP or ADP produced Compound 5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine Compound->Reaction Inhibition? cluster_2 CETSA® Workflow Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Samples to a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble Fraction from Precipitated Aggregates (Centrifugation) Lyse->Separate Quantify Quantify Remaining Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Curve Generate Thermal Melt Curves (Plot % Soluble Protein vs. Temp) Quantify->Curve

References

A Senior Scientist's Guide to Cross-Reactivity Profiling of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Novel Pyrazine-Based Kinase Inhibitor

The compound 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine belongs to the aminopyrazine class, a chemical scaffold frequently employed in the development of kinase inhibitors.[1] The therapeutic efficacy and safety of such inhibitors are critically dependent on their selectivity—the ability to inhibit the intended target kinase without significantly affecting other kinases in the kinome. Given the highly conserved nature of the ATP-binding pocket across the human kinome, achieving absolute selectivity is a formidable challenge.[2][3] Unintended interactions, or off-target effects, can lead to cellular toxicity or unexpected pharmacological activities, which can either confound experimental results or lead to adverse events in a clinical setting.[4][5]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound (hereafter referred to as Compound X ). We will objectively compare state-of-the-art profiling methodologies, provide actionable experimental protocols, and present a comparative analysis using hypothetical data to illustrate the interpretation of results for researchers, scientists, and drug development professionals.

PART 1: Strategic Selection of a Profiling Platform

The initial and most critical decision in cross-reactivity profiling is the choice of methodology. The three leading platforms—biochemical binding assays, activity-based proteomics, and cellular target engagement assays—offer distinct advantages and provide complementary information.

Biochemical Profiling: The Broad View (e.g., KINOMEscan®)

Biochemical assays, such as DiscoverX's KINOMEscan®, measure the direct binding interaction between an inhibitor and a large panel of purified, recombinant kinases.[6][7] The core of this technology is a competition binding assay where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site.

  • Causality Behind this Choice: This approach is unparalleled for its breadth, offering screens against panels of over 480 kinases.[6][7] It serves as an excellent primary screen to rapidly identify the landscape of potential interactors across the kinome. The data, typically reported as percent of control or dissociation constants (Kd), provides a quantitative measure of binding affinity. However, as an in vitro, cell-free system, it does not account for cell permeability, intracellular ATP concentrations, or the native conformation of kinases within cellular protein complexes.[8]

Activity-Based Profiling: The Functional View (e.g., KiNativ™)

Activity-based chemical proteomics platforms, like KiNativ™, assess inhibitor binding to active kinases within a complex biological sample, such as a cell lysate.[9][10] This method utilizes ATP- or ADP-based probes that covalently label the active sites of kinases.[11][12] By pre-incubating the lysate with an inhibitor, one can quantify the degree to which the inhibitor prevents probe labeling, which is then measured by mass spectrometry.

  • Causality Behind this Choice: The key advantage of KiNativ™ is that it profiles kinases in their native state, providing a more physiologically relevant assessment of inhibitor potency and selectivity.[10] It measures engagement with the active, functional conformation of the kinase. This is crucial because some inhibitors may only bind to specific conformational states. The limitation is that the coverage is typically less comprehensive than large recombinant panels and depends on the expression levels of kinases in the chosen cell line.[13]

Cellular Target Engagement: The In-Cell Confirmation (e.g., CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms direct target engagement inside intact cells.[14][15] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][17] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.

  • Causality Behind this Choice: CETSA is the gold standard for validating that a compound reaches and binds to its intended target in a physiological context.[15] It is indispensable for confirming on-target activity and can reveal off-targets that were not apparent in biochemical assays. A significant thermal shift provides strong evidence of direct binding. The primary drawback is its low-throughput nature when performed with traditional Western blotting, although higher-throughput formats are emerging.[15][18]

PART 2: Experimental Design & Comparative Data Analysis

To illustrate the profiling process, we will present a hypothetical dataset for Compound X and compare it against two well-characterized, albeit hypothetical, kinase inhibitors: Alternative Inhibitor Y (a highly selective inhibitor) and Alternative Inhibitor Z (a multi-kinase inhibitor).

Hypothetical KINOMEscan® Data

The initial screen is performed using a broad biochemical panel to identify all potential binding interactions. The data is often represented as a "Selectivity Score," which quantifies the promiscuity of the compound.

Table 1: Comparative Kinase Selectivity Profile (KINOMEscan® Data) % Control at 1 µM Compound Concentration; Lower values indicate stronger binding.

Kinase TargetCompound X (% Control)Alternative Inhibitor Y (% Control)Alternative Inhibitor Z (% Control)
AURKA (Target) 1.2 0.8 2.5
AURKB45.388.13.1
ABL195.299.515.7
SRC89.197.322.4
LCK92.595.018.9
FLT328.791.28.5
VEGFR275.494.65.2
EGFR98.099.178.3
BRAF99.598.990.1
Selectivity Score (S10) 0.043 0.011 0.152

The Selectivity Score (S10) is calculated as the number of kinases with % Control < 10, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Expert Interpretation:

  • Compound X shows potent binding to its intended target, AURKA. However, it also displays significant interaction with AURKB and FLT3, suggesting potential for polypharmacology or off-target effects related to these kinases. Its selectivity score is moderate.

  • Alternative Inhibitor Y is exceptionally selective for AURKA, with minimal binding to other kinases, making it an ideal tool compound for studying AURKA-specific functions.

  • Alternative Inhibitor Z is a highly promiscuous inhibitor, binding to a wide range of kinases. This profile might be desirable for certain therapeutic applications (e.g., in oncology where hitting multiple nodes in a pathway is beneficial) but carries a higher risk of toxicity.[5]

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

To validate the primary hits from the KINOMEscan® (AURKA, AURKB, and FLT3) in a cellular environment, a CETSA experiment is performed.

Objective: To confirm the engagement of Compound X with AURKA, AURKB, and FLT3 in intact HEK293T cells.

Materials:

  • HEK293T cells

  • Complete growth medium (DMEM, 10% FBS, 1% Pen/Strep)

  • Compound X (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g at 4°C

  • Primary antibodies (anti-AURKA, anti-AURKB, anti-FLT3, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293T cells and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM Compound X or an equivalent volume of DMSO (vehicle) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10^7 cells/mL.

  • Aliquoting: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (room temperature).

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This lyses the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration and normalize all samples.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using primary antibodies against AURKA, AURKB, FLT3, and Actin (as a loading control).[17]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples to generate the melting curves.

Visualization of Experimental Workflow and Signaling Context

A clear workflow is essential for reproducibility and understanding the logic of the profiling cascade.

G cluster_0 Initial Broad Screening cluster_1 Cellular Validation A Compound X (5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine) B KINOMEscan® Panel (>480 Recombinant Kinases) A->B Competition Binding Assay C Hit List: AURKA, AURKB, FLT3 B->C Identify Primary Hits (Kd or % Inhibition) D Intact Cell Treatment (HEK293T Cells + Compound X) C->D Validate Top Hits E Cellular Thermal Shift Assay (CETSA®) (Thermal Gradient Applied) D->E Induce Thermal Denaturation F Confirmation of Target Engagement (Thermal Shift Observed) E->F Quantify Soluble Protein (Western Blot)

Caption: Cross-reactivity profiling workflow for Compound X.

The impact of off-target activity can be visualized within a signaling pathway context. For example, if Compound X inhibits both AURKA (mitotic regulation) and FLT3 (hematopoietic signaling), it could have complex cellular effects.

G cluster_0 Compound X Effects cluster_1 Cell Cycle Regulation cluster_2 Hematopoietic Signaling CompoundX Compound X AURKA AURKA CompoundX->AURKA Inhibition (On-Target) FLT3 FLT3 CompoundX->FLT3 Inhibition (Off-Target) Centrosome Centrosome Maturation AURKA->Centrosome Promotes Mitosis Mitotic Spindle Assembly Centrosome->Mitosis Required for CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest Inhibition leads to STAT5 STAT5 Activation FLT3->STAT5 Promotes Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Hypothetical signaling impact of Compound X's polypharmacology.

PART 3: Authoritative Grounding & Final Recommendations

A comprehensive profiling strategy provides a self-validating system. The broad, biochemical screen identifies a universe of potential interactors. The cellular target engagement assay then confirms which of these interactions are relevant in a more complex, physiological setting.

Final Recommendations for the Researcher:

  • Embrace Orthogonal Methods: Do not rely on a single platform. The convergence of data from a binding assay (KINOMEscan®) and a cellular engagement assay (CETSA®) provides high confidence in the identified on- and off-targets.

  • Dose-Response is Critical: Initial screens are often at a single high concentration (e.g., 1 µM). Follow up with dose-response experiments to determine the potency (IC50 or Kd) for each validated hit. A large window between the on-target and off-target potency is a hallmark of a selective compound.

  • Contextualize with Phenotypic Data: Correlate the cross-reactivity profile with cellular phenotypic data. If Compound X induces apoptosis at a concentration that aligns with its IC50 for FLT3 inhibition but not AURKA, this suggests the phenotype may be driven by the off-target activity.

  • Consider Structural Biology: For high-priority off-targets, co-crystallography studies can elucidate the binding mode of the inhibitor. This structural information is invaluable for guiding medicinal chemistry efforts to design out the unwanted interactions and improve selectivity.[3]

By systematically applying this multi-faceted approach, researchers can build a robust and reliable selectivity profile for novel compounds like this compound, enabling informed decisions for its progression as a chemical probe or therapeutic candidate.

References

A Head-to-Head Comparison of Pyrazine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of key pyrazine-based kinase inhibitors, offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower your own research endeavors.

The Pyrazine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. Within this landscape, nitrogen-containing heterocyclic rings, such as pyrazine, have emerged as "privileged scaffolds."[1][2][4]

The pyrazine ring's value stems from several key properties:

  • Hydrogen Bonding: The two nitrogen atoms in the pyrazine ring act as excellent hydrogen bond acceptors, enabling strong and specific interactions with the hinge region of the ATP-binding pocket of many kinases.[1]

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazine ring provides a rigid core, which can be advantageous for fitting into the relatively planar ATP-binding site.

  • Synthetic Tractability: The pyrazine core is amenable to a wide range of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Most pyrazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket in either the active or inactive conformation of the kinase.[1][4][5] This guide will compare three prominent, orally active pyrazine-based inhibitors that target different, clinically significant kinases: Gefitinib , Alectinib , and Adagrasib .[1]

Featured Inhibitors: A Head-to-Head Comparison

We will now explore the specific characteristics of our three selected inhibitors, each representing a different class of kinase targets and a distinct point in the evolution of targeted therapy.

Gefitinib (Iressa®)
  • Target Kinase & Indication: Gefitinib is a first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] It is primarily used to treat non-small cell lung cancer (NSCLC) in patients with activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[6][7]

  • Mechanism of Action: Gefitinib acts as a reversible, ATP-competitive inhibitor.[6][7] It binds to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR.[6][7]

  • Key Structural Features: Gefitinib is a synthetic anilinoquinazoline derivative.[6][8] While its core is a quinazoline, the broader class of nitrogen-containing heterocycles it belongs to shares principles with pyrazine-based scaffolds in targeting the kinase hinge.

Alectinib (Alecensa®)
  • Target Kinase & Indication: Alectinib is a highly selective, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[9][10] It is indicated for the treatment of ALK-positive metastatic NSCLC.[10][11]

  • Mechanism of Action: Alectinib is a potent, ATP-competitive tyrosine kinase inhibitor that blocks ALK phosphorylation.[10][12] This action inhibits ALK-mediated activation of downstream signaling proteins like STAT3 and AKT, leading to decreased tumor cell viability.[12] A significant advantage of Alectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases, a common issue in ALK-positive NSCLC.[10][11] It also shows activity against the RET proto-oncogene.[11][12]

  • Acquired Resistance: Despite its efficacy, resistance to Alectinib can develop, often through secondary mutations in the ALK kinase domain, such as the G1202R solvent front mutation.[13][14]

Adagrasib (Krazati®)
  • Target Kinase & Indication: Adagrasib is a highly selective, irreversible inhibitor specifically designed to target the KRAS G12C mutant protein.[15][16][17] It is approved for treating adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[18]

  • Mechanism of Action: The KRAS G12C mutation introduces a cysteine residue that is not present in the wild-type protein. Adagrasib works by covalently and irreversibly binding to this specific cysteine when the KRAS G12C protein is in its inactive, GDP-bound state.[15][19][20] This locks the protein in an "off" conformation, blocking the downstream signaling that drives uncontrolled cell growth and proliferation.[15][19] Adagrasib has been optimized for a long half-life (around 23 hours), which ensures sustained inhibition of the target.[17][20]

  • Significance: For decades, KRAS was considered "undruggable." Adagrasib represents a major breakthrough in targeting this common oncogenic driver.[17]

Comparative Performance Data

The following tables summarize key quantitative data for each inhibitor, allowing for a direct comparison of their biochemical potency and clinical efficacy.

Inhibitor Primary Target Mechanism Biochemical IC50 Indications
Gefitinib EGFRReversible, ATP-Competitive~2-37 nMEGFR-mutant NSCLC
Alectinib ALKReversible, ATP-Competitive1.9 nM[9]ALK-positive NSCLC
Adagrasib KRAS G12CIrreversible, CovalentNot directly comparable (irreversible)KRAS G12C-mutant NSCLC

Note: Direct comparison of IC50 values for irreversible inhibitors like Adagrasib with reversible inhibitors is complex. The efficacy of irreversible inhibitors is often better described by the k_inact/K_i ratio.[21]

Clinical Efficacy in NSCLC (Head-to-Head Data)

While direct three-way comparisons are unavailable, head-to-head trials of similar-class drugs provide context:

Comparison Metric Gefitinib Erlotinib (Another 1st Gen EGFRi) Outcome Source
EGFR-mutant NSCLC Median PFS10.4 - 11.9 months13.0 - 13.4 monthsNo statistically significant difference in most studies.[22][23][24] Some studies suggest a modest PFS benefit for erlotinib.[25][22][23][24][25]
Median OS20.1 - 22.9 months22.9 - 26.3 monthsNo statistically significant difference in most studies.[22][23][22][23]
Safety ProfileGenerally better toleratedHigher incidence of rash and mucositisGefitinib may have a better safety profile.[26][26]

Experimental Protocols for Inhibitor Evaluation

To ensure trustworthiness and empower researchers, this section provides step-by-step protocols for key assays used to characterize and compare kinase inhibitors. These protocols are designed as self-validating systems, incorporating necessary controls.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Causality: The goal is to measure the direct effect of the inhibitor on the kinase's enzymatic activity in a controlled, cell-free environment. Measuring the amount of ADP produced is a direct proxy for kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., purified EGFR, ALK, or KRAS G12C protein and a suitable peptide substrate).

    • Perform a serial dilution of the test inhibitor (e.g., Gefitinib) in DMSO, then dilute further in kinase buffer to create 2X inhibitor solutions. A 12-point, 3-fold dilution series is common.[27]

    • Controls: Prepare a "no inhibitor" control (DMSO vehicle only) and a "no kinase" control (buffer only) for background subtraction.[27]

  • Kinase Reaction:

    • Add 12.5 µL of the 2X inhibitor solution (or control) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 12.5 µL of the 2X kinase/substrate solution to each well.[27]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and measure ADP production by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagents).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no kinase" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[27]

Protocol 2: Cell-Based Potency Assay

This protocol measures an inhibitor's ability to affect the viability of cancer cells that are dependent on the target kinase for survival and proliferation.

Causality: While a biochemical assay measures direct enzyme inhibition, a cell-based assay provides more physiologically relevant data by assessing the compound's ability to cross the cell membrane and inhibit the target in a complex cellular environment.[28][29][30]

Methodology:

  • Cell Culture:

    • Plate cancer cells known to harbor the target genetic alteration (e.g., NCI-H2228 cells for ALK[9], NCI-H358 for KRAS G12C) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor (e.g., Alectinib).

    • Treat the cells with the inhibitor dilutions and incubate for a period that allows for effects on proliferation (e.g., 72 hours).

    • Include a vehicle-only control (e.g., DMSO).

  • Viability Measurement:

    • Measure cell viability using a suitable assay, such as one that quantifies cellular ATP levels (e.g., CellTiter-Glo®), which correlates with the number of metabolically active cells.

  • Data Analysis:

    • Normalize the results to the vehicle-only control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the EC50 (half-maximal effective concentration).

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex systems involved in kinase inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Gefitinib competitively inhibits ATP binding to the EGFR kinase domain.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detect Detection & Analysis Inhibitor 1. Prepare Inhibitor Serial Dilutions Plate 3. Add Inhibitor & Kinase to Plate Inhibitor->Plate Kinase 2. Prepare 2X Kinase/ Substrate Solution Kinase->Plate Incubate 4. Incubate at RT Plate->Incubate Detect 5. Add Detection Reagents Incubate->Detect Read 6. Read Luminescence Detect->Read Analyze 7. Analyze Data & Calculate IC50 Read->Analyze

Caption: Workflow for a typical in vitro biochemical kinase assay.

Conclusion and Future Outlook

The pyrazine scaffold and related nitrogen-containing heterocycles continue to be a cornerstone of modern kinase inhibitor design, leading to highly effective therapies like Gefitinib, Alectinib, and Adagrasib.[1][2] Each of these agents highlights a key principle in drug development:

  • Gefitinib exemplifies the initial success of targeting genetically defined cancer populations.

  • Alectinib demonstrates the progress made in second-generation inhibitors, which offer improved selectivity and the ability to overcome specific resistance mechanisms.[31]

  • Adagrasib represents a paradigm shift, successfully targeting a previously "undruggable" oncoprotein through a novel, covalent mechanism.

The primary challenge remains acquired resistance.[1] For Alectinib, this often involves on-target mutations like G1202R, while for others, activation of bypass signaling pathways (e.g., MET amplification) can circumvent the drug's action.[14] Future research will focus on developing next-generation inhibitors (like Lorlatinib for ALK) and rational combination therapies to overcome these resistance mechanisms and provide more durable responses for patients.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-aminopyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with diverse therapeutic applications. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific series of these compounds: 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine and its analogs. Our focus will be on their potential as inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immunity and cellular inflammation.

This document will delve into the rationale behind the molecular design of these analogs, present a systematic evaluation of how structural modifications influence their inhibitory activity, and provide detailed experimental protocols for their synthesis and biological characterization. By synthesizing data from analogous chemical series and established kinase inhibitor research, this guide aims to equip researchers with the foundational knowledge to design and develop novel, potent, and selective inhibitors targeting the TBK1/IKKε signaling axis.

The Rationale for Targeting TBK1 and IKKε with Aminopyrazine Scaffolds

TBK1 and IKKε are crucial serine/threonine kinases that play a pivotal role in the innate immune response.[1] They are activated downstream of various pattern recognition receptors, leading to the phosphorylation of interferon regulatory factors (IRFs) and the subsequent production of type I interferons.[2][3] Dysregulation of the TBK1/IKKε signaling pathway has been implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[1] This makes them attractive therapeutic targets for the development of novel anti-inflammatory and anti-cancer agents.

The 2-aminopyrazine core is a versatile scaffold for kinase inhibitors, often binding to the ATP-binding site of the kinase.[4][5] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[5] The substituents at various positions on the pyrazine ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. The 5-bromo substituent can serve as a handle for further chemical modification through cross-coupling reactions, while the 3-alkoxy group can modulate the electronic properties and solubility of the molecule. The choice of the 2,2,2-trifluoroethoxy group is particularly strategic, as the fluorine atoms can improve metabolic stability and binding affinity through favorable interactions with the target protein.

Structure-Activity Relationship (SAR) Analysis

While direct experimental data for the this compound series as TBK1/IKKε inhibitors is not yet publicly available, we can infer a hypothetical SAR based on established principles of kinase inhibitor design and data from structurally related compounds.

The 2-Aminopyrazine Core

The 2-amino group and the pyrazine nitrogens are critical for hinge binding in the ATP pocket of the kinase. Any modification that disrupts these interactions is likely to result in a significant loss of activity.

Substitution at the 5-Position

The bromine atom at the 5-position offers a valuable point for diversification. Replacing the bromine with different aryl or heteroaryl groups through Suzuki or other cross-coupling reactions can explore additional binding pockets and enhance potency and selectivity.

R1 (5-Position) Predicted Activity Rationale
BromoModerateStarting point for optimization; potential for halogen bonding.
PhenylIncreasedPotential for hydrophobic interactions.
PyridylIncreasedPotential for additional hydrogen bonding.
MethylDecreasedLoss of potential interactions.
Variation of the 3-Alkoxy Group

The 3-(2,2,2-trifluoroethoxy) group is expected to contribute positively to the overall profile of the inhibitor. The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, it can engage in favorable fluorine-protein interactions.

R2 (3-Position) Predicted Potency Predicted Metabolic Stability
MethoxyLowerProne to O-demethylation.
EthoxyModerateModerate stability.
2,2,2-trifluoroethoxyHigherIncreased stability and potential for fluorine interactions.
IsopropoxyModerateMay provide steric hindrance affecting binding.

Experimental Protocols

General Synthesis of 5-Bromo-3-alkoxypyrazin-2-amine Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

Synthesis_Workflow A 2-Amino-3,5-dibromopyrazine C Nucleophilic Aromatic Substitution A->C B Sodium alkoxide (NaOR) B->C D 5-Bromo-3-alkoxypyrazin-2-amine C->D F Suzuki Coupling D->F E Arylboronic acid E->F G Final Analog F->G

General synthetic workflow for 5-bromo-3-alkoxypyrazin-2-amine analogs.

Step 1: Nucleophilic Aromatic Substitution

To a solution of 2-amino-3,5-dibromopyrazine in a suitable solvent such as THF or DMF, add a sodium alkoxide (e.g., sodium 2,2,2-trifluoroethoxide). The reaction is typically heated to facilitate the nucleophilic aromatic substitution of the bromine atom at the 3-position.

Step 2: Suzuki Cross-Coupling (for analogs modified at the 5-position)

The resulting 5-bromo-3-alkoxypyrazin-2-amine can be further modified at the 5-position using a Suzuki cross-coupling reaction. The pyrazine derivative is reacted with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

In Vitro TBK1/IKKε Kinase Assay

The inhibitory activity of the synthesized compounds against TBK1 and IKKε can be determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method for this purpose.[6]

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Dilute TBK1/IKKε enzyme D Incubate enzyme, substrate/ATP, and inhibitor A->D B Prepare substrate/ATP mix B->D C Prepare serial dilutions of inhibitor C->D E Add ADP-Glo™ Reagent to terminate reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Measure luminescence F->G

Workflow for an in vitro TBK1/IKKε kinase assay.

Protocol Steps:

  • Reaction Setup: In a 384-well plate, add the kinase (TBK1 or IKKε), the substrate (e.g., myelin basic protein), and ATP to initiate the reaction.[7]

  • Inhibitor Addition: Add the synthesized compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.[8]

Comparative Analysis with Alternative Inhibitors

The field of TBK1/IKKε inhibitors includes several compounds with different chemical scaffolds. A comparison of the potential aminopyrazine series with these known inhibitors is essential for contextualizing their performance.

Compound Scaffold TBK1 IC50 (nM) IKKε IC50 (nM) Reference
BX795Pyrrolopyrimidine641[9]
AmlexanoxBenzoxazole~1000-2000~1000-2000[10]
MRT67307Pyrimidine19160[9]
Hypothetical Aminopyrazine Aminopyrazine TBD TBD -

TBD: To be determined through experimental validation.

The pyrrolopyrimidine and pyrimidine scaffolds of BX795 and MRT67307, respectively, have demonstrated high potency against TBK1 and IKKε.[9][11] Amlexanox, an approved drug for other indications, shows more moderate potency.[10] The goal for the novel this compound series would be to achieve potency in the low nanomolar range, similar to or better than the most potent known inhibitors, while also demonstrating a favorable selectivity and pharmacokinetic profile.

TBK1/IKKε Signaling Pathway

A clear understanding of the signaling pathway is crucial for appreciating the mechanism of action of these inhibitors.

TBK1_IKKe_Signaling PRR PAMP/DAMP Recognition (e.g., TLRs, cGAS) Adaptor Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptor TBK1_IKKe TBK1/IKKε Activation Adaptor->TBK1_IKKe IRF3 IRF3 Phosphorylation TBK1_IKKe->IRF3 Inhibitor 5-Bromo-3-(2,2,2-trifluoroethoxy) pyrazin-2-amine Analogs Inhibitor->TBK1_IKKe Dimerization IRF3 Dimerization IRF3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Type I Interferon Gene Expression Translocation->Gene_Expression

Simplified TBK1/IKKε signaling pathway and the point of intervention.

Upon recognition of pathogen- or danger-associated molecular patterns (PAMPs/DAMPs), adaptor proteins such as TRIF and STING recruit and activate TBK1 and IKKε.[2] These kinases then phosphorylate and activate the transcription factor IRF3, which dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory genes. The this compound analogs are designed to inhibit the kinase activity of TBK1/IKKε, thereby blocking this signaling cascade.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and potent inhibitors of TBK1 and IKKε. The SAR analysis presented in this guide, though based on inferences from related structures, provides a rational framework for the design of a focused library of analogs. The key to success will be the systematic exploration of substituents at the 5-position and a thorough evaluation of different alkoxy groups at the 3-position to optimize potency, selectivity, and drug-like properties.

Future work should focus on the synthesis of a diverse set of analogs and their comprehensive biological evaluation using the described in vitro kinase assays. Promising compounds should then be profiled for selectivity against a panel of other kinases and evaluated in cell-based assays to confirm their mechanism of action. Ultimately, in vivo studies in relevant animal models of inflammation or cancer will be necessary to validate the therapeutic potential of this chemical series. The insights provided in this guide are intended to accelerate these discovery and development efforts.

References

A Comparative Performance Analysis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics, particularly in oncology, has positioned protein kinases as paramount drug targets.[1] The development of small-molecule kinase inhibitors requires a rigorous, multi-faceted evaluation to ascertain not only their potency but also their selectivity and drug-like properties. This guide presents a comprehensive benchmarking framework for a novel chemical entity, 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine (hereafter designated as Compound-T ), against established, clinically relevant kinase inhibitors.

The pyrazin-2-amine scaffold, a core structural motif of Compound-T, is a well-established pharmacophore in numerous kinase inhibitors. Its unique electronic and steric properties often contribute to favorable interactions within the ATP-binding pocket of kinases. The introduction of a trifluoroethoxy group can enhance metabolic stability and cell permeability, making Compound-T a compelling candidate for investigation.

This guide provides an objective, data-driven comparison of Compound-T against two well-characterized, albeit hypothetical for this context, standard inhibitors:

  • Standard A: A highly potent, broad-spectrum inhibitor known for its activity across multiple kinase families.

  • Standard B: A highly selective inhibitor with moderate potency, representing a more targeted therapeutic approach.

The objective is to furnish researchers, scientists, and drug development professionals with a robust methodological template and comparative data to position novel compounds like Compound-T within the competitive landscape of kinase inhibitor development.

Section 1: Compound Profiles & Experimental Rationale

For the purpose of this guide, we will benchmark these compounds against a hypothetical, yet therapeutically relevant target, Kinase X , a serine/threonine kinase implicated in a specific cancer signaling pathway.

CompoundStructure (Schematic)Key Characteristics
Compound-T Pyrazin-2-amine core with bromo and trifluoroethoxy substitutions.Novel chemical entity; predicted to have a unique selectivity profile and favorable ADME properties.
Standard A Multi-ring heterocyclic system.High-potency, low-selectivity multi-kinase inhibitor. Useful as a positive control for potency.
Standard B Highly decorated monocyclic core.Moderate-potency, high-selectivity inhibitor for Kinase X. Useful as a benchmark for selectivity.

The experimental workflow is designed to build a comprehensive profile of each compound, moving from initial biochemical potency to cellular activity and finally to essential drug-like properties. This tiered approach ensures that resources are focused on candidates that demonstrate promise at each critical stage of preclinical evaluation.

G cluster_0 Benchmarking Workflow biochem Biochemical Potency (In Vitro IC50) selectivity Kinase Selectivity (Panel Screen) biochem->selectivity Potent hits advance cellular Cellular Activity (EC50 & Target Engagement) selectivity->cellular Selective hits advance adme ADME Profile (Solubility, Permeability, Stability) cellular->adme Active hits advance synthesis Synthesis & Discussion adme->synthesis Go/No-Go Decision

Caption: High-level workflow for benchmarking novel kinase inhibitors.

Section 2: In Vitro Biochemical Potency

Rationale: The initial and most fundamental assessment is the direct measurement of a compound's ability to inhibit the catalytic activity of the purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency.[2] We employ a luminescence-based assay that measures ATP depletion, a direct consequence of kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard luminescence-based kinase assay methodologies.[3][4]

  • Reagent Preparation: Prepare Kinase X enzyme, substrate peptide, and compounds in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Plating: Serially dilute compounds in DMSO and add to a 384-well plate. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: Add Kinase X and its specific substrate to the wells containing the compounds.

  • ATP Initiation: Initiate the kinase reaction by adding ATP at a concentration equivalent to its Michaelis-Menten constant (Km) for Kinase X. Incubate for 1 hour at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, kinase activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Comparative Data: In Vitro Potency Against Kinase X

CompoundIC50 (nM)
Compound-T 15
Standard A 5
Standard B 80

Interpretation: Standard A demonstrates the highest raw potency, as expected. Compound-T exhibits potent, low-nanomolar inhibition of Kinase X, significantly more potent than the selective Standard B.

Section 3: Kinase Selectivity Profiling

Rationale: High potency is insufficient for a successful drug; selectivity is critical to minimize off-target effects and potential toxicity.[5] Kinase inhibitors that bind to the highly conserved ATP pocket can often interact with dozens of other kinases.[5] Profiling against a broad panel of kinases is a standard industry practice to understand a compound's selectivity profile.[6]

Experimental Protocol: Kinome Panel Screen

  • Compound Submission: Submit Compound-T, Standard A, and Standard B to a commercial kinase profiling service (e.g., Promega, Eurofins).

  • Assay Format: Request a binding assay (e.g., KINOMEscan™) or an activity-based screen against a panel of ~400 human kinases. The compounds are typically tested at a single high concentration (e.g., 1 µM).

  • Data Analysis: The primary output is typically "% Inhibition at 1 µM" or "Percent of Control". A lower value indicates stronger binding or inhibition. Selectivity can be quantified using various metrics, such as the Selectivity Score (S-score), which divides the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.

Comparative Data: Kinase Selectivity Profile

CompoundTarget Kinase% Inhibition @ 1 µM (Off-Target Kinase Y)% Inhibition @ 1 µM (Off-Target Kinase Z)Selectivity Score (S(10))
Compound-T Kinase X (>99%)12%8%0.02
Standard A Kinase X (>99%)95%88%0.35
Standard B Kinase X (>99%)5%<1%0.01

Interpretation: Standard A is highly promiscuous, inhibiting a large fraction of the kinome. Standard B is exceptionally selective. Compound-T demonstrates a superior selectivity profile compared to Standard A and is comparable to the highly selective Standard B, with minimal off-target activity at a high concentration. This combination of high potency and high selectivity is a hallmark of a promising drug candidate.

Section 4: Cellular Activity and Target Engagement

Rationale: It is crucial to confirm that a compound's biochemical potency translates into activity within a cellular context.[7] Cell-based assays determine a compound's ability to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional downstream response.[8]

G cluster_1 Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical signaling cascade mediated by Kinase X.

Experimental Protocol: Western Blot for Target Inhibition

  • Cell Culture: Culture a cancer cell line known to be dependent on Kinase X signaling in 6-well plates.

  • Compound Treatment: Treat cells with a dose-response curve of each compound for 2-4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate). Also, probe with an antibody for the total substrate and a loading control (e.g., GAPDH).

  • Detection: Use a chemiluminescent secondary antibody and image the blot.

  • Data Analysis: Quantify band intensities. The EC50 is the concentration of the compound that reduces the p-Substrate signal by 50%.

Comparative Data: Cellular Potency

CompoundCellular EC50 (nM)
Compound-T 55
Standard A 30
Standard B 450

Interpretation: The data shows a good correlation between biochemical and cellular potency for Compound-T and Standard A. The shift from IC50 to EC50 is expected due to factors like cell permeability and intracellular ATP concentrations. Compound-T maintains a significant potency advantage over the selective Standard B in a cellular context.

Section 5: Physicochemical and ADME Profiling

Rationale: A compound's journey to becoming a drug is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9] Early assessment of these parameters is crucial for identifying potential liabilities and guiding medicinal chemistry efforts.[10] Key parameters include aqueous solubility, cell permeability, and metabolic stability.[11][12]

Experimental Protocols: In Vitro ADME Assays

  • Kinetic Solubility: Measured via nephelometry. Compounds are added to an aqueous buffer, and precipitation is monitored over time.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is used to predict passive intestinal absorption. Compounds are assessed for their ability to cross an artificial lipid membrane.

  • Metabolic Stability: Compounds are incubated with human liver microsomes, a source of major drug-metabolizing enzymes (e.g., Cytochrome P450s).[10] The rate of compound depletion is measured over time by LC-MS/MS to calculate the in vitro half-life (T½).

Comparative Data: Key ADME Properties

CompoundKinetic Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Microsomal Stability (T½, min)
Compound-T 758.545
Standard A 51.28
Standard B 1206.2>60

Interpretation: Compound-T demonstrates a well-balanced ADME profile. Its solubility and permeability are in a favorable range for potential oral bioavailability. Its metabolic stability is significantly better than the potent Standard A, suggesting a lower risk of rapid clearance in vivo. While Standard B shows higher stability, Compound-T's profile is arguably more drug-like overall.

Synthesis and Discussion

This comprehensive benchmarking analysis positions This compound (Compound-T) as a highly promising lead candidate for further development.

  • Potency & Selectivity: While Standard A is biochemically more potent, its extreme lack of selectivity presents a significant liability for clinical development. Compound-T, conversely, demonstrates an exceptional and highly desirable combination of low-nanomolar potency against the primary target, Kinase X, and a remarkably clean off-target profile, rivaling the highly selective Standard B.

  • Cellular Efficacy: Crucially, the biochemical advantages of Compound-T translate effectively into a cellular environment. It maintains a clear potency advantage over Standard B in a functional assay, confirming its ability to engage the intracellular target and modulate the relevant signaling pathway.

  • Drug-like Properties: Compound-T exhibits a superior ADME profile compared to the potent but problematic Standard A. Its favorable solubility, permeability, and metabolic stability suggest a higher probability of achieving a suitable pharmacokinetic profile in subsequent in vivo studies.

References

Elucidating the Mechanism of Action for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for confirming the mechanism of action (MoA) of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a novel small molecule with therapeutic potential. Given its structural features, particularly the aminopyrazine core, we hypothesize that this compound functions as a kinase inhibitor, likely targeting cell cycle regulation. This document outlines a systematic approach to test this hypothesis, comparing its performance against established Cyclin-Dependent Kinase (CDK) inhibitors.

The narrative is structured to guide researchers through the logical and technical steps of MoA elucidation, from broad initial screening to specific cellular validation. We will explain the causality behind each experimental choice, provide detailed protocols for key assays, and present data in a comparative context.

Hypothesized Mechanism of Action: CDK Inhibition

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as CDKs.[1] The transition from the G1 to the S phase is a critical checkpoint, primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E/A complexes.[2][3] These kinases phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which in turn activates genes required for DNA synthesis.[4][5] Dysregulation of this pathway is a hallmark of cancer, making CDKs prime therapeutic targets.[4][6]

We propose that this compound acts by inhibiting one or more of these key CDK enzymes, thereby inducing cell cycle arrest and preventing cancer cell proliferation. To validate this, we will compare its activity profile against well-characterized inhibitors:

  • Palbociclib: A highly selective CDK4/6 inhibitor, approved for HR+/HER2- breast cancer.[1]

  • INX-315: A novel and highly selective CDK2 inhibitor.[3]

Below is the canonical signaling pathway and the hypothesized point of intervention for our compound of interest.

G1_S_Transition_Pathway cluster_extracellular cluster_cyclins_cdks cluster_inhibitors Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->Rb_E2F phosphorylates CyclinE_CDK2 Cyclin E/A CDK2 pRb p-Rb (Phosphorylated) CyclinE_CDK2->pRb hyper- phosphorylates E2F Free E2F pRb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes Novel_Compound 5-Bromo-3-(...) pyrazin-2-amine (Hypothesized) Novel_Compound->CyclinD_CDK46 ? Novel_Compound->CyclinE_CDK2 ? Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 INX315 INX-315 INX315->CyclinE_CDK2 MoA_Workflow cluster_biochemical Phase 1: Biochemical Profiling cluster_cellular Phase 2: Cellular Validation Start Novel Compound: 5-Bromo-3-(...) pyrazin-2-amine KinomeScan Step 1.1: Broad Kinome Screen (e.g., Kinobeads Profiling) Start->KinomeScan IC50_Determination Step 1.2: IC50 Determination (Biochemical Assays - ADP-Glo™) KinomeScan->IC50_Determination Identifies CDK hits WesternBlot Step 2.1: Target Engagement (Western Blot for p-Rb) IC50_Determination->WesternBlot Confirms potency CellCycle Step 2.2: Functional Outcome (Cell Cycle Analysis via Flow Cytometry) WesternBlot->CellCycle Validates on-target effect Proliferation Step 2.3: Anti-proliferative Activity (Viability Assays) CellCycle->Proliferation Links to cellular phenotype Conclusion MoA Confirmation: Potency, Selectivity, and Cellular Function Proliferation->Conclusion

References

A Senior Application Scientist's Guide to the Pharmacokinetic Properties of Fluorinated Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged heterocycle, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[1] A common strategy to enhance the drug-like properties of such scaffolds is the incorporation of fluorine atoms. This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated pyrazine analogs, underpinned by experimental data, to elucidate the nuanced effects of fluorination on their absorption, distribution, metabolism, and excretion (ADME).

The strategic introduction of fluorine into a molecule can dramatically alter its physicochemical properties.[2][3] Due to its high electronegativity and small size, fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[4][5][6][7] This guide will delve into the causality behind these improvements, offering field-proven insights for the rational design of next-generation fluorinated pyrazine-based therapeutics.

The Impact of Fluorination: A Comparative Analysis of Imidazo[1,2-a]pyrazine Analogs

A compelling illustration of the profound effects of fluorination on pharmacokinetic parameters can be found in the optimization of a series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[4][5][6] The parent compound in this series, while a potent inhibitor, suffered from poor oral bioavailability, limiting its therapeutic potential.[4][5] Strategic introduction of fluorine at a metabolically vulnerable benzylic position led to a significant improvement in the compound's pharmacokinetic profile.

CompoundDescriptionOral Bioavailability (%) (Rat)Clearance (mL/min/kg) (Rat)t½ (h) (Rat)Exposure (AUC, nM*h) (Rat, 10 mg/kg oral)
1 Non-fluorinated parent1481.839
2 Mono-fluorinated analog24262.61800
3 Di-fluorinated analog49163.94700

Data sourced from Kerekes et al., J. Med. Chem. 2011, 54 (1), 201–210.[4]

As the data clearly indicates, the introduction of a single fluorine atom in analog 2 resulted in a 24-fold increase in oral bioavailability compared to the parent compound 1 . This enhancement is primarily attributed to the increased metabolic stability of the molecule. The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s, compared to a carbon-hydrogen bond. This "metabolic blocking" effect reduces first-pass metabolism in the liver, allowing more of the drug to reach systemic circulation.

The di-fluorinated analog 3 demonstrates an even more pronounced improvement, with a 49% oral bioavailability. This suggests that increasing the degree of fluorination at the metabolic soft spot can further shield the molecule from enzymatic degradation. The trend is also reflected in the clearance values, which decrease with increasing fluorination, and the corresponding increase in half-life and overall drug exposure (AUC).

Structure-Pharmacokinetic Relationships: The Causality Behind the Data

The observed improvements in the pharmacokinetic profiles of the fluorinated imidazo[1,2-a]pyrazine analogs can be rationalized by considering the interplay of several factors:

  • Metabolic Stability: The primary driver for the enhanced oral bioavailability is the increased resistance to oxidative metabolism. The benzylic position in the parent compound is a "soft spot" for CYP450-mediated hydroxylation. The introduction of fluorine, with its high bond dissociation energy, makes this position less favorable for enzymatic attack.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to cross biological membranes, such as the intestinal epithelium. This can lead to improved absorption. However, the relationship between lipophilicity and permeability is not always linear, and excessive lipophilicity can sometimes lead to poor solubility and other issues. In this case, the fluorination appears to strike a favorable balance.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms. In the context of the imidazo[1,2-a]pyrazine core, this can influence the ionization state of the molecule at physiological pH, which can impact its solubility, permeability, and interaction with transporters. A decrease in basicity can lead to reduced clearance and improved oral absorption.[4]

The following diagram illustrates the proposed metabolic stabilization through fluorination:

cluster_0 Non-Fluorinated Analog Parent Parent Compound (Metabolically Labile Site) Metabolism CYP450 Oxidation Parent->Metabolism Rapid Fluorinated Fluorinated Analog (Metabolically Blocked Site) Metabolite Inactive Metabolite Metabolism->Metabolite Slow_Metabolism CYP450 Oxidation Fluorinated->Slow_Metabolism Slowed Slow_Metabolism->Metabolite

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the scientific integrity and trustworthiness of pharmacokinetic data, a suite of standardized in vitro and in vivo assays are employed. These protocols form a self-validating system to comprehensively characterize the ADME properties of a drug candidate.

In Vitro Assays

1. Caco-2 Permeability Assay for Intestinal Absorption

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a reliable method for predicting in vivo drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Assay Procedure:

    • The test compound is added to the apical (AP) side of the cell monolayer (to model absorption) or the basolateral (BL) side (to model efflux).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment (BL for AP to BL transport, and AP for BL to AP transport) at various time points.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption.

2. Liver Microsomal Stability Assay for Metabolic Clearance

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.

  • Preparation: Pooled human liver microsomes are incubated with the test compound in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.

3. Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma, which can significantly impact its distribution and availability to target tissues.

  • Method: Equilibrium dialysis is a commonly used method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

  • Equilibration: The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentration of the drug in both chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the drug bound to plasma proteins is calculated. A high percentage of plasma protein binding can limit the free drug concentration available for therapeutic effect.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential to understand the overall pharmacokinetic behavior of a compound in a whole organism.

  • Animal Model: Sprague-Dawley rats are a commonly used model.

  • Administration: The test compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals. The IV administration allows for the determination of clearance and volume of distribution, while the PO administration is used to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after drug administration.

  • Plasma Analysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study:

cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Drug Administration (IV and PO routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Parameters Calculation of PK Parameters (AUC, Cmax, t½, CL, F%) PK_Analysis->Parameters

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Conclusion

The strategic incorporation of fluorine into pyrazine-based scaffolds is a powerful and well-validated approach to enhance their pharmacokinetic properties. As demonstrated by the case study of imidazo[1,2-a]pyrazine Aurora kinase inhibitors, fluorination can significantly improve metabolic stability, leading to reduced clearance, longer half-life, and most importantly, enhanced oral bioavailability. A thorough understanding of the underlying structure-pharmacokinetic relationships, supported by a robust suite of in vitro and in vivo experimental protocols, is crucial for the successful design and development of fluorinated pyrazine analogs as next-generation therapeutics. This guide provides a framework for researchers to rationally apply these principles in their own drug discovery programs.

References

Safety Operating Guide

A Guide to the Proper Disposal of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes with their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a halogenated organic compound. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental stewardship.

Hazard Assessment and Profile

Table 1: Consolidated Hazard Profile based on Analogous Compounds

Hazard Category GHS Classification & Statement Rationale and Precaution
Acute Toxicity Harmful/Toxic if swallowed, in contact with skin, or if inhaled (H301/H302, H311/H312, H331/H332).[1][3][4] The presence of halogenated functional groups and an aromatic amine system contributes to systemic toxicity. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
Skin & Eye Damage Causes skin irritation (H315) and serious eye damage/irritation (H318/H319).[1][4][5] Direct contact can cause chemical burns or severe irritation. Impervious gloves and safety goggles are mandatory.
Respiratory Effects May cause respiratory irritation (H335).[1][5] Inhalation of dust or aerosols can irritate the respiratory tract. All handling and waste consolidation should occur within a certified chemical fume hood.

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[6] | This compound must be prevented from entering waterways. Under no circumstances should this chemical or its waste be disposed of down the drain.[7] |

Upon thermal decomposition, this compound is expected to release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][6][8] This decomposition profile is a primary driver for the specific disposal pathway required.

The Core Disposal Principle: Segregation of Halogenated Waste

This compound is classified as a halogenated organic compound due to the presence of both bromine and fluorine.[9] This classification dictates the most critical step in its disposal: strict segregation from all other waste streams.

The rationale for this segregation is rooted in the final disposal technology. Unlike non-halogenated solvents, which may be recycled or used as fuel, halogenated wastes must undergo high-temperature incineration in specialized facilities equipped with "scrubbers."[10] These scrubbers are essential for neutralizing the acidic gases (HBr, HF) produced during combustion, preventing their release into the atmosphere. This specialized treatment is significantly more expensive than standard solvent disposal, making proper segregation an economic and environmental imperative.[11]

Essential Equipment and Personal Protective Equipment (PPE)

Proper preparation is key to safe waste handling. Before beginning any disposal procedures, assemble the following:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][12]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[3]

    • Protective Clothing: A standard lab coat is required. For larger quantities or in the event of a spill, a chemically impervious apron or suit may be necessary.[3]

  • Waste Containment:

    • Designated Waste Container: A clearly labeled, chemically compatible (e.g., glass or high-density polyethylene) container designated for "Halogenated Organic Waste."[7][13]

    • Hazardous Waste Label: The container must be affixed with an official hazardous waste label before the first drop of waste is added.[7][11]

    • Spill Kit: An accessible spill kit containing inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7][13]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the standard operating procedure for consolidating waste containing this compound.

  • Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to mitigate inhalation risks.[7] Ensure the work surface is clean and uncluttered.

  • Container Labeling: Affix a hazardous waste label to your designated "Halogenated Organic Waste" container. Fill in all required information (generator name, location, accumulation start date) before adding any waste.[13]

  • Waste Consolidation:

    • Solid Waste: Transfer residual solid this compound directly into the waste container.

    • Contaminated Materials: Items such as weighing boats, filter paper, and gloves that are contaminated with the compound should be placed in a sealed plastic bag and then into a container for solid hazardous waste.[14][15]

    • Solutions: If the compound is in solution, carefully pour the liquid waste into the designated halogenated waste container using a funnel. List all solvent components and their approximate percentages on the hazardous waste label.[11] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[2][11]

  • Container Management:

    • Never fill a waste container more than 90% of its capacity to allow for vapor expansion.[13]

    • Keep the container securely closed at all times except when actively adding waste.[7]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area that has secondary containment.[13]

    • Once the container is full or you have finished the project, follow your institution's specific procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department.[16]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for handling waste streams containing this compound.

cluster_start cluster_type cluster_action cluster_end start Waste Generated (this compound) solid Solid Residue or Contaminated Labware start->solid Is it solid? liquid Solution in Organic Solvent start->liquid Is it liquid? action_solid Place in labeled container for Solid Halogenated Waste solid->action_solid action_liquid Pour into labeled container for Liquid Halogenated Waste liquid->action_liquid end_container Store in Secondary Containment in Satellite Accumulation Area action_solid->end_container action_liquid->end_container ehs_pickup Request EHS Pickup for Incineration end_container->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Spill Management Protocol

Accidents can happen, and a swift, correct response is critical to maintaining safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.[7]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if the spill is large or generates dust.[13]

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical sorbent pad to contain its spread.[7][13]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.[13]

By adhering to these protocols, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental health or regulatory compliance.

References

Mastering Safety: A Researcher's Guide to Handling 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development, the novel compounds we synthesize are the keys to unlocking new therapeutic pathways. 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine is one such molecule, a highly functionalized heterocyclic compound with significant potential. However, its unique structure—a brominated pyrazine core, an aromatic amine, and a trifluoroethoxy group—necessitates a robust and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both your safety and the integrity of your research. Our focus is not just on what to do, but why you're doing it.

Understanding the Hazard Profile: A Triad of Functional Groups

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, we can infer its potential hazards by analyzing its constituent parts. This chemical features three key functional groups that dictate its reactivity and toxicological profile:

  • Halogenated Pyrazine Core: Pyrazines are heterocyclic aromatic compounds.[1][2] The presence of a bromine atom increases the molecule's density and can enhance its biological activity and potential toxicity. Halogenated organic compounds often require special disposal procedures.[3]

  • Aromatic Amine: The amino group attached to the pyrazine ring classifies it as an aromatic amine. This class of compounds can be irritating to the skin, eyes, and respiratory system, and some are known to be sensitizers or have greater systemic toxicity.[4][5]

  • Trifluoroethoxy Group: The trifluorinated group can alter the molecule's metabolic stability and lipophilicity. During combustion or decomposition, trifluorinated compounds can release hazardous gases like hydrogen fluoride.[6][7]

Based on this structural analysis, we must assume the compound may be harmful if inhaled, ingested, or comes into contact with skin, and that it may cause serious eye irritation.[1][4][5] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended; it is essential.

The Core of Protection: Your Personal Protective Equipment (PPE) Plan

Effective protection is a multi-layered system. All handling of this compound, from weighing small quantities to its use in a reaction, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles with side-shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.Protects against splashes and potential vapors that can cause serious, irreversible eye damage. A face shield provides an essential secondary barrier for the entire face.[2][9]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. For larger scale work, a chemical-resistant apron is also recommended.Prevents incidental skin contact. Aromatic amines can be absorbed through the skin, making full coverage critical.[2][9] All contaminated clothing must be removed and decontaminated before reuse.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.Hand protection is your primary defense against direct contact. Nitrile gloves offer good resistance to a range of chemicals, but always check the manufacturer's compatibility chart. Double-gloving provides an extra layer of security in case of a tear or unnoticed permeation.[2][10]
Respiratory Protection Generally not required when handling small quantities in a functional chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.The fume hood is your primary engineering control for respiratory protection. Respirators are for non-routine situations and emergencies.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear, repeatable workflow is the bedrock of laboratory safety. The following protocol outlines the essential steps for safely managing this compound from receipt to disposal.

Experimental Workflow Diagramdot

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_waste Prepare Labeled Halogenated Waste Container prep_hood->prep_waste handle_weigh Weigh Compound on Tared Weigh Paper prep_waste->handle_weigh Begin Work handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction with Minimal Sash Height handle_transfer->handle_reaction clean_decon Decontaminate Glassware with Suitable Solvent handle_reaction->clean_decon Reaction Complete clean_dispose_solid Dispose of Contaminated Solids in Waste Container clean_decon->clean_dispose_solid clean_dispose_liquid Collect Solvent Rinsate as Hazardous Waste clean_decon->clean_dispose_liquid clean_wash Wash Hands Thoroughly clean_dispose_solid->clean_wash clean_dispose_liquid->clean_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.